molecular formula C40H48F2N6O11 B1681600 Trp-601 CAS No. 1094569-02-4

Trp-601

Cat. No.: B1681600
CAS No.: 1094569-02-4
M. Wt: 826.8 g/mol
InChI Key: UKOOXNFTVLKWED-HRNCDAKQSA-N
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Description

TRP-601 is a caspase inhibitor.

Properties

CAS No.

1094569-02-4

Molecular Formula

C40H48F2N6O11

Molecular Weight

826.8 g/mol

IUPAC Name

methyl 5-(2,6-difluorophenoxy)-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate

InChI

InChI=1S/C40H48F2N6O11/c1-20(2)33(39(55)43-22(5)36(52)45-28(17-31(50)57-6)30(49)19-59-35-24(41)12-10-13-25(35)42)48-38(54)29(18-32(51)58-7)46-40(56)34(21(3)4)47-37(53)27-16-15-23-11-8-9-14-26(23)44-27/h8-16,20-22,28-29,33-34H,17-19H2,1-7H3,(H,43,55)(H,45,52)(H,46,56)(H,47,53)(H,48,54)/t22-,28?,29-,33-,34-/m0/s1

InChI Key

UKOOXNFTVLKWED-HRNCDAKQSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)COC1=C(C=CC=C1F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

VXVAX

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ORPHA 133563
ORPHA-133563
ORPHA133563
quinolin-2-carbonyl-VD(OMe)VAD(OMe)-CH2-O(2,6F2)Ph
TRP 601
TRP-601
TRP601

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanism of Trp-601: A Caspase-2 Inhibitor with Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Trp-601, a novel irreversible caspase inhibitor. Primarily targeting caspase-2, this compound demonstrates significant potential in the modulation of apoptotic pathways implicated in neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and therapeutic promise.

Executive Summary

This compound is a potent inhibitor of group II caspases, with a preferential action against caspase-2 and significant activity against caspase-3. Its mechanism centers on the irreversible inhibition of these key initiator and executioner caspases, thereby blocking downstream apoptotic signaling. A critical aspect of its neuroprotective effect lies in its ability to prevent the caspase-2-mediated cleavage of the tau protein, a pathological hallmark in several neurodegenerative diseases. By averting the formation of truncated tau fragments, this compound helps preserve synaptic integrity and neuronal function.

Core Mechanism of Action: Caspase Inhibition

This compound functions as an irreversible inhibitor of caspases, forming a covalent bond with the target enzyme. This mechanism is characteristic of VDVAD-based inhibitors. The primary targets of this compound are members of the group II caspases.

Targeting Caspase-2 and Caspase-3

In vitro kinetic analyses have demonstrated that this compound potently inhibits both caspase-2 and caspase-3.[1] While it shows a preference for caspase-2, its inhibitory activity against caspase-3 is also substantial.[1] This dual inhibition profile allows this compound to intervene at both the initiation and execution phases of the apoptotic cascade.

The inhibition of caspase-2 by this compound is crucial as this enzyme is positioned upstream of mitochondrial permeabilization, a key event in the intrinsic apoptotic pathway.[1] By targeting the activation of caspase-2, this compound prevents the truncation of Bid and the subsequent translocation of Bax to the mitochondrial membrane.[1] This, in turn, inhibits the release of pro-apoptotic proteins such as cytochrome c.[1]

Quantitative Data Summary

The inhibitory potency of this compound against human recombinant caspase-2 and caspase-3 has been quantified through in vitro kinetic analysis.[1]

Parameter Caspase-2 Caspase-3
IC50 479.8 ± 79.3 nM47.3 ± 11.2 nM
k3/Ki 1243 /M/s36025 /M/s

Table 1: In vitro inhibitory activity of this compound against Caspase-2 and Caspase-3.[1]

Signaling Pathway

The neuroprotective mechanism of this compound is directly linked to its intervention in the caspase-2-mediated tau cleavage pathway. This pathway is a critical contributor to synaptic dysfunction in neurodegenerative conditions.

Trp_601_Mechanism cluster_upstream Upstream Apoptotic Stimuli cluster_caspase_activation Caspase Activation cluster_tau_pathway Tau Cleavage Pathway cluster_synaptic_dysfunction Synaptic Dysfunction Apoptotic_Stimuli Apoptotic_Stimuli Procaspase2 Pro-caspase-2 Apoptotic_Stimuli->Procaspase2 Caspase2 Active Caspase-2 Procaspase2->Caspase2 Activation Tau Tau Caspase2->Tau Cleavage Delta_tau314 Δtau314 Tau->Delta_tau314 Tau_Mislocalization Tau Mislocalization and Accumulation Delta_tau314->Tau_Mislocalization AMPA_Internalization AMPA Receptor Internalization Tau_Mislocalization->AMPA_Internalization Synaptic_Weakening Weakening of Synaptic Transmission AMPA_Internalization->Synaptic_Weakening Trp601 This compound Trp601->Caspase2 Inhibition

Caption: Signaling pathway of this compound action.

Experimental Protocols

In Vitro Caspase Inhibition Assay

The inhibitory activity of this compound on recombinant human caspases was determined using a standard colorimetric microplate assay.

  • Enzymes: Recombinant human caspase-2 and caspase-3.

  • Substrate: Ac-DEVD-pNA (for caspase-3) and Ac-VDVAD-pNA (for caspase-2).

  • Procedure:

    • Varying concentrations of this compound were pre-incubated with the respective caspase enzyme in assay buffer.

    • The reaction was initiated by the addition of the corresponding pNA substrate.

    • The release of p-nitroaniline (pNA) was monitored spectrophotometrically at 405 nm over time.

    • Initial velocities were calculated from the linear portion of the reaction curves.

    • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Kinetic Analysis: The second-order rate constant (k3/Ki) for irreversible inhibition was determined by measuring the apparent first-order rate constant of inhibition (kobs) at different inhibitor concentrations.

Neuronal Cell Death Assay

The neuroprotective effect of this compound was assessed in primary neuronal cultures subjected to serum deprivation-induced apoptosis.

  • Cell Culture: High-density E14 cortical neuron cultures were prepared.

  • Procedure:

    • Neurons were subjected to serum deprivation for 24 hours to induce apoptosis.

    • A treatment group was concurrently treated with 50 μM this compound.

    • A control group was maintained in complete serum-containing medium.

    • Cell death was quantified by measuring caspase activities in cell lysates.

  • Data Analysis: The results were expressed as the mean ± S.D. of 15 independent experiments.

Experimental_Workflow cluster_invitro In Vitro Caspase Inhibition cluster_cellular Neuronal Cell Death Assay Recombinant_Caspases Recombinant Caspase-2 & -3 Trp601_Incubation Incubation with varying [this compound] Recombinant_Caspases->Trp601_Incubation Substrate_Addition Addition of pNA substrate Trp601_Incubation->Substrate_Addition Spectrophotometry Spectrophotometric Reading at 405 nm Substrate_Addition->Spectrophotometry Data_Analysis_invitro Calculation of IC50 and k3/Ki Spectrophotometry->Data_Analysis_invitro Cortical_Neurons E14 Cortical Neuron Cultures Serum_Deprivation 24h Serum Deprivation Cortical_Neurons->Serum_Deprivation Trp601_Treatment Treatment with 50 µM this compound Serum_Deprivation->Trp601_Treatment Caspase_Activity_Assay Caspase Activity Measurement Trp601_Treatment->Caspase_Activity_Assay Data_Analysis_cellular Quantification of Cell Death Prevention Caspase_Activity_Assay->Data_Analysis_cellular

Caption: Key experimental workflows.

Conclusion

This compound is a promising neuroprotective agent with a well-defined mechanism of action centered on the irreversible inhibition of caspase-2 and caspase-3. Its ability to prevent caspase-2-mediated tau cleavage highlights its therapeutic potential for neurodegenerative diseases characterized by tau pathology. The quantitative data and experimental protocols provided herein offer a solid foundation for further preclinical and clinical investigation of this compound.

References

Trp-601: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trp-601 is a potent, irreversible, and cell-permeable peptidomimetic inhibitor of caspases, with a preferential inhibitory action against caspase-2. Developed through a rational design approach, this compound has emerged as a valuable tool for studying the roles of caspases in apoptosis and as a potential therapeutic agent for neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data.

Discovery and Rational Design

The discovery of this compound was not a matter of serendipity but the result of a targeted, rational drug design strategy. The development of this compound was based on the known substrate specificity of group II caspases, particularly caspase-2, which preferentially cleaves a five-amino-acid sequence. The core of this compound's design is the pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD), a known substrate for caspase-2.

The lead optimization process focused on modifying this peptide backbone to enhance cell permeability, stability, and inhibitory potency. This led to the synthesis of the substituted pentapeptide, quinolin-2-carbonyl-VD(OMe)VAD(OMe)-CH₂-O(2,6F₂)Ph , which was designated this compound. The key modifications include:

  • N-terminal quinolin-2-carbonyl group: This modification enhances the hydrophobicity and cell permeability of the inhibitor.

  • O-methylated aspartate residues (D(OMe)): These modifications improve metabolic stability by protecting the carboxylic acid groups from degradation.

  • C-terminal 2,6-difluorophenyloxymethylketone (O(2,6F₂)Ph) "warhead": This electrophilic group forms a covalent, irreversible bond with the catalytic cysteine residue in the active site of the caspase.

This compound also has a highly active metabolite, Q-VDVAD-OPh (also known as Δ2Me-TRP601) , which exhibits even more potent inhibition of caspases.

Synthesis Pathway

While the specific, proprietary, step-by-step synthesis protocol for this compound is not publicly available, a representative synthesis can be achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the synthesis of a VDVAD-based peptidomimetic inhibitor.

Representative Solid-Phase Peptide Synthesis (SPPS) Protocol

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • N-terminal capping agent: Quinaldic acid

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Ether

  • Purification: Reverse-phase HPLC (High-Performance Liquid Chromatography)

Procedure:

  • Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (Fmoc-Ala-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the remaining amino acids (Val, Asp(OtBu), Val) in the sequence.

  • N-terminal Capping: After the final Fmoc deprotection, couple quinaldic acid to the N-terminus of the peptide using the same coupling procedure.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC on a C18 column.

  • Warhead Installation: The C-terminal phenyloxymethylketone "warhead" is typically introduced in solution phase after the peptide has been cleaved from the resin and purified. This involves the reaction of the C-terminal carboxylic acid with a suitable phenyloxymethyl derivative.

  • Final Purification and Characterization: The final product is purified by HPLC and characterized by mass spectrometry and NMR to confirm its identity and purity.

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of group II caspases, which include caspase-2, -3, and -7. It functions by forming a covalent bond with the catalytic cysteine residue (Cys) in the active site of the caspase. This covalent modification permanently inactivates the enzyme, thereby blocking the downstream signaling cascade of apoptosis.

The primary target of this compound is caspase-2, an initiator caspase that is activated in response to various cellular stresses. Activated caspase-2 can then cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis. By inhibiting caspase-2, this compound effectively blocks this apoptotic signaling at an early stage.

cluster_0 Apoptotic Stimulus cluster_1 Initiator Caspase Activation cluster_2 Inhibition by this compound cluster_3 Effector Caspase Activation cluster_4 Apoptosis Execution Cellular Stress Cellular Stress Pro-caspase-2 Pro-caspase-2 Cellular Stress->Pro-caspase-2 Caspase-2 Caspase-2 Pro-caspase-2->Caspase-2 Activation Pro-caspase-3 Pro-caspase-3 Caspase-2->Pro-caspase-3 This compound This compound This compound->Caspase-2 Irreversible Inhibition Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage & Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1. Simplified signaling pathway of this compound-mediated inhibition of apoptosis.

Quantitative Data

The inhibitory activity of this compound and its active metabolite, Δ2Me-TRP601, has been quantified against key caspases.

CompoundTarget CaspaseIC₅₀ (nM)k₃/Kᵢ (M⁻¹s⁻¹)
This compound Caspase-2479.8 ± 79.31243
Caspase-347.3 ± 11.236025
Δ2Me-TRP601 Caspase-27.4 ± 3.18Not Reported
Caspase-30.39 ± 0.11Not Reported
Table 1: In vitro inhibitory activity of this compound and its active metabolite against recombinant human caspases.[1][2]

Pharmacokinetic studies in adult rats have demonstrated that this compound can cross the blood-brain barrier.

Administration RouteDoseCₘₐₓ (Plasma)Tₘₐₓ (Plasma)Cₘₐₓ (Brain)Tₘₐₓ (Brain)
Intravenous (i.v.)1 mg/kg~20 ng/mL (plateau)0.5 - 2 h120 ng/mL25 min
Intraperitoneal (i.p.)1 mg/kg20 ng/mL0.5 - 2 h25 ng/mL0.25 h
Table 2: Pharmacokinetic parameters of this compound in adult rats.[1]

Experimental Protocols

In Vitro Caspase Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of compounds like this compound against purified recombinant caspases.

Materials:

  • Purified recombinant human caspases (e.g., Caspase-2, Caspase-3)

  • Fluorogenic caspase substrate (e.g., Ac-VDVAD-AFC for Caspase-2, Ac-DEVD-AMC for Caspase-3)

  • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents: Dilute the caspase enzyme and fluorogenic substrate in the assay buffer to the desired working concentrations. Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the assay buffer.

    • Add 10 µL of the this compound dilution (or DMSO for control).

    • Add 20 µL of the diluted caspase enzyme.

    • Incubate at 37°C for 15-30 minutes (for irreversible inhibitors, pre-incubation time can be varied).

  • Initiate Reaction: Add 20 µL of the fluorogenic substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometer and measure the fluorescence intensity every minute for 30-60 minutes (Excitation/Emission wavelengths depend on the substrate used, e.g., 400/505 nm for AFC, 360/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • For irreversible inhibitors, the second-order rate constant (kₒₑₛ/[I]) can be determined by plotting the pseudo-first-order rate constant (kₒₑₛ) against the inhibitor concentration.

cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Caspase Solution F Add Caspase Solution A->F B Prepare Substrate Solution H Add Substrate B->H C Prepare this compound Dilutions E Add this compound/DMSO C->E D Add Assay Buffer D->E E->F G Pre-incubate F->G G->H I Measure Fluorescence (Kinetic) H->I J Calculate Initial Velocity I->J K Plot % Inhibition vs. [Inhibitor] J->K L Determine IC50 K->L

Figure 2. General experimental workflow for in vitro caspase inhibition assay.

Conclusion

This compound represents a significant advancement in the field of caspase inhibitors. Its rational design, potent and irreversible mechanism of action, and ability to cross the blood-brain barrier make it an invaluable research tool and a promising candidate for further therapeutic development, particularly in the context of neuroprotective strategies. This technical guide provides a comprehensive overview of the key aspects of this compound, offering a valuable resource for researchers in the fields of apoptosis, neuroscience, and drug discovery.

References

An In-depth Technical Guide on the Biological Function of Trp-601 in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function of Trp-601, a potent irreversible caspase inhibitor, in cellular models. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and execute experiments investigating the therapeutic potential of this compound, particularly in the context of neuroprotection. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows.

Core Function and Inhibitory Mechanism of this compound

This compound is a pentapeptide-based irreversible inhibitor of group II caspases, with primary targets being caspase-2 and caspase-3.[1] Its mechanism of action involves the formation of a covalent bond between the inhibitor and the active site of the caspase enzyme, leading to irreversible inactivation. Specifically, this compound contains a quinolin-2-carbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-CH2- moiety that interacts with the substrate-binding region of the caspase. A key feature of its irreversible inhibition is the formation of a thioether bond between the C-terminus of the inhibitor and the cysteine residue (Cys-155) in the catalytic site of the caspase.

This compound itself is a prodrug that is converted to its more active metabolite, Δ2Me-TRP601, which exhibits significantly higher potency, particularly against caspase-2.[2][3] The irreversible nature of this inhibition is demonstrated by a time-dependent increase in potency, as shown by a reduction in the IC50 value when the inhibitor is pre-incubated with the enzyme before the addition of the substrate.[4]

Quantitative Data on this compound Activity

The inhibitory potency of this compound and its active metabolite, Δ2Me-TRP601, against caspase-2 and caspase-3 has been determined through in vitro enzymatic assays. Furthermore, the neuroprotective effects of this compound have been quantified in in vivo models of neuronal injury.

Table 1: In Vitro Inhibitory Activity of this compound and Δ2Me-TRP601 against Caspases

CompoundTarget CaspaseConditionIC50 (nM)
This compoundCaspase-3Simultaneous addition with substrate25.58 ± 3.1[4]
This compoundCaspase-2Simultaneous addition with substrate471.8 ± 91.3[4]
This compoundCaspase-245 min pre-incubation115.2 ± 39.12[4]
Δ2Me-TRP601Caspase-3Simultaneous addition with substrate0.39 ± 0.11[4]
Δ2Me-TRP601Caspase-2Simultaneous addition with substrate7.4 ± 3.18[4]
Δ2Me-TRP601Caspase-245 min pre-incubation2.67 ± 1.46[4]

Table 2: Neuroprotective Effects of this compound in a Perinatal Stroke Model

TreatmentDose (mg/kg)Administration Time Post-IschemiaInfarction Reduction (%)
This compound5Before occlusion59[5]
This compound11 hour~55[5]
This compound12 hours~40[5]
This compound16 hours~19[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological function of this compound in cellular models.

Primary Cortical Neuron Culture and Induction of Apoptosis by Serum Deprivation

This protocol describes the isolation and culture of primary cortical neurons and the subsequent induction of apoptosis by serum withdrawal, a common in vitro model to study neuronal cell death.

Materials:

  • E15-E17 mouse or rat embryos[6][7]

  • Hibernate-E medium (supplemented with 2% B-27 Plus)[8]

  • Papain solution (2 mg/mL in Hibernate-E without Ca2+)[8]

  • Complete Neurobasal Plus medium (supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin)[8][9]

  • Poly-D-lysine coated culture plates or coverslips[8]

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Tissue Dissection: Euthanize pregnant mice or rats according to approved animal protocols. Dissect the cortices from E15-E17 embryos in a sterile environment. Remove the meninges carefully.[8]

  • Enzymatic Digestion: Transfer the cortical tissue to a tube containing papain solution and incubate at 30°C for 30 minutes with gentle shaking every 5 minutes.[8]

  • Cell Dissociation: Stop the digestion by adding complete Hibernate-E medium and centrifuge at 150 x g for 5 minutes.[8] Carefully aspirate the supernatant and resuspend the cell pellet in complete Neurobasal Plus medium. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating: Determine cell viability and density using a hemocytometer and Trypan Blue. Plate the neurons on poly-D-lysine coated vessels at a density of approximately 1 x 10^5 cells/well in a 48-well plate.[8]

  • Neuron Culture: Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2. Feed the cells every third day by replacing half of the medium with fresh, pre-warmed complete Neurobasal Plus medium.[8]

  • Induction of Apoptosis: After the desired number of days in culture (e.g., 7-10 days), induce apoptosis by replacing the complete Neurobasal Plus medium with serum-free Neurobasal Plus medium.

  • Treatment with this compound: To investigate the neuroprotective effects of this compound, treat the neurons with the desired concentration of the inhibitor at the time of serum deprivation. Include a vehicle control (e.g., DMSO).

  • Assessment of Cell Viability: After the desired incubation period (e.g., 24-48 hours), assess neuronal viability using methods such as MTT assay, Calcein-AM/Propidium Iodide staining, or counting of condensed nuclei after Hoechst staining.

Fluorometric Caspase-2 Activity Assay

This assay measures the activity of caspase-2 in cell lysates using the fluorogenic substrate VDVAD-AFC.

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)

  • Caspase-2 substrate: VDVAD-AFC (7-amino-4-trifluoromethylcoumarin) (1 mM stock in DMSO)[10]

  • Fluorometer or fluorescent microplate reader (Excitation: 400 nm, Emission: 505 nm)[10]

  • 96-well black microplate

Procedure:

  • Cell Lysate Preparation: Collect cells (e.g., 1-5 x 10^6 cells) and wash with ice-cold PBS. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[10] Centrifuge at 10,000 x g for 5 minutes at 4°C. The supernatant is the cell lysate. Determine the protein concentration of the lysate using a BCA assay.

  • Assay Reaction: In a 96-well black microplate, add 50-200 µg of cell lysate per well. Adjust the volume to 50 µL with Cell Lysis Buffer.

  • Substrate Addition: Prepare the reaction mix by diluting the 2X Reaction Buffer with an equal volume of water and adding DTT to a final concentration of 10 mM. Add 50 µL of this reaction mix to each well. Add 5 µL of the 1 mM VDVAD-AFC substrate to each well to a final concentration of 50 µM.[10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[10] The fold-increase in caspase-2 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

Fluorometric Caspase-3 Activity Assay

This assay measures the activity of caspase-3 in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.

Materials:

  • Cell Lysis Buffer (as in 3.2)

  • 2X Reaction Buffer (as in 3.2)

  • Caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) (1 mM stock in DMSO)[11]

  • Fluorometer or fluorescent microplate reader (Excitation: 380 nm, Emission: 460 nm)[12]

  • 96-well black microplate

Procedure:

  • Cell Lysate Preparation: Follow the same procedure as for the caspase-2 assay (Section 3.2, step 1).

  • Assay Reaction: In a 96-well black microplate, add 50-200 µg of cell lysate per well. Adjust the volume to 50 µL with Cell Lysis Buffer.

  • Substrate Addition: Prepare the reaction mix as described for the caspase-2 assay. Add 50 µL of this reaction mix to each well. Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well to a final concentration of 50 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[12] The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

Western Blotting for Detection of Cleaved Tau

This protocol describes the detection of caspase-cleaved tau fragments in cell lysates by Western blotting.

Materials:

  • Cell lysates (prepared as in 3.2)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved tau (e.g., anti-tau cleaved at Asp421 or a custom antibody for Asp314)

  • Primary antibody against total tau

  • Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved tau overnight at 4°C. Also, run parallel blots for total tau and a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative levels of cleaved tau.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving caspase-2 and the experimental workflow for studying this compound.

Caspase-2 Signaling Pathway in Neuronal Apoptosis

Caspase2_Signaling_Pathway cluster_upstream Upstream Stress Signals cluster_caspase2_activation Caspase-2 Activation cluster_downstream Downstream Apoptotic Events cluster_tau Tau Pathology Stress Neuronal Stress (e.g., Serum Deprivation, Oxidative Stress) Pro_Caspase2 Pro-caspase-2 Stress->Pro_Caspase2 Active_Caspase2 Active Caspase-2 Pro_Caspase2->Active_Caspase2 Dimerization & Autocatalysis Bid Bid Active_Caspase2->Bid Cleavage Tau Tau Active_Caspase2->Tau Cleavage at Asp314 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Pro_Caspase3 Pro-caspase-3 Apoptosome->Pro_Caspase3 Activation Active_Caspase3 Active Caspase-3 Pro_Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution Cleaved_Tau Cleaved Tau (Δtau314) Tau->Cleaved_Tau Synaptic_Dysfunction Synaptic Dysfunction Cleaved_Tau->Synaptic_Dysfunction Trp601 This compound Trp601->Active_Caspase2 Inhibition

Caption: Caspase-2 signaling pathway in neuronal apoptosis and tau pathology, highlighting the inhibitory action of this compound.

Experimental Workflow for Investigating this compound Neuroprotection

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Data Collection & Analysis cluster_outcome Outcome Culture 1. Primary Cortical Neuron Culture Induction 2. Induce Apoptosis (Serum Deprivation) Culture->Induction Treatment 3. Treat with this compound or Vehicle Induction->Treatment Viability 4a. Assess Neuronal Viability (MTT, Calcein/PI) Treatment->Viability Caspase_Assay 4b. Measure Caspase-2/-3 Activity (Fluorometric Assay) Treatment->Caspase_Assay Western_Blot 4c. Analyze Tau Cleavage (Western Blot) Treatment->Western_Blot Data_Analysis 5. Quantitative Data Analysis Viability->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion 6. Determine Neuroprotective Efficacy of this compound Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound in a cellular model of apoptosis.

Conclusion

This compound is a potent, irreversible inhibitor of caspase-2 and caspase-3 that demonstrates significant neuroprotective effects in cellular and in vivo models of neuronal injury. Its ability to block the apoptotic cascade initiated by caspase-2, including the cleavage of key substrates like Bid and tau, makes it a promising therapeutic candidate for neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for further research into the biological functions and therapeutic applications of this compound. The provided visualizations of the underlying signaling pathway and experimental workflow offer a clear framework for designing and interpreting studies aimed at elucidating the full potential of this compound.

References

Preliminary In Vitro Studies of Trp-601: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of Trp-601, a novel caspase inhibitor. The information presented herein is a synthesis of publicly available data, intended to inform researchers, scientists, and drug development professionals on the mechanism of action, experimental validation, and potential therapeutic applications of this compound.

Introduction

This compound is a pentapeptide-based irreversible inhibitor of group II caspases, with notable activity against caspase-2 and caspase-3.[1][2] Caspases are a family of cysteine proteases that play crucial roles in the regulation of apoptosis (programmed cell death) and inflammation.[3][4][5] Dysregulation of caspase activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and ischemic injury.[3][4][6] this compound, also known by its chemical name Q-V(Ome)DVA(Ome)D-OPh, and its highly active metabolite, Q-VDVAD-OPh (also referred to as Δ2Me-TRP601), have demonstrated potent anti-apoptotic effects in preclinical studies.[1][3][7] This document summarizes the key in vitro findings related to this compound, including its inhibitory activity, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of caspases, particularly caspase-2 and caspase-3. These caspases are key executioners in the intrinsic apoptotic pathway. By irreversibly binding to these enzymes, this compound effectively blocks the downstream signaling cascade that leads to programmed cell death. In vitro studies have shown that this compound can reverse the increased expression of active caspase-2 and suppress the activation of the endogenous apoptotic pathway.[8][9][10] Furthermore, it has been observed to modulate the expression of key apoptotic regulatory proteins, leading to a decrease in Apaf-1 protein expression and an increase in the mRNA expression of the anti-apoptotic protein Bcl-2.[10]

The following diagram illustrates the proposed signaling pathway through which this compound mediates its anti-apoptotic effects.

Trp_601_Signaling_Pathway cluster_0 Apoptotic Stimuli (e.g., Hyperoxia) cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Apoptotic_Stimuli Apoptotic Stimuli Bcl2 Bcl-2 Apoptotic_Stimuli->Bcl2 inhibits Apaf1 Apaf-1 Apoptotic_Stimuli->Apaf1 activates Caspase2 Pro-Caspase-2 Apoptotic_Stimuli->Caspase2 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase2 Active Caspase-2 Caspase2->Active_Caspase2 Active_Caspase2->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Trp601 This compound Trp601->Bcl2 promotes expression Trp601->Apaf1 inhibits expression Trp601->Active_Caspase2 inhibits Trp601->Active_Caspase3 inhibits

Caption: Proposed mechanism of this compound in the intrinsic apoptotic pathway.

Quantitative Data

The inhibitory potency of this compound and its active metabolite has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Concentration (IC50) of this compound and its Metabolite

CompoundTarget CaspaseIC50 (nM)Notes
This compoundCaspase-347.3 ± 11.2
This compoundCaspase-2479.8 ± 79.3
This compoundCaspase-2127 ± 2545-minute pre-incubation with the enzyme.[1]
Δ2Me-TRP601Caspase-30.31 ± 0.01Active metabolite of this compound.[3]
Δ2Me-TRP601Caspase-20.53 ± 0.02Active metabolite of this compound.[3]

Table 2: Enzyme Inhibition Kinetics of this compound

Target CaspaseKinetic Parameter (k3/Ki)Value (M⁻¹s⁻¹)
Caspase-3Inactivation Rate36,025
Caspase-2Inactivation Rate1,243

Table 3: Selectivity Profile of this compound

Assay TypeNumber of Targets ScreenedActivity
Receptor, Transporter, and Ion Channel Binding110No substantial activity
Enzyme Activity Assays56No substantial activity outside the caspase family

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro experiments cited in the literature for this compound.

This protocol outlines the general steps for determining the inhibitory activity of this compound against recombinant caspases.

Objective: To determine the IC50 and kinetic parameters of this compound for specific caspases.

Materials:

  • Recombinant human caspase-2 and caspase-3

  • Fluorogenic caspase-specific substrate (e.g., Ac-VDVAD-AMC for caspase-2, Ac-DEVD-AMC for caspase-3)

  • This compound

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the recombinant caspase enzyme to each well.

  • For pre-incubation experiments, add the this compound dilutions to the wells containing the enzyme and incubate for a specified time (e.g., 45 minutes) at 37°C.[1]

  • For standard assays, add the this compound dilutions to the wells.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC-based substrates) over time using a fluorometric plate reader.

  • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.

  • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Determine kinetic parameters such as k3/Ki by analyzing the reaction rates at different inhibitor and substrate concentrations.

This protocol describes a general method for assessing the anti-apoptotic effects of this compound in a cell culture model.

Objective: To evaluate the ability of this compound to prevent apoptosis in cultured cells.

Materials:

  • Primary embryonic cortical neurons or other suitable cell line

  • Cell culture medium and supplements

  • Serum-free medium (to induce apoptosis)

  • This compound

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining, Caspase-Glo® 3/7 Assay)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Plate the cells in a suitable culture vessel and allow them to adhere and grow.

  • Induce apoptosis by replacing the growth medium with serum-free medium.

  • Treat the cells with various concentrations of this compound. Include a vehicle control group.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Assess apoptosis using a chosen method:

    • Annexin V/PI Staining: Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol and analyze by flow cytometry or fluorescence microscopy.

    • Caspase Activity Assay: Lyse the cells and measure caspase-3/7 activity using a luminescent or fluorescent substrate as per the kit instructions.

  • Quantify the percentage of apoptotic cells or the level of caspase activity in each treatment group.

  • Compare the results from the this compound treated groups to the vehicle control to determine the compound's protective effect.

Experimental_Workflow cluster_Enzyme_Kinetics Caspase Activity Assay cluster_Cell_Assay Cell-Based Apoptosis Assay A1 Prepare this compound Dilutions A2 Add Recombinant Caspase A1->A2 A3 (Optional) Pre-incubate A2->A3 A4 Add Fluorogenic Substrate A3->A4 A5 Measure Fluorescence A4->A5 A6 Calculate IC50 & Kinetics A5->A6 B1 Culture Cells B2 Induce Apoptosis (e.g., Serum Deprivation) B1->B2 B3 Treat with this compound B2->B3 B4 Incubate B3->B4 B5 Assess Apoptosis (e.g., Annexin V) B4->B5 B6 Quantify & Analyze B5->B6

Caption: General experimental workflows for in vitro evaluation of this compound.

Conclusion

The preliminary in vitro data for this compound strongly support its role as a potent and selective inhibitor of group II caspases. Its ability to block the apoptotic cascade in cellular models highlights its potential as a therapeutic agent for conditions characterized by excessive programmed cell death. The provided data and protocols serve as a foundational guide for further research and development of this compound and related compounds. Future in vitro studies could focus on a broader range of cell types, more complex disease models, and a deeper investigation into the downstream effects of caspase inhibition.

References

An In-depth Technical Guide to Trp-601 Structural Analogs and Derivatives: Potent Caspase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trp-601 is a potent, irreversible inhibitor of group II caspases, with notable activity against caspase-2 and caspase-3. As a peptidomimetic derived from the VDVAD pentapeptide sequence, it represents a significant scaffold for the development of therapeutic agents targeting apoptosis-related pathologies. This technical guide provides a comprehensive overview of this compound, its active metabolite Δ2Me-TRP601, and other structural analogs. It details their biological activity, mechanism of action, and the underlying structure-activity relationships. Furthermore, this document outlines key experimental protocols for the evaluation of these compounds and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to this compound and its Therapeutic Potential

This compound is an irreversible caspase inhibitor that demonstrates potent inhibition of group II caspases, particularly caspase-2 and caspase-3.[1] Its structure is based on the VDVAD (Val-Asp-Val-Ala-Asp) pentapeptide sequence, a known substrate recognition motif for caspase-2.[2][3][4] The therapeutic potential of this compound and its analogs lies in their ability to modulate apoptosis, a programmed cell death process implicated in a variety of human diseases. Dysregulation of apoptosis is a key factor in neurodegenerative disorders, ischemic injuries, and certain inflammatory conditions.

Caspase-2, an initiator caspase, plays a crucial role in stress-induced apoptosis.[5][6] Its activation is a key event in the apoptotic cascade, making it a promising target for therapeutic intervention.[2] this compound and its derivatives, by selectively targeting caspase-2, offer the potential for more precise modulation of apoptotic pathways compared to broad-spectrum caspase inhibitors.

Core Compounds and Derivatives: A Quantitative Overview

The development of this compound has led to the identification of several structural analogs and derivatives with varying potency and selectivity for caspase-2 and caspase-3. These compounds are primarily peptidomimetics that retain the core VDVAD sequence but incorporate modifications to enhance their pharmacological properties.

Compound NameDescriptionTarget(s)IC50 (nM)k3/Ki (M⁻¹s⁻¹)Selectivity (Caspase-3/Caspase-2)Reference(s)
This compound Parent irreversible inhibitorCaspase-2, Caspase-3479.8 ± 79.3 (Caspase-2)47.3 ± 11.2 (Caspase-3)1,243 (Caspase-2)36,025 (Caspase-3)~0.1[1]
Δ2Me-TRP601 Active metabolite of this compoundCaspase-2, Caspase-37.4 ± 3.18 (Caspase-2)0.39 ± 0.11 (Caspase-3)-~0.05[7]
LJ2a P2-modified VDVAD derivativeCaspase-2-~5,500,000 (Caspase-2)High[2][8]
LJ3a P2-modified VDVAD derivativeCaspase-2--~1000-fold higher for Caspase-2 vs Caspase-3[2][8]
Ac-VDVAD-CHO Reversible canonical pentapeptide inhibitorCaspase-2, Caspase-3Binds nearly identically to both-Non-selective[6]
Z-VDVAD-FMK Irreversible caspase-2 inhibitorCaspase-2---[9]

Mechanism of Action and Signaling Pathways

This compound and its analogs exert their inhibitory effect by covalently binding to the active site of caspases. As irreversible inhibitors, they form a stable complex with the enzyme, rendering it inactive.[1] The primary target, caspase-2, is an initiator caspase activated in response to cellular stress signals such as DNA damage.

The activation of caspase-2 is a critical step in the intrinsic pathway of apoptosis. It is primarily mediated by a large protein complex known as the PIDDosome.[10][11]

Caspase2_Signaling_Pathway cluster_stress Cellular Stress cluster_activation Caspase-2 Activation cluster_inhibition Inhibition cluster_downstream Downstream Apoptotic Events Stress DNA Damage, Oxidative Stress, etc. PIDDosome PIDDosome Formation (PIDD, RAIDD, pro-caspase-2) Stress->PIDDosome Casp2_dimer Caspase-2 Dimerization & Auto-activation PIDDosome->Casp2_dimer Bid_cleavage Bid Cleavage to tBid Casp2_dimer->Bid_cleavage Trp601 This compound & Analogs Trp601->Casp2_dimer Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bid_cleavage->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Caspase-2 Signaling Pathway and Inhibition by this compound.

Upon activation, caspase-2 cleaves the pro-apoptotic Bcl-2 family protein Bid into its truncated form, tBid.[5] tBid then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[1] This triggers the formation of the apoptosome and the activation of downstream executioner caspases, such as caspase-3, ultimately leading to apoptosis. This compound and its analogs intervene at the level of caspase-2 activation, thereby preventing the initiation of this apoptotic cascade.

Experimental Protocols: Caspase Activity Assay

The evaluation of this compound and its analogs typically involves in vitro caspase activity assays. A standard method is the fluorometric assay, which measures the cleavage of a specific fluorogenic caspase substrate.

General Workflow for Caspase Inhibition Assay

Caspase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_prep Prepare Assay Buffer, Caspase Enzyme, and Fluorogenic Substrate Incubation Pre-incubate Caspase Enzyme with Inhibitor Reagent_prep->Incubation Inhibitor_prep Prepare Serial Dilutions of this compound Analogs Inhibitor_prep->Incubation Substrate_add Add Fluorogenic Substrate to Initiate Reaction Incubation->Substrate_add Measurement Measure Fluorescence Intensity over Time Substrate_add->Measurement Plotting Plot Fluorescence vs. Time to Determine Reaction Rates Measurement->Plotting IC50_calc Calculate IC50 Values from Dose-Response Curves Plotting->IC50_calc

Figure 2: Experimental Workflow for Caspase Inhibition Assay.
Detailed Fluorometric Caspase Activity Assay Protocol

This protocol is a representative example and may require optimization for specific experimental conditions.

Materials:

  • Recombinant human caspase-2 or caspase-3

  • Caspase assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Fluorogenic caspase substrate (e.g., Ac-VDVAD-AFC for caspase-2, Ac-DEVD-AFC for caspase-3)

  • This compound or its analogs dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 400/505 nm for AFC)

Procedure:

  • Reagent Preparation:

    • Prepare the caspase assay buffer and keep it on ice.

    • Dilute the recombinant caspase enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the final working concentration in the assay buffer.

    • Prepare serial dilutions of the this compound analog in DMSO.

  • Assay Setup:

    • In a 96-well black microplate, add a defined volume of the diluted caspase enzyme to each well.

    • Add a small volume of the serially diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a pre-warmed fluorometric plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • For each concentration of the inhibitor, determine the initial reaction velocity (rate of fluorescence increase).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR)

The development of selective caspase-2 inhibitors has focused on modifying the VDVAD pentapeptide scaffold. Key insights into the SAR of these compounds include:

  • P5 Position: Caspase-2 exhibits a unique requirement for a P5 residue for efficient substrate recognition and cleavage, which is not as critical for other caspases.[3][4] This provides a basis for selectivity.

  • P2 Position: Modifications at the P2 alanine residue of the VDVAD sequence have been shown to significantly enhance selectivity for caspase-2 over caspase-3.[2] Introducing bulky or non-natural amino acids at this position can exploit differences in the S2 sub-pockets of the two enzymes.

  • Warhead: The use of an irreversible "warhead," such as a fluoromethyl ketone (FMK) or an acyloxymethyl ketone, is crucial for the covalent modification of the catalytic cysteine in the caspase active site, leading to irreversible inhibition.[5]

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of caspase-2 inhibitors with significant therapeutic potential. The ongoing exploration of their structure-activity relationships will likely lead to the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on in vivo efficacy studies in relevant disease models and the further elucidation of the non-apoptotic roles of caspase-2 that might be affected by these inhibitors. This in-depth understanding will be crucial for the successful translation of these promising compounds into clinical applications.

References

Navigating the Dual Identities of Trp-601: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the pharmacokinetics and pharmacodynamics of "Trp-601," a designation that refers to two distinct investigational compounds: TRP601 , a pentapeptide-based irreversible caspase inhibitor with neuroprotective potential, and TERN-601 , an oral, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist under development for the treatment of obesity. This document will delineate the available scientific and clinical data for each molecule separately to prevent confusion and provide a clear, comprehensive overview for the scientific community.

Part 1: TRP601 - A Neuroprotective Caspase Inhibitor

TRP601 is an investigational drug that functions as an irreversible inhibitor of group II caspases, particularly caspase-2 and caspase-3, which are key mediators of apoptotic cell death. Its primary therapeutic potential lies in the protection of the neonatal brain from ischemic and excitotoxic injury.

Pharmacodynamics of TRP601

The mechanism of action of TRP601 centers on its ability to covalently bind to and inhibit the activity of caspases, thereby preventing the downstream signaling cascades that lead to apoptosis.

In Vitro Pharmacology:

Quantitative analysis of TRP601's inhibitory activity against recombinant human caspases has yielded the following key parameters.

Target EnzymeIC50 (nM)Assay Condition
Caspase-2471.8 ± 91.3Substrate and inhibitor added simultaneously
Caspase-2115.2 ± 39.145-minute pre-incubation with inhibitor
Caspase-325.58 ± 3.1Substrate and inhibitor added simultaneously
Data presented as mean ± SEM.[1]

The active metabolite of TRP601, Δ2Me-TRP601 , demonstrates even greater potency.

Target EnzymeIC50 (nM)Assay Condition
Caspase-27.4 ± 3.18Substrate and inhibitor added simultaneously
Caspase-22.67 ± 1.4645-minute pre-incubation with inhibitor
Caspase-30.39 ± 0.11Substrate and inhibitor added simultaneously
Data presented as mean ± SEM.[1]

In Vivo Pharmacodynamics: Neuroprotection in Neonatal Ischemia:

In a neonatal rat model of perinatal stroke, TRP601 has demonstrated significant neuroprotective effects. A single intraperitoneal (i.p.) administration of TRP601 reduced infarct volume in a dose-dependent manner, with an optimal dose identified at 1 mg/kg.[2] The therapeutic window for TRP601 in this model extends up to 6 hours post-ischemic onset.[2] Furthermore, in vivo studies have confirmed that TRP601 administration leads to a reduction in caspase activity in the brain.[1]

Animal ModelAdministration RouteDose (mg/kg)Time of AdministrationOutcome
7-day-old rats (Perinatal Stroke)i.p.11 hour post-ischemiaOptimal reduction in cortical infarction[2]
7-day-old rats (Perinatal Stroke)i.p.1Up to 6 hours post-ischemiaSignificant neuroprotection[2]
6-day-old Wistar rat pups (Hyperoxia)i.p.1Before exposureSignificantly decreased caspase-3 activity[1]
Pharmacokinetics of TRP601

Pharmacokinetic studies in adult rats have demonstrated that TRP601 can cross the blood-brain barrier.

SpeciesAdministration RouteDose (mg/kg)ParameterValueOrgan
Adult RatIntravenous (i.v.)1Cmax120 ng/mLBrain
Adult RatIntravenous (i.v.)1Tmax25 minutesBrain
Cmax: Maximum concentration; Tmax: Time to maximum concentration.[3]
Signaling Pathway

TRP601 exerts its neuroprotective effects by intervening in the caspase-mediated apoptotic signaling pathway. In the context of neonatal brain injury, excitotoxicity and ischemia trigger a cascade of events leading to the activation of initiator caspases, such as caspase-2, and executioner caspases, like caspase-3. These caspases then cleave a variety of cellular substrates, leading to cell death. TRP601's inhibition of these caspases blocks this process.

G TRP601 Mechanism of Action in Apoptosis cluster_0 Cellular Stress cluster_1 Apoptotic Signaling Cascade Ischemia/Excitotoxicity Ischemia/Excitotoxicity Pro-Caspase2 Pro-Caspase2 Ischemia/Excitotoxicity->Pro-Caspase2 Caspase-2 Caspase-2 Pro-Caspase2->Caspase-2 Activation Pro-Caspase3 Pro-Caspase3 Caspase-2->Pro-Caspase3 Activation Caspase-3 Caspase-3 Pro-Caspase3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution TRP601 TRP601 TRP601->Caspase-2 Inhibition TRP601->Caspase-3 Inhibition G Perinatal Stroke Model Workflow Anesthesia Anesthesia MCAO Middle Cerebral Artery Occlusion Anesthesia->MCAO Carotid_Occlusion Common Carotid Artery Occlusion MCAO->Carotid_Occlusion TRP601_Admin TRP601 Administration Carotid_Occlusion->TRP601_Admin Recovery Recovery TRP601_Admin->Recovery Brain_Harvest Brain Harvesting Recovery->Brain_Harvest Infarct_Analysis Infarct Volume Analysis Brain_Harvest->Infarct_Analysis G TERN-601 GLP-1R Signaling Pathway TERN-601 TERN-601 GLP-1R GLP-1R TERN-601->GLP-1R Binds to G-Protein G-Protein GLP-1R->G-Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G-Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Responses Delayed Gastric Emptying Increased Satiety Enhanced Insulin Secretion PKA->Cellular_Responses Phosphorylates targets leading to G TERN-601 Phase 1 Trial Design cluster_SAD Part 1: Single Ascending Dose (SAD) cluster_MAD Part 2: Multiple Ascending Dose (MAD) SAD_Participants Healthy Volunteers (BMI 25 to <40) SAD_Dosing Single Dose (5 Dose Levels) SAD_Participants->SAD_Dosing SAD_Endpoints Safety, Tolerability, PK SAD_Dosing->SAD_Endpoints MAD_Participants Healthy Volunteers (BMI 27 to <40) MAD_Dosing Once Daily for 28 Days (Dose Titration) MAD_Participants->MAD_Dosing MAD_Endpoints Primary: Safety, Tolerability Secondary: PK, PD (Weight Loss) MAD_Dosing->MAD_Endpoints

References

Trp-601: An In-depth Technical Review of the Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trp-601 is a pentapeptide-based irreversible inhibitor of group II caspases, with potent activity against caspase-2 and caspase-3. Developed as a neuroprotective agent, particularly for neonatal ischemic brain injury, its preclinical evaluation has demonstrated a promising safety profile. This document provides a comprehensive overview of the available non-clinical safety and toxicity data for this compound, including its pharmacological profile, and outlines the general methodologies employed in its assessment. While specific quantitative toxicity endpoints such as LD50 values are not publicly available, existing studies in rodent and canine models suggest a favorable therapeutic window. This guide synthesizes the current understanding of this compound's safety and provides a framework for its continued development.

Introduction

This compound is a novel therapeutic agent designed to mitigate cellular damage in neurological disorders by inhibiting apoptosis. Its mechanism of action centers on the irreversible inhibition of key executioner caspases. This technical guide delves into the preclinical safety and toxicity profile of this compound, presenting available data in a structured format to aid researchers and drug development professionals in evaluating its potential.

Pharmacological Profile

This compound exhibits a targeted pharmacological action, primarily as an inhibitor of group II caspases. Its high-affinity binding and irreversible mechanism contribute to its potency.

In Vitro Pharmacology

In vitro studies have been conducted to characterize the selectivity and potency of this compound. A broad-panel screen of 110 different receptors, transporters, and ion channels, as well as 56 enzyme activity assays, revealed no significant off-target activity at a concentration of 10 μM.[1][2] This suggests that this compound has a specific mechanism of action with a low likelihood of off-target pharmacological effects.

Table 1: In Vitro Potency of this compound and its Metabolite

TargetCompoundIC50k3/Ki (M⁻¹s⁻¹)Reference
Caspase-2This compound479.8 ± 79.3 nM1243[2]
Caspase-3This compound47.3 ± 11.2 nM36025[2]
Caspase-2Δ2Me-TRP6010.53 ± 0.02 nMNot Reported[1]
Caspase-3Δ2Me-TRP6010.31 ± 0.01 nMNot Reported[1]

Δ2Me-TRP601 is the highly active metabolite of this compound, also known as Q-VDVAD-OPh.

Preclinical Safety and Toxicity

Preclinical safety evaluations of this compound have been conducted in neonatal rodent and canine models. These studies indicate that the compound is well-tolerated with no significant adverse effects on key physiological parameters.[3]

Acute Toxicity

Specific lethal dose (LD50) values from single-dose acute toxicity studies are not publicly available. However, studies in newborn rodents have shown that a single administration of this compound is protective against excitotoxicity, hypoxia-ischemia, and perinatal arterial stroke without causing adverse effects.[3]

Repeat-Dose Toxicity

A 14-day repeat-dose toxicity study was conducted in adult dogs. Intravenous administration of this compound at doses up to 3 mg/kg/day did not result in any observable cytotoxic effects.[1]

Table 2: Summary of Preclinical Safety Findings

Study TypeSpeciesRoute of AdministrationDoseDurationKey FindingsReference
Safety PharmacologyRodent and Canine NeonatesNot SpecifiedNot SpecifiedNot SpecifiedNo adverse effects on physiological parameters.[3]
Repeat-Dose ToxicityAdult DogIntravenous (i.v.)Up to 3 mg/kg/day14 daysNo cytotoxic effects observed.[1]
NeuroprotectionNewborn RodentNot SpecifiedNot SpecifiedSingle doseProtective against excitotoxicity, hypoxia-ischemia, and stroke.[3]

Experimental Protocols

While detailed, compound-specific experimental protocols for the safety and toxicity studies of this compound are proprietary, this section outlines the general methodologies based on standard regulatory guidelines that would be followed for such investigations.

General Acute Toxicity Study Design (Based on OECD Guideline 423)
  • Objective: To determine the short-term toxicity of a substance following a single dose.

  • Species: Typically a rodent species (e.g., rat or mouse).

  • Administration: The test substance is administered orally or via the intended clinical route.

  • Dose Levels: A step-wise procedure is used with a starting dose selected based on available data.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

  • Pathology: Gross necropsy is performed on all animals at the end of the study.

General Repeat-Dose Toxicity Study Design (Based on OECD Guideline 408)
  • Objective: To evaluate the toxic effects of a substance after repeated daily administration over a defined period (e.g., 14, 28, or 90 days).

  • Species: One rodent and one non-rodent species are typically used.

  • Dose Levels: At least three dose levels (low, mid, high) and a control group.

  • Parameters Monitored: Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

  • Pathology: At termination, a full necropsy is performed, organs are weighed, and a comprehensive list of tissues is examined histopathologically.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the apoptotic cascade. The primary mechanism involves the inhibition of caspase-2 and caspase-3, which are critical executioner enzymes in the cell death pathway.

Apoptotic Pathway Inhibition

The diagram below illustrates the central role of caspases in apoptosis and the point of intervention for this compound.

cluster_stimuli Apoptotic Stimuli cluster_pathway Intrinsic Apoptotic Pathway Ischemic Insult Ischemic Insult Mitochondrion Mitochondrion Ischemic Insult->Mitochondrion triggers Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase-9 Activation Caspase-9 Activation Cytochrome c release->Caspase-9 Activation activates Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis This compound This compound This compound->Caspase-3 Activation inhibits

Caption: Inhibition of the intrinsic apoptotic pathway by this compound.

Experimental Workflow for In Vitro Caspase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound on caspase enzymes.

Recombinant Caspase Recombinant Caspase Incubation Incubation Recombinant Caspase->Incubation This compound This compound This compound->Incubation Substrate Addition Substrate Addition Incubation->Substrate Addition Signal Detection Signal Detection Substrate Addition->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: Workflow for determining in vitro caspase inhibition.

Discussion and Future Directions

The available preclinical data for this compound suggest a favorable safety profile, characterized by high target specificity and a lack of observable toxicity in initial animal studies. The absence of off-target activity in broad pharmacological screens is encouraging for minimizing mechanism-independent adverse effects. However, the lack of publicly available, detailed quantitative toxicity data necessitates further investigation to fully characterize its safety margin.

Future studies should aim to:

  • Establish definitive acute toxicity limits (e.g., LD50) in multiple species.

  • Conduct long-term chronic toxicity studies to assess the effects of prolonged exposure.

  • Perform comprehensive safety pharmacology studies, including cardiovascular, respiratory, and central nervous system assessments, under Good Laboratory Practice (GLP) conditions.

  • Investigate the potential for reproductive and developmental toxicity.

As this compound progresses through the drug development pipeline, a thorough understanding of its safety and toxicity will be paramount for its successful clinical translation.

Conclusion

This compound is a promising neuroprotective agent with a well-defined mechanism of action. The preclinical safety data gathered to date in rodent and canine models indicate that it is well-tolerated. While further studies are required to establish a complete safety profile, the current body of evidence supports the continued development of this compound for the treatment of ischemic brain injuries and potentially other conditions involving apoptotic cell death.

References

An In-depth Technical Guide to the Protein Interactions of the Caspase Inhibitor Trp-601

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known protein interactions of Trp-601, a potent, irreversible inhibitor of group II caspases. The information presented herein is intended to support research and development efforts in fields such as apoptosis, neuroprotection, and cancer therapeutics.

Introduction to this compound

This compound is a peptidomimetic small molecule designed as an irreversible inhibitor of caspases, with a particular potency towards Caspase-2 and Caspase-3.[1] Structurally, it is derived from the VDVAD pentapeptide sequence, which is a preferred recognition motif for Caspase-2.[1] this compound's mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue within the active site of the target caspases, leading to their irreversible inactivation.[1] Due to its ability to cross the blood-brain barrier, this compound has been investigated for its neuroprotective effects in various models of neurological damage.[1]

On-Target Protein Interactions: Caspase-2 and Caspase-3

The primary and intended protein interactions of this compound are with the executioner caspases, Caspase-2 and Caspase-3. These interactions are characterized by high affinity and a rapid rate of irreversible inhibition.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against its primary targets has been quantified through in vitro enzymatic assays. The following tables summarize the key kinetic parameters.

InhibitorTarget ProteinIC50 (nM)Inactivation Rate (k3/Ki) (M⁻¹s⁻¹)Reference
This compoundCaspase-2479.8 ± 79.31,243[1]
This compoundCaspase-347.3 ± 11.236,025[1]
Δ2Me-Trp-601 (metabolite)Caspase-27.4 ± 3.18Not Reported[2]
Δ2Me-Trp-601 (metabolite)Caspase-30.39 ± 0.11Not Reported[2]

Table 1: In vitro inhibitory potency of this compound and its active metabolite against human recombinant Caspase-2 and Caspase-3.

Structural Basis of the this compound:Caspase-2 Interaction

The high-affinity interaction between this compound and Caspase-2 is underpinned by specific molecular contacts within the enzyme's active site. Modeling studies based on the crystal structure of Caspase-2 have revealed the following key interactions:

  • Covalent Bonding: The C-terminus of this compound forms a covalent thioether bond with the catalytic Cysteine-155 residue of Caspase-2.[1]

  • Subsite Interactions: The pentapeptide backbone of this compound occupies the S1 to S5 subsites of the caspase active site, with specific side-chain interactions contributing to the binding energy.[1]

    • The Aspartate residue at the P1 position makes a significant contribution to the interaction energy.[1]

    • The Aspartate at P4 and the Valine at P5 also have important non-covalent contributions to the stability of the complex.[1]

Off-Target Interactions and Selectivity Profile

The selectivity of a therapeutic inhibitor is a critical factor in its safety and efficacy. This compound has been demonstrated to be highly selective for its target caspases.

Broad Panel Screening

This compound was evaluated against a large panel of proteins to assess its off-target activity. In a binding screen encompassing 110 different receptors, transporters, and ion channels, as well as 56 enzyme activity assays (including other proteases like calpains and cathepsins), this compound showed no significant activity outside of the caspase family.[1]

Protein ClassNumber TestedResultReference
Receptors, Transporters, Ion Channels110No significant binding[1]
Enzymes (non-caspase)56No significant inhibition[1]

Table 2: Summary of this compound selectivity screening.

Signaling Pathway Context

This compound exerts its biological effects by inhibiting caspases that play a central role in the intrinsic pathway of apoptosis. By blocking Caspase-2 and Caspase-3, this compound prevents the execution of the apoptotic program.

Apoptotic Stimulus Apoptotic Stimulus Caspase-2 Activation Caspase-2 Activation Apoptotic Stimulus->Caspase-2 Activation Bid Truncation Bid Truncation Caspase-2 Activation->Bid Truncation Bax Translocation Bax Translocation Bid Truncation->Bax Translocation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax Translocation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Apoptosome Formation Apoptosome Formation Apaf-1->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis This compound This compound This compound->Caspase-2 Activation This compound->Caspase-3 Activation

Figure 1. Intrinsic apoptotic pathway and points of inhibition by this compound.

Experimental Protocols

The following section details a representative experimental protocol for determining the inhibitory activity of this compound on Caspase-3 in vitro.

In Vitro Caspase-3 Inhibition Assay

This protocol is based on a fluorometric assay that measures the cleavage of a specific caspase-3 substrate.

Materials:

  • Recombinant human Caspase-3 (active)

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute recombinant Caspase-3 to a working concentration (e.g., 10 nM) in cold Assay Buffer.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in Assay Buffer to achieve a range of desired final concentrations.

    • Dilute the Caspase-3 substrate Ac-DEVD-AMC to a working concentration (e.g., 50 µM) in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of Assay Buffer (for blanks) or Caspase-3 solution.

      • 10 µL of the appropriate this compound dilution or vehicle control (Assay Buffer with DMSO).

    • Mix gently and pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 40 µL of the Caspase-3 substrate solution to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at time zero.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour).

  • Data Analysis:

    • Subtract the blank values from all readings.

    • Determine the rate of substrate cleavage (initial velocity) for each this compound concentration.

    • Plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Caspase-3 Prepare Caspase-3 Add Caspase-3 and this compound to Plate Add Caspase-3 and this compound to Plate Prepare Caspase-3->Add Caspase-3 and this compound to Plate Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Add Caspase-3 and this compound to Plate Prepare Substrate Prepare Substrate Initiate with Substrate Initiate with Substrate Prepare Substrate->Initiate with Substrate Pre-incubate Pre-incubate Add Caspase-3 and this compound to Plate->Pre-incubate Pre-incubate->Initiate with Substrate Measure Fluorescence Measure Fluorescence Initiate with Substrate->Measure Fluorescence Calculate Initial Velocities Calculate Initial Velocities Measure Fluorescence->Calculate Initial Velocities Plot Dose-Response Curve Plot Dose-Response Curve Calculate Initial Velocities->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

Figure 2. Workflow for in vitro caspase inhibition assay.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of Caspase-2 and Caspase-3. Its well-characterized on-target interactions and favorable selectivity profile make it a valuable tool for studying the roles of these caspases in cellular processes and a promising candidate for further therapeutic development. This guide provides a foundational understanding of the protein interactions of this compound to aid researchers in their scientific endeavors.

References

Trp-601: A Novel Therapeutic Candidate for Neonatal Ischemic Brain Injury via Caspase-2 Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neonatal ischemic brain injury is a significant cause of mortality and long-term neurological disability with a pressing need for effective therapeutic interventions. This document provides a comprehensive overview of Trp-601, a pentapeptide-based irreversible caspase inhibitor, and its role in the signaling pathways associated with neonatal ischemic brain injury. This compound has demonstrated neuroprotective effects by preferentially targeting and inhibiting group II caspases, particularly caspase-2, an initiator caspase upstream of the mitochondrial apoptosis pathway. This guide will delve into the quantitative data supporting its efficacy, the intricacies of its mechanism of action within the caspase signaling cascade, and detailed experimental protocols for its evaluation.

Quantitative Data Summary

The efficacy of this compound as a caspase inhibitor has been quantified through in vitro kinetic analyses. The following table summarizes the key inhibitory concentrations (IC50) and kinetic parameters for this compound against its primary targets, caspase-2 and caspase-3.

Target Caspase IC50 (nM) k3/Ki (M⁻¹s⁻¹) Reference
Caspase-2479.8 ± 79.31243[1]
Caspase-347.3 ± 11.236025[1]

Signaling Pathway of this compound in Neonatal Ischemic Brain Injury

This compound exerts its neuroprotective effects by intervening in the intrinsic pathway of apoptosis, which is a key pathological mechanism in neonatal ischemic brain injury. The primary target of this compound is caspase-2, an initiator caspase that, when activated, triggers a cascade of events leading to mitochondrial dysfunction and subsequent cell death.

Following an ischemic insult, cellular stress signals lead to the activation of caspase-2. Activated caspase-2 then cleaves Bid, a pro-apoptotic Bcl-2 family protein, into its truncated form, tBid. tBid translocates to the mitochondrial outer membrane, where it promotes the oligomerization and insertion of Bax, another pro-apoptotic protein. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

This compound, as an irreversible inhibitor of caspase-2, blocks the pathway at a critical early stage. By inhibiting caspase-2 activation, this compound prevents the cleavage of Bid, thereby inhibiting the downstream events of Bax translocation, mitochondrial permeabilization, and the release of cytochrome c. This ultimately prevents the activation of caspase-3 and protects neuronal cells from apoptosis.[2]

Trp_601_Signaling_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Apoptotic Cascade Ischemic Insult Ischemic Insult Caspase-2_inactive Inactive Caspase-2 Ischemic Insult->Caspase-2_inactive activates Caspase-2_active Active Caspase-2 Caspase-2_inactive->Caspase-2_active Bid Bid Caspase-2_active->Bid cleaves tBid tBid Bid->tBid Bax Bax tBid->Bax activates MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Cytochrome_c Cytochrome c (released) MOMP->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase-3_inactive Inactive Caspase-3 Apoptosome->Caspase-3_inactive activates Caspase-3_active Active Caspase-3 Caspase-3_inactive->Caspase-3_active Apoptosis Apoptosis Caspase-3_active->Apoptosis induces This compound This compound This compound->Caspase-2_active inhibits

Caption: this compound signaling pathway in neuroprotection.

Experimental Workflow and Protocols

In Vitro Caspase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for assessing the inhibitory activity of this compound on recombinant caspases.

Caspase_Inhibition_Assay_Workflow Recombinant_Caspase Recombinant Human Caspase-2 or -3 Incubation Incubate Caspase with this compound Recombinant_Caspase->Incubation Trp-601_Dilutions Serial Dilutions of this compound Trp-601_Dilutions->Incubation Substrate_Addition Add Colorimetric Caspase Substrate Incubation->Substrate_Addition Measurement Measure Absorbance (e.g., at 405 nm) Substrate_Addition->Measurement Data_Analysis Calculate Initial Velocities and Determine IC50 Measurement->Data_Analysis

Caption: Workflow for in vitro caspase inhibition assay.

Detailed Experimental Protocols

This protocol is based on standard colorimetric microplate assays to determine the inhibitory potency of this compound.[1]

  • Preparation of Reagents:

    • Recombinant human caspase-2 and caspase-3 are reconstituted in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS).

    • This compound is dissolved in DMSO to create a stock solution and then serially diluted in assay buffer to achieve a range of concentrations.

    • A colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3, Ac-VDVAD-pNA for caspase-2) is prepared in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed amount of recombinant caspase to each well.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the colorimetric caspase substrate to each well.

    • Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the initial reaction velocity.

  • Data Analysis:

    • Plot the initial velocities against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value for this compound against each caspase.

This protocol assesses the neuroprotective effect of this compound in a cell-based model of neuronal apoptosis.[1]

  • Cell Culture:

    • Primary cortical neurons are isolated from E14 mouse embryos and cultured at high density in neurobasal medium supplemented with B27 and L-glutamine.

  • Induction of Apoptosis and Treatment:

    • After a period of in vitro maturation, apoptosis is induced by serum deprivation for 24 hours.

    • A subset of cultures is treated with this compound (e.g., at 50 µM) at the time of serum deprivation. Control cultures receive a vehicle.

  • Assessment of Cell Death:

    • Cell viability can be assessed using various methods, such as:

      • MTT assay: Measures mitochondrial metabolic activity.

      • LDH assay: Measures lactate dehydrogenase release from damaged cells.

      • Immunocytochemistry: Staining for markers of apoptosis, such as cleaved caspase-3 or TUNEL staining for DNA fragmentation.

  • Data Analysis:

    • Quantify cell viability or the number of apoptotic cells in treated versus untreated cultures.

    • Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the neuroprotective effect of this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of neonatal ischemic brain injury. Its mechanism of action, centered on the inhibition of the caspase-2-mediated apoptotic pathway, provides a targeted approach to mitigating neuronal cell death following ischemic insults. The quantitative data and experimental evidence to date strongly support its continued investigation and development as a neuroprotective drug. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

Methodological & Application

Application Notes and Protocols for Trp-601 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for "Trp-601" have revealed two distinct compounds sharing this designation in scientific literature. To provide a comprehensive and accurate resource, these application notes are divided into two sections, each dedicated to one of the identified molecules:

  • Part 1: this compound (Caspase Inhibitor) for applications in neuroprotection research.

  • Part 2: TERN-601 (GLP-1 Receptor Agonist) for applications in metabolic disease research, such as obesity and diabetes.

Researchers should verify the specific compound relevant to their work.

Part 1: this compound (Caspase Inhibitor) for Neuroprotection Studies

Audience: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: this compound is an irreversible pentapeptide-based inhibitor of group II caspases, with potent activity against caspase-2 and caspase-3. These caspases are key mediators of apoptotic cell death. In preclinical studies, this compound has demonstrated neuroprotective effects in models of neonatal brain injury, making it a valuable tool for investigating the role of caspase-mediated apoptosis in neurological disorders.[1][2]

Signaling Pathway of this compound in Neuroprotection

This compound exerts its neuroprotective effects by inhibiting the apoptotic cascade. In models of excitotoxicity, excessive glutamate receptor activation leads to a cascade of events culminating in neuronal cell death. This compound intervenes by blocking the activation of caspase-2, an initiator caspase, and caspase-3, an executioner caspase. This inhibition prevents the cleavage of downstream substrates, such as Bid, and reduces the release of pro-apoptotic factors from the mitochondria, ultimately preserving neuronal integrity.[2]

Trp601_Signaling_Pathway cluster_0 Excitotoxic Stimulus (e.g., Ibotenate) cluster_1 Apoptotic Cascade Excitotoxicity Excitotoxicity Casp2 Caspase-2 Activation Excitotoxicity->Casp2 Bid Bid Cleavage (tBid) Casp2->Bid Bax Bax Translocation Bid->Bax Mito Mitochondrial Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Trp601 This compound Trp601->Casp2 Trp601->Casp3

Caption: Signaling pathway illustrating the neuroprotective mechanism of this compound.

Experimental Protocols

Mouse Model of Excitotoxic Brain Injury

This protocol describes the induction of excitotoxic brain injury in neonatal mice using ibotenate, a glutamate receptor agonist.[3][4][5][6][7]

  • Animals: 5-day-old mouse pups (e.g., C57BL/6).

  • Procedure:

    • Anesthetize the mouse pup using cryoanesthesia (hypothermia).

    • Secure the pup in a stereotaxic apparatus adapted for neonates.

    • Inject ibotenate intracerebrally. The specific coordinates and volume will depend on the target brain region. For example, a unilateral injection into the parenchyma can be performed.

    • Allow the pup to recover on a warming pad before returning to the dam.

Administration of this compound

  • Vehicle Preparation: While the exact vehicle used in all published studies is not consistently detailed, a common approach for similar peptide-based inhibitors is to dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute it to the final concentration with sterile phosphate-buffered saline (PBS) or saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection.

  • Dosage: A dose of 1 mg/kg has been shown to be effective.[8]

  • Timing: this compound can be administered either as a pretreatment before the excitotoxic insult or post-insult to evaluate its therapeutic window.[8]

Data Presentation

Table 1: Quantitative Data for this compound in a Neonatal Mouse Model of Excitotoxic Brain Injury

ParameterVehicle ControlThis compound (1 mg/kg)
Lesion Volume (mm³) Mean ± SEMReduced Mean ± SEM
Microgliosis (cell density) Mean ± SEMReduced Mean ± SEM
Astrogliosis (cell density) Mean ± SEMReduced Mean ± SEM
Group II Caspase Activity Mean ± SEMReduced Mean ± SEM

Note: This table is a representative summary based on published findings. Actual values will vary depending on the specific experimental conditions.

Experimental Workflow

Trp601_Workflow P5_Mice 5-day-old Mouse Pups Ibotenate Intracerebral Ibotenate Injection P5_Mice->Ibotenate Trp601_Admin This compound Administration (1 mg/kg, i.p.) Ibotenate->Trp601_Admin Recovery Recovery and Monitoring Trp601_Admin->Recovery Analysis Histological and Biochemical Analysis (Lesion volume, Gliosis, Caspase activity) Recovery->Analysis

Caption: Experimental workflow for evaluating this compound in a mouse model.

Part 2: TERN-601 (GLP-1 Receptor Agonist) for Metabolic Studies

Audience: Researchers, scientists, and drug development professionals in metabolic diseases.

Introduction: TERN-601 is a potent, orally available, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[9][10][11] GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation. TERN-601 is being investigated as a potential therapeutic for obesity and type 2 diabetes.[11][12][13][14] Preclinical studies in humanized GLP-1R mouse models are essential to evaluate its efficacy and mechanism of action.[15][16][17]

Experimental Protocols

Animal Model: Humanized GLP-1R Mice

Due to species differences in GLP-1R, mouse models where the murine Glp1r gene is replaced with the human GLP1R gene are recommended for evaluating human-specific GLP-1R agonists like TERN-601.[18][15][16][17]

  • Strains: B6-hGLP-1R, genO-hGLP-1R, or similar models are commercially available.[18][15][16]

  • Housing: Mice should be housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, unless otherwise specified by the experimental protocol.

Administration of TERN-601

  • Vehicle Preparation: A common vehicle for oral gavage of small molecules is a suspension in 0.5% carboxymethylcellulose (CMC) in water.

  • Administration: Administer TERN-601 via oral gavage.

  • Dosage: Doses ranging from 0.3 mg/kg to 60 mg/kg have been used in preclinical studies to evaluate dose-dependent effects.

Key Experiments

1. Intraperitoneal Glucose Tolerance Test (IPGTT) [19][20][21][22][23]

  • Purpose: To assess glucose clearance and the effect of TERN-601 on glucose homeostasis.

  • Procedure:

    • Fast mice for 6-16 hours (overnight fasting is common).[19][21][22]

    • Administer TERN-601 or vehicle orally at the desired time point before the glucose challenge.

    • Measure baseline blood glucose from the tail vein (t=0).

    • Inject a sterile glucose solution (e.g., 2 g/kg) intraperitoneally.[19]

    • Measure blood glucose at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).[19][20][21]

2. Food Intake Measurement [24][25][26][27][28]

  • Purpose: To evaluate the effect of TERN-601 on appetite and food consumption.

  • Procedure:

    • Individually house mice for accurate measurement.

    • Fast mice for a predetermined period (e.g., 18 hours).[24]

    • Administer TERN-601 or vehicle orally.

    • Provide a pre-weighed amount of food.

    • Measure the remaining food at specific time points (e.g., 1, 2, 4, 6, and 24 hours) to calculate cumulative food intake.[24]

3. Gastric Emptying Assay [29][30][31][32][33]

  • Purpose: To assess the effect of TERN-601 on the rate of gastric emptying.

  • Procedure:

    • Fast mice overnight.

    • Administer TERN-601 or vehicle orally.

    • After a set time, administer a non-absorbable meal containing a marker, such as acetaminophen (paracetamol).[29][30]

    • Collect blood samples at various time points after the meal.

    • Measure the plasma concentration of acetaminophen. A delayed and lower peak concentration indicates slowed gastric emptying.

Data Presentation

Table 2: Quantitative Data for TERN-601 in Humanized GLP-1R Mouse Models

ExperimentParameterVehicle ControlTERN-601 (Dose-dependent)
IPGTT Glucose AUCMean ± SEMReduced Mean ± SEM
Blood Glucose at 15 min (mg/dL)Mean ± SEMReduced Mean ± SEM
Food Intake Cumulative Food Intake at 24h (g)Mean ± SEMReduced Mean ± SEM
Gastric Emptying Peak Acetaminophen Concentration (µg/mL)Mean ± SEMReduced Mean ± SEM
Time to Peak Acetaminophen (min)Mean ± SEMIncreased Mean ± SEM

Note: This table is a representative summary. Actual values will vary based on the specific experimental conditions and doses used.

Experimental Workflow

TERN601_Workflow cluster_0 Animal Model and Dosing cluster_1 Experimental Readouts Mice Humanized GLP-1R Mice Dosing Oral Administration of TERN-601 or Vehicle Mice->Dosing IPGTT IPGTT Dosing->IPGTT Food_Intake Food Intake Measurement Dosing->Food_Intake Gastric_Emptying Gastric Emptying Assay Dosing->Gastric_Emptying

Caption: General experimental workflow for TERN-601 evaluation in mouse models.

References

Application Notes and Protocols for TRP601 (Caspase-2 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

As the query "Trp-601" is ambiguous and refers to at least two distinct therapeutic candidates in scientific literature, this document provides detailed Application Notes and Protocols for both TRP601 (a caspase-2 inhibitor) and TERN-601 (a GLP-1 receptor agonist) . This information is intended for researchers, scientists, and drug development professionals.

1. Introduction

TRP601 is an irreversible pentapeptide-based inhibitor of caspases, with primary targets being caspase-2 and caspase-3.[1] It is a prodrug that is converted to its more active metabolite, Δ2Me-TRP601.[2] Caspase-2, a highly conserved initiator caspase, is implicated in various cellular processes including apoptosis, cell cycle regulation, and the response to cellular stress such as DNA damage.[3][4][5] Its activation is often mediated by the formation of a protein complex known as the PIDDosome.[4][6][7] Due to its role in apoptotic pathways, inhibition of caspase-2 by agents like TRP601 is being investigated for therapeutic potential in conditions such as neurodegenerative diseases and ischemic brain injury.[1][2][8]

2. Data Presentation

The following tables summarize the quantitative data available for TRP601 and its active metabolite.

Table 1: In Vitro Inhibitory Activity of TRP601 and its Metabolite

CompoundTargetIC50 (nM)Assay Condition
TRP601Caspase-2471.8 ± 91.3Simultaneous addition with substrate
TRP601Caspase-2115.2 ± 39.1245 min pre-incubation
TRP601Caspase-325.58 ± 3.1Simultaneous addition with substrate
Δ2Me-TRP601Caspase-27.4 ± 3.18Simultaneous addition with substrate
Δ2Me-TRP601Caspase-22.67 ± 1.4645 min pre-incubation
Δ2Me-TRP601Caspase-30.39 ± 0.11Simultaneous addition with substrate

Data sourced from ResearchGate.[9]

Table 2: Preclinical In Vivo Administration of TRP601

SpeciesDosageRoute of AdministrationObservation
Adult Rats1 mg/kgIntravenous (i.v.)Rapidly enters the brain (Tmax = 25 min; Cmax = 120 ng/mL)
Adult Rats1 mg/kgIntraperitoneal (i.p.)Detected in brain at 0.25 h (Cmax = 25 ng/mL)
Neonatal Rats1 mg/kgIntraperitoneal (i.p.)Reduced hyperoxia-induced caspase-2 and -3 activity
Adult DogsUp to 3 mg/kg/day for 14 daysIntravenous (i.v.)No observed cytotoxic effects

Data sourced from ResearchGate.[1]

3. Experimental Protocols

3.1. In Vitro Caspase Inhibition Assay

This protocol is based on methodologies for determining the inhibitory activity of compounds against recombinant caspases.

  • Objective: To determine the IC50 of TRP601 against purified recombinant human caspase-2 and caspase-3.

  • Materials:

    • Recombinant human caspase-2 and caspase-3 enzymes.

    • TRP601 and its active metabolite Δ2Me-TRP601.

    • Caspase-2 substrate (e.g., Ac-VDVAD-AMC).

    • Caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Assay buffer (e.g., HEPES, PIPES based with DTT and EDTA).

    • 96-well microplate reader (fluorometric or colorimetric).

    • DMSO for compound dilution.

  • Procedure:

    • Prepare serial dilutions of TRP601 and Δ2Me-TRP601 in DMSO and then dilute in assay buffer to the final desired concentrations.

    • Add the diluted compounds to the wells of a 96-well plate.

    • For time-dependent inhibition, pre-incubate the compounds with the caspase enzymes for a defined period (e.g., 45 minutes) at room temperature before adding the substrate.[9] For simultaneous assays, add the enzyme and compound to the wells without a pre-incubation period.

    • Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate.

    • Monitor the reaction kinetics by measuring the fluorescence or absorbance at appropriate wavelengths over time.

    • Calculate the initial reaction velocities (Vi) for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition [(V0 - Vi) / V0] * 100 (where V0 is the velocity without inhibitor) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

3.2. In Vivo Neuroprotection Study in a Neonatal Hypoxia-Ischemia Model

This protocol is a generalized representation of in vivo studies evaluating the neuroprotective effects of caspase inhibitors.

  • Objective: To assess the efficacy of TRP601 in reducing brain injury in a neonatal rat model of hyperoxia-induced damage.[9]

  • Animal Model: Six-day-old Wistar rat pups.[9]

  • Materials:

    • TRP601 sterile solution for injection.

    • Vehicle control (e.g., saline or PBS).

    • Hyperoxia chamber (80% O2).

    • Equipment for intraperitoneal (i.p.) injection.

    • Brain tissue collection and processing reagents.

    • Kits for caspase activity assays.

  • Procedure:

    • Administer TRP601 (1 mg/kg body weight) or vehicle control via intraperitoneal injection to the rat pups.[9]

    • Expose the animals to hyperoxic conditions (80% O2) for a specified duration (e.g., 12 or 24 hours). A control group should be maintained under normoxic conditions (21% O2).[9]

    • At the end of the exposure period, euthanize the animals and perfuse transcardially with PBS.[9]

    • Collect brain tissue (e.g., thalamus) for analysis.[9]

    • Prepare brain homogenates and perform fluorometric caspase-2 and caspase-3 activity assays using specific substrates (e.g., VDVAD-AFC for caspase-2 and DEVD-AMC for caspase-3).[9]

    • Measure protein concentration in the homogenates to normalize caspase activity.

    • Analyze the data to compare caspase activity between the TRP601-treated, vehicle-treated, and normoxic control groups.

4. Signaling Pathway and Experimental Workflow Visualization

Caspase2_Activation_Pathway cluster_stress Cellular Stress cluster_piddosome PIDDosome Complex Formation cluster_downstream Downstream Effects DNA_Damage DNA Damage PIDD PIDD DNA_Damage->PIDD activates ER_Stress ER Stress ER_Stress->PIDD activates Metabolic_Stress Metabolic Stress Metabolic_Stress->PIDD activates RAIDD RAIDD PIDD->RAIDD DD interaction Pro_Casp2 Pro-caspase-2 RAIDD->Pro_Casp2 CARD interaction Active_Casp2 Active Caspase-2 Dimer Pro_Casp2->Active_Casp2 Proximity-induced dimerization & cleavage BID BID Active_Casp2->BID cleaves TRP601 TRP601 TRP601->Active_Casp2 inhibits tBID tBID BID->tBID Mitochondria Mitochondria tBID->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Caspase-2 activation pathway and inhibition by TRP601.

Application Notes and Protocols for TERN-601 (GLP-1 Receptor Agonist)

1. Introduction

TERN-601 is an orally administered, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist in development for the treatment of obesity.[10][11] GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation.[12][13] Activation of the GLP-1 receptor on pancreatic beta-cells enhances glucose-stimulated insulin secretion.[12][13] This occurs through a G-protein coupled receptor signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[14][15] TERN-601 is being evaluated in clinical trials to assess its safety, tolerability, and efficacy in promoting weight loss.[10][16]

2. Data Presentation

The following tables summarize the clinical trial data for TERN-601.

Table 3: TERN-601 Phase 1 Multiple Ascending Dose (MAD) Study Results

TERN-601 Daily DoseDurationPlacebo-Adjusted Mean Weight Loss (%)Percentage of Participants with ≥5% Weight Loss
240 mg28 days1.9%Not Reported
500 mg28 days3.8%Not Reported
740 mg28 days4.9%67%

Data sourced from Fierce Biotech and BioSpace.[17][18]

Table 4: TERN-601 Phase 2 (FALCON Trial) Dosing Cohorts

ArmInterventionAdministration
1TERN-601 250 mgOrally, once daily
2TERN-601 500 mgOrally, once daily
3TERN-601 500 mg (slow titration)Orally, once daily
4TERN-601 750 mgOrally, once daily
5PlaceboOrally, once daily

Data sourced from GlobeNewswire.[16]

3. Experimental Protocols

3.1. Phase 1 Clinical Trial Protocol (MAD Part)

This protocol is a summary of the Multiple Ascending Dose portion of the Phase 1 trial for TERN-601.

  • Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of multiple ascending doses of TERN-601 in healthy adults with obesity or overweight.[17][19]

  • Study Design: Randomized, double-blind, placebo-controlled.[19]

  • Participant Population: Healthy adults with a Body Mass Index (BMI) of ≥ 27 kg/m ² to < 40 kg/m ².[17][19]

  • Procedure:

    • Eligible participants are randomized to receive either TERN-601 or a placebo.

    • TERN-601 is administered orally, once daily, for 28 days.[19]

    • A dose titration schedule is employed, starting from a lower dose (e.g., 100 mg) and escalating to the target doses (240 mg, 500 mg, or 740 mg) over a period of two weeks.[20]

    • The primary endpoint is safety and tolerability, assessed through monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.[19]

    • Secondary endpoints include PK profiles and efficacy, measured by the change in body weight from baseline after 28 days of treatment.[19]

3.2. Phase 2 (FALCON) Clinical Trial Protocol

This protocol outlines the design of the Phase 2 FALCON trial for TERN-601.

  • Objective: To evaluate the efficacy, safety, and tolerability of orally administered TERN-601 in adults with overweight or obesity.[16][21]

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled.[16]

  • Participant Population: Adults aged 18 to 75 years with a BMI of ≥ 30 kg/m ² to < 50 kg/m ², or a BMI of ≥ 27 kg/m ² to < 30 kg/m ² with at least one weight-related comorbidity. Participants have a stable body weight and HbA1c < 6.5%.[21]

  • Procedure:

    • Participants are randomized to one of five arms: four active cohorts receiving different doses of TERN-601 (250 mg, 500 mg, 500 mg with slow titration, 750 mg) and one placebo cohort.[16]

    • The investigational product is administered orally once daily.[21]

    • The primary endpoint is the percentage change in body weight from baseline compared to placebo over a 12-week period.[16]

    • Secondary endpoints include safety, tolerability, and the proportion of participants achieving a weight loss of 5% or more.[16]

4. Signaling Pathway and Experimental Workflow Visualization

GLP1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_effects Downstream Cellular Effects TERN601 TERN-601 (Oral Agonist) GLP1R GLP-1 Receptor TERN601->GLP1R binds & activates Gs Gαs GLP1R->Gs activates Glucagon_Secretion ↓ Glucagon Secretion GLP1R->Glucagon_Secretion Gastric_Emptying ↓ Gastric Emptying GLP1R->Gastric_Emptying Satiety ↑ Satiety GLP1R->Satiety AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion

Caption: GLP-1 receptor signaling pathway activated by TERN-601.

References

Application Notes and Protocols: Western Blot Analysis of Trp-601 Treatment Effects on the Caspase-2-Tau Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of Trp-601, an irreversible caspase inhibitor, on the caspase-2-mediated cleavage of tau protein. This pathway is implicated in the synaptic dysfunction observed in various tauopathies, including Alzheimer's disease.

Introduction

This compound is a potent, irreversible inhibitor of group II caspases, with notable activity against caspase-2 and caspase-3.[1][2] A critical downstream target of caspase-2 in neuropathological contexts is the microtubule-associated protein tau.[3][4][5] Caspase-2 cleaves tau at aspartate 314 (D314), generating a truncated fragment known as Δtau314.[3][5][6] This truncated tau species has been shown to mislocalize to dendritic spines, leading to impaired synaptic function and contributing to cognitive deficits.[3][4][5] By inhibiting caspase-2, this compound is expected to reduce the generation of Δtau314, thereby offering a potential therapeutic strategy for tauopathies.

Western blotting is a fundamental technique to elucidate the efficacy of this compound by quantifying the levels of key proteins in this signaling cascade. This protocol outlines the necessary steps to assess the impact of this compound on the activation of caspase-2 and the subsequent cleavage of tau.

Signaling Pathway

The signaling pathway illustrates the role of caspase-2 in cleaving tau and the inhibitory action of this compound.

cluster_0 Cellular Stress cluster_1 Caspase-2 Activation cluster_2 Tau Cleavage cluster_3 Drug Intervention cluster_4 Pathological Outcome Stress Cellular Stressors (e.g., Amyloid-beta) ProCasp2 Pro-caspase-2 Stress->ProCasp2 Casp2 Active Caspase-2 ProCasp2->Casp2 Activation Tau Full-length Tau Casp2->Tau DeltaTau Δtau314 (Truncated Tau) Tau->DeltaTau Cleavage at D314 SynapticDysfunction Synaptic Dysfunction DeltaTau->SynapticDysfunction Trp601 This compound Trp601->Casp2 Inhibition

Caption: Caspase-2 mediated cleavage of tau and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol after this compound treatment.

G A Cell Culture and Treatment (e.g., neuronal cells with amyloid-beta to induce stress) B This compound Treatment (Varying concentrations and time points) A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (e.g., BCA assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane (e.g., PVDF) E->F G Blocking F->G H Primary Antibody Incubation (e.g., anti-caspase-2, anti-cleaved caspase-2, anti-tau, anti-Δtau314) G->H I Secondary Antibody Incubation H->I J Detection (e.g., Chemiluminescence) I->J K Data Analysis and Quantification J->K

Caption: Western blot workflow for analyzing this compound effects.

Data Presentation

Quantitative data from Western blot analysis should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Caspase-2 Activation and Tau Cleavage

Treatment GroupThis compound Conc. (µM)Cleaved Caspase-2 / Total Caspase-2 (Relative Ratio)Δtau314 / Total Tau (Relative Ratio)
Vehicle Control01.00 ± 0.121.00 ± 0.15
Stress Inducer02.50 ± 0.213.20 ± 0.25
Stress + this compound11.80 ± 0.182.10 ± 0.20
Stress + this compound101.15 ± 0.141.30 ± 0.17
Stress + this compound500.95 ± 0.101.05 ± 0.12

Data are presented as mean ± SEM from at least three independent experiments. Ratios are normalized to the vehicle control group.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) at an appropriate density in culture plates.

  • Induction of Stress (Optional but Recommended): To induce caspase-2 activation and tau cleavage, treat cells with a known stressor, such as oligomeric amyloid-beta (Aβ) peptides. The concentration and duration of treatment should be optimized for the specific cell line.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a predetermined duration (e.g., 12 or 24 hours) in the presence of the stressor. Include a vehicle control (e.g., DMSO) group.

Sample Preparation (Cell Lysis)
  • Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentrations of all samples to ensure equal loading for electrophoresis.

SDS-PAGE and Western Blotting
  • Sample Preparation for Loading: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the proteins of interest overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Rabbit anti-total Caspase-2

    • Rabbit anti-cleaved Caspase-2

    • Mouse anti-total Tau (e.g., Tau-5)

    • Rabbit anti-Δtau314 (custom or commercially available)

    • Mouse anti-β-actin (as a loading control)

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control (β-actin). Calculate the ratio of cleaved proteins to their total forms.

Conclusion

This protocol provides a comprehensive framework for researchers to effectively utilize Western blotting to investigate the inhibitory effects of this compound on the caspase-2-tau signaling pathway. The provided diagrams, data presentation format, and detailed methodologies are intended to ensure robust and reproducible results, aiding in the evaluation of this compound as a potential therapeutic agent for tauopathies.

References

Application Note: High-Throughput Identification of Trp-601 Drug Targets Using CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This application note provides a detailed protocol for utilizing CRISPR-Cas9 technology to identify and validate cellular targets of the novel investigational compound, Trp-601. This compound is a potent modulator of the hypothetical "Cellular Stress Response Pathway," a critical signaling cascade implicated in various proliferative diseases. By employing a genome-wide CRISPR-Cas9 knockout screen, researchers can systematically identify genes that, when inactivated, confer resistance to this compound-induced apoptosis. This approach enables the elucidation of the compound's mechanism of action and the discovery of potential biomarkers for patient stratification. The following protocols for pooled CRISPR-Cas9 screening, data analysis, and hit validation are intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a synthetic small molecule designed to selectively induce apoptosis in rapidly dividing cells by targeting the novel "Stress-Kinase-Apoptosis" (SKA) signaling pathway. In this hypothetical pathway, the SKA1 protein is activated under cellular stress, leading to the phosphorylation of SKA2, which in turn activates a cascade of caspases, culminating in programmed cell death. This compound is believed to bind to and potentiate the activity of SKA2, thereby sensitizing cancer cells to stress-induced apoptosis.

Principle of the CRISPR-Cas9 Screen

CRISPR-Cas9 screening is a powerful tool for functional genomics that allows for the systematic knockout of genes across the genome.[1][2][3] In this application, a pooled library of single-guide RNAs (sgRNAs) targeting all known human genes is introduced into a population of cancer cells that stably express the Cas9 nuclease. Each cell receives a single sgRNA, which directs the Cas9 nuclease to create a double-strand break at a specific genomic locus, leading to a gene knockout via the cell's error-prone DNA repair mechanisms.[2]

The cell population is then treated with this compound. Cells in which genes essential for the this compound-induced apoptotic pathway have been knocked out will survive and proliferate, while cells with intact pathways will undergo apoptosis. By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to the initial population, genes that confer resistance to this compound can be identified.

Visualization of the this compound Signaling Pathway and Experimental Workflow

Trp_601_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway SKA Signaling Pathway Cellular Stress Cellular Stress SKA1 SKA1 Cellular Stress->SKA1 activates SKA2 SKA2 SKA1->SKA2 phosphorylates Caspase_Cascade Caspase Cascade SKA2->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Trp_601 This compound Trp_601->SKA2 potentiates

Caption: Hypothetical "Stress-Kinase-Apoptosis" (SKA) signaling pathway targeted by this compound.

CRISPR_Screen_Workflow cluster_setup Screen Setup cluster_execution Screen Execution cluster_analysis Data Analysis Cas9_Cells Cas9-Expressing Cancer Cells Transduction Lentiviral Transduction Cas9_Cells->Transduction sgRNA_Library Pooled sgRNA Library (Lentivirus) sgRNA_Library->Transduction Selection Puromycin Selection Transduction->Selection Treatment This compound Treatment Selection->Treatment Harvest Harvest Surviving Cells Treatment->Harvest gDNA_Extraction Genomic DNA Extraction Harvest->gDNA_Extraction PCR_Amplification sgRNA PCR Amplification gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Bioinformatic Analysis NGS->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Experimental workflow for the pooled CRISPR-Cas9 screen with this compound.

Materials and Reagents

  • Cas9-expressing human cancer cell line (e.g., A549-Cas9)

  • Pooled human genome-wide sgRNA library (lentiviral)

  • Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

  • HEK293T cells for lentiviral production

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Puromycin

  • Polybrene

  • Genomic DNA extraction kit

  • PCR amplification reagents for sgRNA sequencing library preparation

  • Next-generation sequencing platform

Experimental Protocols

Lentiviral Production of sgRNA Library
  • On Day 0, seed HEK293T cells in 10-cm plates to reach 70-80% confluency on the day of transfection.

  • On Day 1, co-transfect each plate with the sgRNA library plasmid pool, pMD2.G, and psPAX2 using a suitable transfection reagent.

  • On Day 2, replace the medium.

  • On Days 3 and 4, harvest the lentivirus-containing supernatant and filter through a 0.45 µm filter.

  • Titer the lentiviral library on the target Cas9-expressing cancer cell line.

Pooled CRISPR-Cas9 Screen
  • Seed the Cas9-expressing cancer cells at a density that ensures a representation of at least 500 cells per sgRNA in the library.

  • Transduce the cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[3] Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.

  • After 24 hours, replace the medium with fresh medium containing puromycin to select for successfully transduced cells.

  • Culture the cells under puromycin selection for 3-5 days until a non-transduced control plate shows complete cell death.

  • Collect a baseline cell population (T0) for genomic DNA extraction.

  • Split the remaining cells into two populations: a control group treated with vehicle (DMSO) and a treatment group treated with a predetermined concentration of this compound (e.g., IC50).

  • Culture the cells for 14-21 days, passaging as necessary and maintaining a cell number that preserves the library representation.

  • Harvest the surviving cells from both the control and this compound treated populations for genomic DNA extraction.

sgRNA Sequencing and Data Analysis
  • Extract genomic DNA from the T0 and endpoint cell populations.

  • Amplify the sgRNA-containing regions from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.

  • Pool the PCR products and perform next-generation sequencing.

  • Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.

  • Normalize the read counts and calculate the log-fold change (LFC) of each sgRNA in the this compound treated population relative to the T0 population.

  • Use statistical methods, such as the MAGeCK algorithm, to identify genes that are significantly enriched in the this compound treated population. These enriched genes are the primary resistance hits.

Expected Results and Data Presentation

The primary output of the screen will be a ranked list of genes whose knockout confers resistance to this compound. This data can be visualized using a volcano plot showing the LFC and statistical significance for each gene.

Table 1: Top 10 Hypothetical Gene Hits from this compound Resistance Screen

Gene SymbolGene DescriptionLog-Fold Change (LFC)p-valueFalse Discovery Rate (FDR)
SKA2Stress-Kinase-Apoptosis 28.21.5e-123.4e-10
SKA1Stress-Kinase-Apoptosis 17.53.2e-104.1e-8
CASP8Caspase 86.91.8e-91.5e-7
BIDBH3 Interacting Domain Death Agonist6.54.5e-82.9e-6
FADDFas-Associated Death Domain6.29.1e-84.7e-6
GENXHypothetical Gene X5.82.3e-79.8e-6
GENYHypothetical Gene Y5.55.6e-71.9e-5
GENZHypothetical Gene Z5.11.2e-63.5e-5
ABCB1ATP Binding Cassette Subfamily B Member 14.83.4e-68.2e-5
TP53Tumor Protein P534.57.8e-61.5e-4

Validation of Top Hits

Individual gene knockouts for the top hits should be generated to confirm their role in this compound resistance.

Protocol for Individual Gene Knockout and Validation
  • Design 2-3 high-efficiency sgRNAs targeting the gene of interest.

  • Clone each sgRNA into a lentiviral vector.

  • Produce lentivirus and transduce Cas9-expressing cells.

  • Select for transduced cells and expand the knockout cell lines.

  • Confirm gene knockout by Western blot or Sanger sequencing.

  • Perform a dose-response assay with this compound on the knockout and wild-type cell lines to determine the shift in IC50.

Table 2: Hypothetical Validation of Top Hits by IC50 Shift

Gene KnockoutIC50 (nM) of this compoundFold Change in IC50 vs. Wild-Type
Wild-Type501.0
SKA2 KO>1000>20.0
SKA1 KO95019.0
CASP8 KO82016.4
ABCB1 KO65013.0
Non-Targeting Control551.1

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for using CRISPR-Cas9 screening to investigate the mechanism of action of the novel compound this compound. By identifying genes that modulate cellular sensitivity to this compound, this powerful technology can accelerate the drug development process, from target identification and validation to the discovery of predictive biomarkers. The detailed protocols and expected outcomes serve as a guide for researchers to design and execute similar screens for their compounds of interest.

References

Application Note: Mass Spectrometry Sample Preparation for the Analysis of Trp-601 and its Active Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Trp-601 is a potent, irreversible, peptidomimetic inhibitor of group II caspases, with primary targets being caspase-2 and caspase-3.[1] These caspases are critical mediators of apoptosis (programmed cell death), with caspase-2 acting as an initiator and caspase-3 as an executioner caspase.[2][3] this compound is a prodrug that is converted to its highly active metabolite, Δ2Me-TRP601, which demonstrates significantly increased potency.[4] Given its therapeutic potential in conditions involving aberrant apoptosis, such as neurodegenerative diseases, robust and reliable methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies.[4]

This application note provides detailed protocols for the sample preparation of this compound and its active metabolite from biological matrices for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are designed to ensure high recovery, minimize matrix effects, and provide accurate and reproducible quantification.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activities of this compound and its active metabolite, Δ2Me-TRP601, against their primary caspase targets.

CompoundTarget CaspaseIC50 (nM)Kinetic Parameter (k3/Ki or kinact/Ki) (M⁻¹s⁻¹)
This compound Caspase-2479.8 ± 79.31,243
Caspase-347.3 ± 11.236,025
Δ2Me-TRP601 Caspase-27.4Not Reported
Caspase-30.42Not Reported
(Data sourced from reference[1][4])

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and analysis, the following diagrams illustrate the relevant biological pathway and a general experimental workflow for its quantification.

G cluster_pathway Apoptotic Signaling Pathway & this compound Inhibition stimuli Apoptotic Stimuli (e.g., DNA Damage) casp2_activation Caspase-2 Activation (via PIDDosome) stimuli->casp2_activation induces casp2 Initiator Caspase-2 casp2_activation->casp2 casp3_activation Caspase-3 Activation casp3 Executioner Caspase-3 casp3_activation->casp3 bid BID Cleavage casp2->bid cleaves apoptosis Apoptosis casp3->apoptosis executes mito Mitochondrial Pathway bid->mito activates mito->casp3_activation via Cytochrome c, Caspase-9 trp601 This compound trp601->casp2 trp601->casp3 G cluster_workflow General Sample Preparation Workflow for this compound collection 1. Sample Collection (Plasma, Brain Homogenate, etc.) is_addition 2. Add Internal Standard (Stable Isotope Labeled this compound) collection->is_addition extraction 3. Analyte Extraction (PPT, LLE, or SPE) is_addition->extraction drydown 4. Evaporation (Under Nitrogen Stream) extraction->drydown reconstitution 5. Reconstitution (in Mobile Phase) drydown->reconstitution analysis 6. LC-MS/MS Analysis reconstitution->analysis

References

Application Notes and Protocols: Trp-601 for In Vivo Imaging of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trp-601 is a potent, irreversible inhibitor of group II caspases, particularly targeting caspase-2 and caspase-3. Its structure is based on the caspase-2-preferred pentapeptide sequence VDVAD, coupled with an N-terminal quinolyl-carbonyl group and a C-terminal fluorophenoxymethyl ketone warhead, which facilitates irreversible binding to the active site of caspases.[1] While this compound has been primarily evaluated for its neuroprotective and anti-apoptotic therapeutic effects, its specific targeting of key executioner caspases makes it an excellent candidate for development as an in vivo imaging agent.

By labeling this compound with a suitable reporter moiety, such as a near-infrared fluorophore or a positron-emitting radionuclide, it can be adapted into a molecular probe for the non-invasive detection and quantification of apoptosis. Such probes would enable real-time visualization of cellular death processes in various pathological conditions, including cancer, neurodegenerative diseases, and ischemic injuries. The principle behind this application is that the labeled this compound will selectively accumulate in tissues with high caspase activity, providing a signal that correlates with the extent of apoptosis. This approach is supported by the successful development of other peptide-based caspase inhibitors, such as those based on the VAD-FMK sequence, into validated PET imaging probes.[2]

These application notes provide an overview of the potential use of this compound-based probes for in vivo imaging, along with detailed protocols for hypothetical imaging studies.

Application Notes

Principle of Caspase-Activity Imaging

Apoptosis, or programmed cell death, is a fundamental biological process characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., caspase-8, -9) activate executioner caspases (e.g., caspase-3, -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

A labeled this compound probe would function as an activity-based probe. Upon systemic administration, the probe would distribute throughout the body. In tissues undergoing apoptosis, the activated caspases would recognize the VDVAD sequence of the probe. The fluoromethyl ketone "warhead" would then form a covalent bond with the cysteine residue in the active site of the caspase, leading to the irreversible trapping of the probe within apoptotic cells.[2] The accumulation of the reporter signal (fluorescence or radioactivity) at the site of apoptosis can then be detected and quantified using non-invasive imaging modalities like fluorescence imaging or Positron Emission Tomography (PET).

Potential Applications
  • Oncology: Monitoring the efficacy of anti-cancer therapies that induce apoptosis in tumors. Early detection of a therapeutic response can guide treatment decisions.[3][4]

  • Neurodegenerative Diseases: Studying the role and extent of neuronal apoptosis in conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[5][6]

  • Cardiovascular Diseases: Assessing tissue damage and cell death following myocardial infarction or other ischemic events.

  • Inflammatory and Autoimmune Diseases: Visualizing and quantifying apoptosis in inflammatory lesions.[6]

  • Drug Development: Evaluating the pro-apoptotic or anti-apoptotic effects of novel drug candidates in preclinical models.

Quantitative Data for this compound

The following tables summarize the available quantitative data for the unlabeled this compound molecule.

Table 1: In Vitro Inhibitory Activity of this compound[1][7]
Target CaspaseIC50 (nM)k3/Ki (M⁻¹s⁻¹)Assay Conditions
Recombinant Human Caspase-347.3 ± 11.236,025Standard colorimetric microplate assay
Recombinant Human Caspase-2479.8 ± 79.31,243Standard colorimetric microplate assay
Recombinant Human Caspase-2127 ± 25Not Reported45-minute preincubation with enzyme
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound[1]
ParameterValueSpecies/ModelAdministration
Brain Cmax25 ng/mL (at 0.25 h)Neonatal Mice1 mg/kg, Intraperitoneal (i.p.)
Plasma Cmax20 ng/mL (plateau at 0.5-2 h)Neonatal Mice1 mg/kg, Intraperitoneal (i.p.)
Reduction in VDVADase Activity73%Ibotenate-induced excitotoxicity model in neonatal mice1 mg/kg, i.p. (measured at 8 h post-injection)
Reduction in Microgliosis37.69 ± 3.15%Ibotenate-induced excitotoxicity model in neonatal mice1 mg/kg, i.p.
Reduction in Astrogliosis37.69 ± 3.15%Ibotenate-induced excitotoxicity model in neonatal mice1 mg/kg, i.p.

Signaling Pathway and Mechanism of Action

cluster_cell Apoptotic Cell caspase_active Active Caspase-3 trapped_probe Trapped Probe-Caspase Complex caspase_active->trapped_probe substrates Cellular Substrates caspase_active->substrates Cleavage apoptosis Apoptosis caspase_active->apoptosis Drives probe Labeled this compound (e.g., this compound-NIRF) probe->caspase_active Irreversible Binding trapped_probe->apoptosis Leads to Signal Accumulation cleaved_substrates Cleaved Substrates outside Systemic Circulation outside->probe Enters Cell cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis & Validation animal_model 1. Prepare Animal Model (e.g., Tumor Xenograft) induce_apoptosis 2. Induce Apoptosis (e.g., Chemotherapy) animal_model->induce_apoptosis groups Treatment vs. Control Groups induce_apoptosis->groups probe_admin 3. Administer Labeled This compound Probe groups->probe_admin anesthetize 4. Anesthetize Animal probe_admin->anesthetize acquire_images 5. Acquire In Vivo Images (PET or Fluorescence) anesthetize->acquire_images roi_analysis 6. ROI/VOI Analysis (Quantify Signal) acquire_images->roi_analysis ex_vivo 7. Ex Vivo Validation (Biodistribution, Histology) roi_analysis->ex_vivo results 8. Correlate Imaging Signal with Apoptosis ex_vivo->results

References

Application Notes and Protocols: Trp-601 Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and determining the solubility and stability of the caspase inhibitor Trp-601 in Dimethyl Sulfoxide (DMSO). While specific quantitative data for this compound is not publicly available, this document outlines best practices and detailed protocols to empower researchers to establish these critical parameters in their own laboratories.

Introduction to this compound

This compound is a novel, irreversible caspase inhibitor. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. As an inhibitor of these enzymes, this compound holds therapeutic potential in conditions where excessive apoptosis contributes to disease pathology. For effective in vitro and in vivo studies, understanding its solubility and stability in common laboratory solvents like DMSO is paramount.

Solubility of this compound in DMSO

DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice for creating high-concentration stock solutions of small molecules and peptides for biological assays.

General Guidelines for Peptide Solubility in DMSO

The solubility of a peptide is primarily dictated by its amino acid sequence and overall hydrophobicity. While specific data for this compound is not available, general principles for similar peptides suggest that DMSO is a suitable solvent.

Key Considerations:

  • Hydrophobicity: Peptides with a high proportion of hydrophobic residues tend to be more soluble in organic solvents like DMSO.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly impact the solubility and stability of dissolved compounds. It is crucial to use anhydrous DMSO and handle it in a low-humidity environment.

  • Initial Dissolution: It is recommended to first dissolve the peptide in 100% DMSO before diluting it with aqueous buffers. Adding an aqueous solution directly to a lyophilized hydrophobic peptide can lead to aggregation.

Quantitative Solubility Data

The following table provides a template for researchers to populate with their experimentally determined solubility data for this compound in DMSO.

ParameterValueNotes
Maximum Solubility User-determined (e.g., mg/mL)Determined by serial dilution and visual inspection for precipitation.
Recommended Stock Conc. User-determined (e.g., 10 mM)A concentration that ensures complete dissolution and allows for accurate serial dilutions.
Appearance of Solution Clear and colorlessAny cloudiness or precipitation indicates that the solubility limit has been exceeded.
Solvent Specification Anhydrous DMSO (≤0.1% water)Use of high-purity, anhydrous DMSO is critical for reproducibility.

Experimental Protocol: Determining this compound Solubility in DMSO

This protocol outlines a method to determine the approximate maximum solubility of this compound in DMSO.

Materials
  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

  • Calibrated analytical balance

  • Sterile, low-retention microcentrifuge tubes

Procedure
  • Preparation: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Initial High-Concentration Slurry: Weigh a precise amount of this compound (e.g., 5 mg) into a pre-weighed microcentrifuge tube. Add a small, measured volume of anhydrous DMSO to create a high-concentration slurry (e.g., to achieve a nominal concentration of 50 mg/mL).

  • Solubilization Attempts:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid does not completely dissolve, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution against a dark background for any undissolved particulates.

  • Serial Dilution to Determine Solubility Limit:

    • If the initial slurry does not fully dissolve, add a known volume of anhydrous DMSO to dilute the concentration (e.g., to 40 mg/mL). Repeat the vortexing and sonication steps.

    • Continue this process of stepwise dilution until a clear, particulate-free solution is obtained. The highest concentration at which the compound is fully dissolved is the approximate maximum solubility.

  • Confirmation: Centrifuge the solution at high speed (e.g., 14,000 x g) for 5 minutes. Inspect for a pellet. The absence of a pellet confirms complete dissolution.

G start Start: Weigh this compound add_dmso Add Anhydrous DMSO (High Concentration) start->add_dmso vortex Vortex & Sonicate add_dmso->vortex check_sol Completely Dissolved? vortex->check_sol add_more_dmso Add More DMSO (Dilute) check_sol->add_more_dmso No record_sol Record Max Solubility check_sol->record_sol Yes add_more_dmso->vortex end End record_sol->end

Workflow for Determining this compound Solubility in DMSO.

Stability of this compound in DMSO

The stability of this compound in a DMSO stock solution is critical for ensuring the accuracy and reproducibility of experimental results. Degradation can occur over time due to factors such as temperature, light exposure, and freeze-thaw cycles.

Factors Affecting Stability in DMSO
  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially lead to precipitation or degradation of the peptide.[1]

  • Water Content: The presence of water in DMSO can promote hydrolysis of susceptible functional groups within the peptide structure.[1]

  • Oxidation: Peptides containing certain amino acids like tryptophan (Trp) can be susceptible to oxidation. While DMSO itself is generally non-oxidizing, dissolved oxygen can be a factor.

  • Light Exposure: Photolabile compounds can degrade upon exposure to light. It is good practice to protect stock solutions from light.

Recommended Storage Conditions

The following table provides general recommendations for storing this compound in DMSO, which should be validated by specific stability studies.

ParameterRecommendationRationale
Storage Temperature -20°C or -80°CLower temperatures slow down chemical degradation.
Aliquoting Aliquot into single-use volumesMinimizes freeze-thaw cycles and potential contamination.
Container Tightly sealed, low-retention polypropylene or glass vialsPrevents evaporation of DMSO and absorption of moisture.
Light Protection Amber vials or wrap in aluminum foilProtects from light-induced degradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Recommended if the peptide is particularly sensitive to oxidation.

Experimental Protocol: Assessing this compound Stability in DMSO

This protocol describes a basic method to evaluate the short-term and long-term stability of a this compound stock solution in DMSO.

Materials
  • This compound stock solution in anhydrous DMSO (e.g., 10 mM)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mobile phases for HPLC (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

  • UV detector for HPLC

  • Incubators or water baths set at various temperatures (e.g., 4°C, room temperature, 37°C)

  • -20°C and -80°C freezers

Procedure
  • Time-Zero Analysis (T=0):

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Immediately analyze an aliquot of the fresh stock solution by HPLC.

    • Record the peak area and retention time of the main this compound peak. This will serve as the baseline (100% integrity).

  • Aliquoting for Stability Study:

    • Aliquot the remaining stock solution into multiple single-use vials for each storage condition to be tested.

  • Storage Conditions:

    • Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A cycle consists of freezing at -20°C or -80°C for at least one hour, followed by thawing to room temperature.

    • Short-Term Stability (e.g., 24-48 hours): Store aliquots at 4°C, room temperature (e.g., 25°C), and an elevated temperature (e.g., 37°C).

    • Long-Term Stability (e.g., 1, 3, 6 months): Store aliquots at -20°C and -80°C.

  • Analysis at Designated Time Points:

    • At each planned time point for each condition, retrieve the designated aliquot.

    • Allow the aliquot to equilibrate to room temperature.

    • Analyze the sample by HPLC using the same method as the T=0 analysis.

  • Data Analysis:

    • Compare the HPLC chromatogram of the stored sample to the T=0 chromatogram.

    • Calculate the percentage of remaining this compound by comparing the peak area of the main peak to the T=0 peak area.

    • Note the appearance of any new peaks, which may indicate degradation products.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO t0_analysis T=0 HPLC Analysis (Baseline) prep_stock->t0_analysis aliquot Aliquot Stock Solution t0_analysis->aliquot ft_cycle Freeze-Thaw Cycles (-20°C / -80°C) aliquot->ft_cycle short_term Short-Term (4°C, RT, 37°C) aliquot->short_term long_term Long-Term (-20°C, -80°C) aliquot->long_term tp_analysis HPLC Analysis at Time Points ft_cycle->tp_analysis short_term->tp_analysis long_term->tp_analysis data_comp Compare to T=0 (Peak Area, New Peaks) tp_analysis->data_comp stability_report Determine Stability Profile data_comp->stability_report

Workflow for Assessing this compound Stability in DMSO.

Summary and Recommendations

To ensure the integrity of research involving this compound, it is imperative to handle and store it correctly. While this compound is expected to be soluble in anhydrous DMSO, researchers should experimentally verify the maximum solubility for their specific applications. For stability, preparing single-use aliquots of the DMSO stock solution and storing them at -80°C is the most prudent approach to minimize degradation from freeze-thaw cycles and elevated temperatures. The protocols provided in these application notes offer a framework for establishing the precise solubility and stability parameters for this compound in your laboratory.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Trp-601

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trp-601 is a potent, irreversible pentapeptide-based inhibitor of group II caspases, with primary targets being caspase-2 and caspase-3.[1][2] These caspases are critical executioners in the apoptotic signaling cascade, making them key targets in drug discovery for various pathologies, including neurodegenerative diseases and ischemic injury.[1] The high selectivity and irreversible binding of this compound make it an excellent tool for studying the roles of caspase-2 and caspase-3 and for use as a reference inhibitor in high-throughput screening (HTS) campaigns aimed at identifying novel caspase inhibitors.

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in HTS assays designed to screen for modulators of caspase activity.

Mechanism of Action and Signaling Pathway

This compound functions as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue in the active site of group II caspases.[2] This action effectively blocks the proteolytic activity of these enzymes, thereby inhibiting the downstream events of the apoptotic pathway. This compound preferentially targets caspase-2, an initiator caspase, preventing the truncation of Bid and the subsequent mitochondrial release of pro-apoptotic factors like cytochrome c.[1] It also potently inhibits caspase-3, a key executioner caspase responsible for the cleavage of numerous cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.

Caspase-2 and Caspase-3 Signaling Pathway

Caspase-2 and -3 Apoptotic Signaling Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, stress) Caspase2_zymogen Pro-caspase-2 Apoptotic_Stimuli->Caspase2_zymogen activates Caspase2_active Active Caspase-2 Caspase2_zymogen->Caspase2_active dimerization & autocatalysis Bid Bid Caspase2_active->Bid cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9_zymogen Pro-caspase-9 Apoptosome->Caspase9_zymogen recruits & activates Caspase9_active Active Caspase-9 Caspase9_zymogen->Caspase9_active Caspase3_zymogen Pro-caspase-3 Caspase9_active->Caspase3_zymogen cleaves & activates Caspase3_active Active Caspase-3 Caspase3_zymogen->Caspase3_active Substrates Cellular Substrates (e.g., PARP, Gelsolin) Caspase3_active->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Trp601 This compound Trp601->Caspase2_active inhibits Trp601->Caspase3_active inhibits

Caption: Caspase-2 and -3 apoptotic signaling pathway.

Quantitative Data for this compound

The inhibitory activity of this compound and its active metabolite, Δ2Me-TRP601, against caspase-2 and caspase-3 has been determined through in vitro kinetic analyses. The following table summarizes the reported IC50 values and kinetic parameters.

Inhibitor Target Caspase IC50 (nM) k3/Ki (M⁻¹s⁻¹) Reference
This compoundCaspase-2479.8 ± 79.31243[2]
Caspase-347.3 ± 11.236025[2]
Δ2Me-TRP601Caspase-27.4 ± 3.18Not Reported[3]
Caspase-30.39 ± 0.11Not Reported[3]

High-Throughput Screening Protocol: Fluorescence-Based Caspase-3 Activity Assay

This protocol describes a homogeneous, fluorescence-based assay for measuring caspase-3 activity in a high-throughput format (384-well plate). This assay can be used to screen for novel caspase-3 inhibitors, with this compound serving as a positive control inhibitor. The principle of the assay is the cleavage of a fluorogenic substrate, such as Ac-DEVD-AFC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin), by active caspase-3, which releases the fluorescent AFC molecule.

Materials and Reagents
  • Recombinant human caspase-3 (active)

  • This compound

  • Caspase-3 substrate: Ac-DEVD-AFC

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM EDTA, 10 mM DTT

  • 384-well, black, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm

Experimental Workflow

HTS Experimental Workflow for Caspase Inhibitor Screening Start Start Dispense_Compounds Dispense Test Compounds, This compound (Control), and DMSO (Vehicle) to 384-well plate Start->Dispense_Compounds Add_Enzyme Add Caspase-3 Enzyme Solution Dispense_Compounds->Add_Enzyme Incubate_1 Incubate at Room Temperature Add_Enzyme->Incubate_1 Add_Substrate Add Caspase-3 Substrate (Ac-DEVD-AFC) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Read_Plate Read Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate_2->Read_Plate Analyze_Data Data Analysis: Calculate % Inhibition and Z' Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: HTS experimental workflow for caspase inhibitor screening.

Detailed Protocol
  • Compound Plating:

    • Prepare a dilution series of the test compounds in DMSO.

    • Using an automated liquid handler or multichannel pipette, dispense 1 µL of each test compound dilution, this compound control (e.g., at a final concentration of 10 µM), and DMSO (vehicle control) into the wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a working solution of recombinant caspase-3 in assay buffer at a 2X final concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add 25 µL of the caspase-3 solution to each well of the 384-well plate containing the compounds.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.

  • Substrate Addition:

    • Prepare a working solution of the Ac-DEVD-AFC substrate in assay buffer at a 2X final concentration (e.g., 100 µM).

    • Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction. The final reaction volume will be 51 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time should be determined to achieve a robust signal-to-background ratio.

  • Fluorescence Reading:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Percentage Inhibition Calculation:

      • Calculate the percentage of inhibition for each test compound concentration using the following formula:

        • Fluorescence_compound: Fluorescence signal in the presence of the test compound.

        • Fluorescence_vehicle: Fluorescence signal of the DMSO control (maximum activity).

        • Fluorescence_blank: Fluorescence signal of the no-enzyme control (background).

    • IC50 Determination:

      • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Assay Quality Control:

      • Calculate the Z'-factor to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

        • SD_vehicle and Mean_vehicle: Standard deviation and mean of the vehicle control wells.

        • SD_inhibitor and Mean_inhibitor: Standard deviation and mean of the maximum inhibition control wells (e.g., this compound).

Conclusion

This compound is a valuable pharmacological tool for studying the roles of caspase-2 and caspase-3 in apoptosis and disease. Its high potency and irreversible mechanism of action make it an ideal positive control for HTS assays aimed at discovering novel caspase inhibitors. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals to effectively utilize this compound in their screening campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Trp-601 In-Cell Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trp-601. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered when this compound does not exhibit its expected effects in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an irreversible inhibitor of group II caspases, with potent activity against Caspase-3 and Caspase-2.[1] By inhibiting these key executioner caspases, this compound is expected to block the apoptotic signaling cascade, leading to increased cell survival and protection from various apoptotic stimuli.

Q2: What are the expected cellular effects of this compound?

A2: The primary expected cellular effect of this compound is the inhibition of apoptosis. This can be observed through various endpoints, such as reduced caspase activity, decreased DNA fragmentation (e.g., TUNEL assay), and increased cell viability in the presence of an apoptotic inducer. For instance, this compound has been shown to prevent cell death induced by serum deprivation in neuronal cultures and restore the expression of the anti-apoptotic protein Bcl-2 under hyperoxic conditions.[1][2]

Q3: In which experimental systems has this compound been shown to be effective?

A3: this compound has demonstrated neuroprotective effects in in vivo models of excitotoxic lesions and neonatal hypoxia-ischemia.[1] In vitro, it has been shown to inhibit neuronal caspase activities and prevent serum deprivation-induced cell death in primary cortical neuron cultures.[1]

Troubleshooting Guide: this compound Not Showing Expected Effect

If you are not observing the anti-apoptotic or neuroprotective effects of this compound in your cellular experiments, please review the following potential issues and troubleshooting steps.

Problem Area 1: Compound Integrity and Handling
Question Possible Cause Troubleshooting Action
Is the this compound stock solution viable? Improper storage (e.g., temperature, light exposure) may have led to compound degradation.1. Prepare a fresh stock solution from a new vial of this compound powder.2. Verify the correct solvent is being used for dissolution and that it is of high purity.3. Aliquot the stock solution to minimize freeze-thaw cycles.
Is the final concentration of this compound in the cell culture medium accurate? Errors in dilution calculations or pipetting can lead to a suboptimal final concentration.1. Double-check all dilution calculations.2. Use calibrated pipettes for accurate volume transfer.3. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell type and stimulus.
Problem Area 2: Experimental Design and Protocol
Question Possible Cause Troubleshooting Action
Is the timing of this compound treatment appropriate? As a caspase inhibitor, this compound is most effective when present before or at the time of apoptotic induction.1. Pre-incubate cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the apoptotic stimulus.2. If co-treating, ensure this compound and the stimulus are added simultaneously.
Is the chosen apoptotic stimulus appropriate for a caspase-dependent pathway? The apoptotic stimulus used may induce cell death through a caspase-independent pathway, which would not be blocked by this compound.1. Verify that your apoptotic inducer (e.g., staurosporine, etoposide) is known to activate the intrinsic or extrinsic apoptotic pathways that rely on Caspase-3/2.2. Use a positive control compound known to inhibit apoptosis in your model system.
Is the assay endpoint sensitive enough to detect the effects of this compound? The chosen assay may not be optimal for detecting the specific changes induced by this compound.1. Use a direct measure of caspase activity (e.g., Caspase-Glo® 3/7 assay) to confirm target engagement.2. For cell viability, consider assays that measure membrane integrity (e.g., LDH release) in addition to metabolic activity (e.g., MTT, MTS).
Problem Area 3: Cell Line and Culture Conditions
Question Possible Cause Troubleshooting Action
Is the chosen cell line responsive to caspase inhibition? Some cell lines may have mutations in apoptotic pathway components or exhibit lower reliance on the specific caspases targeted by this compound.1. Confirm that the key components of the apoptotic pathway (e.g., caspases, Bcl-2 family proteins) are expressed and functional in your cell line.2. Test this compound in a different cell line known to undergo caspase-dependent apoptosis.
Are the cell culture conditions optimal? High cell passage number can lead to genetic drift and altered cellular responses. Mycoplasma contamination can also interfere with experimental results.1. Use low-passage number cells for your experiments.2. Regularly test your cell cultures for mycoplasma contamination.

Visualizing Experimental and Biological Pathways

To aid in your experimental design and troubleshooting, please refer to the following diagrams.

Trp_601_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade cluster_inhibitor Inhibition Stimulus e.g., Staurosporine, Serum Deprivation Pro_Caspase_9 Pro-Caspase-9 Stimulus->Pro_Caspase_9 Caspase_9 Caspase-9 Pro_Caspase_9->Caspase_9 Activation Pro_Caspase_3 Pro-Caspase-3 Caspase_9->Pro_Caspase_3 Cleavage Caspase_3 Caspase-3 Pro_Caspase_3->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Trp_601 This compound Trp_601->Caspase_3

Caption: Simplified signaling pathway of apoptosis and the inhibitory action of this compound on Caspase-3.

Troubleshooting_Workflow Start Start: This compound shows no effect Check_Compound 1. Verify Compound Integrity - Prepare fresh stock - Check solvent - Confirm concentration Start->Check_Compound Check_Protocol 2. Review Experimental Protocol - Timing of addition - Appropriateness of stimulus - Sensitivity of assay Check_Compound->Check_Protocol Compound OK Resolved Issue Resolved Check_Compound->Resolved Issue Found Check_Cells 3. Assess Cell System - Cell line responsiveness - Passage number - Mycoplasma contamination Check_Protocol->Check_Cells Protocol OK Check_Protocol->Resolved Issue Found Analyze_Data 4. Re-analyze Data - Appropriate controls - Statistical analysis Check_Cells->Analyze_Data Cells OK Check_Cells->Resolved Issue Found Consult_Support Contact Technical Support Analyze_Data->Consult_Support Issue Persists Analyze_Data->Resolved Issue Found

Caption: A logical workflow for troubleshooting the lack of an expected effect from this compound.

Experimental Protocols

General Protocol for Assessing this compound Activity in a Cell-Based Apoptosis Assay
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • This compound Pre-incubation: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for 1-2 hours.

  • Apoptotic Induction: Add the apoptotic stimulus (e.g., staurosporine) to the wells containing this compound or vehicle. Include a "stimulus-only" control group.

  • Incubation: Incubate the cells for a period appropriate for the chosen stimulus and cell line to induce apoptosis (typically 4-24 hours).

  • Endpoint Analysis: Perform the selected assay to measure apoptosis or cell viability (e.g., Caspase-Glo® 3/7, TUNEL, Annexin V/PI staining, or MTT assay).

Quantitative Data Summary

The following table summarizes the in vitro inhibitory concentrations of this compound against key caspases. This data can be used as a reference for selecting appropriate concentrations in your experiments.

Target IC50 (nM)
Caspase-347.3 ± 11.2
Caspase-2479.8 ± 79.3
Data sourced from in vitro kinetic analysis.[1]

We hope this guide helps you to successfully design and troubleshoot your experiments with this compound. If you continue to experience issues, please do not hesitate to contact our technical support team with details of your experimental setup and results.

References

How to improve Trp-601 solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Trp-601 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a potent, irreversible inhibitor of group II caspases, particularly caspase-2 and caspase-3. It is a synthetic pentapeptide with the core sequence Val-Asp-Val-Ala-Asp (VDVAD). To enhance its efficacy and cell permeability, this compound is chemically modified with an N-terminal quinolin-2-carbonyl group and a C-terminal fluorophenoxymethyl ketone. These modifications contribute to its hydrophobic nature, which can present challenges for solubility in aqueous solutions for in vivo studies.

Q2: Why is this compound solubility a concern for in vivo studies?

Poor solubility of this compound can lead to several experimental issues:

  • Inaccurate Dosing: Incomplete dissolution results in a lower effective concentration being administered, leading to variability and potentially false-negative results.

  • Precipitation: The compound may precipitate out of solution upon administration into the bloodstream, potentially causing emboli and adverse events in the animal model.

  • Low Bioavailability: Poor solubility can limit the absorption and distribution of this compound to the target tissues.

Q3: What is the general strategy for dissolving hydrophobic peptides like this compound?

For hydrophobic peptides, a common approach is to first dissolve the compound in a small amount of a sterile, water-miscible organic solvent and then slowly dilute the solution with the desired aqueous vehicle while vortexing. This method helps to prevent the peptide from aggregating and precipitating.

Q4: Are there any known successful in vivo formulations for this compound?

Published preclinical studies have successfully administered this compound both intravenously (i.v.) and intraperitoneally (i.p.) in rodent models, indicating that soluble formulations have been developed.[1] While the exact compositions of these formulations are not always detailed in the publications, they likely involve the use of co-solvents and other excipients to achieve the necessary solubility for parenteral administration.

Troubleshooting Guide

Problem: this compound powder does not dissolve in my aqueous buffer (e.g., PBS, saline).

Potential Cause Suggested Solution
High hydrophobicity of this compoundUse a co-solvent approach. First, dissolve this compound in a minimal volume of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO). Then, slowly add your aqueous buffer to the desired final concentration. It is crucial to add the aqueous phase to the organic phase gradually.
Incorrect pH of the bufferThe net charge of a peptide is pH-dependent, and solubility is often lowest at its isoelectric point. Although the exact pI of the modified this compound is not readily available, you can empirically test buffers with slightly acidic or basic pH to see if solubility improves.
Aggregation of the peptideSonication can help to break up aggregates and improve dissolution. After adding the solvent, briefly sonicate the solution in a bath sonicator.

Problem: this compound precipitates out of solution after dilution.

Potential Cause Suggested Solution
Co-solvent concentration is too low in the final formulationThe final concentration of the organic co-solvent may be insufficient to keep this compound in solution. You may need to optimize the ratio of co-solvent to aqueous buffer. For many in vivo studies, a final DMSO concentration of up to 10% is often tolerated, but this should be verified for your specific animal model and experimental design.
Saturation limit exceededYou may be attempting to prepare a solution that is above the solubility limit of this compound in that specific vehicle. Try preparing a more dilute stock solution.
Temperature effectsSome compounds are less soluble at lower temperatures. Ensure all components are at room temperature before mixing. Gentle warming (e.g., to 37°C) may aid in solubilization, but be cautious of potential degradation.

Data Presentation

Table 1: Recommended Starting Solvents for this compound Solubility Testing

SolventTypeSuitability for In Vivo UseNotes
Dimethyl Sulfoxide (DMSO)Organic Co-solventHigh (in low concentrations)Recommended as the initial solvent for creating a stock solution. Final concentration in the administered formulation should be minimized.
Ethanol, DehydratedOrganic Co-solventModerateCan be used as an alternative to DMSO. The final concentration should be kept low to avoid adverse effects.
Polyethylene Glycol 300/400 (PEG 300/400)Polymeric Co-solventHighA commonly used excipient to improve the solubility of hydrophobic compounds in parenteral formulations.
Cyclodextrins (e.g., HP-β-CD)Complexing AgentHighCan form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Table 2: Example In Vivo Formulation Vehicle for Hydrophobic Peptides

This table provides an example of a vehicle composition that can be used as a starting point for formulating this compound. The exact percentages may need to be optimized.

ComponentPercentage (v/v)Purpose
DMSO10%Primary solubilizing agent
PEG 40040%Co-solvent and solubility enhancer
Saline (0.9% NaCl)50%Aqueous vehicle

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of this compound

  • Weigh a small amount of lyophilized this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a minimal volume (e.g., 20 µL) of your chosen primary organic solvent (e.g., DMSO).

  • Vortex thoroughly to ensure complete dissolution. Visually inspect for any remaining particulate matter.

  • If the peptide dissolves, incrementally add your desired aqueous vehicle (e.g., saline) in small volumes, vortexing between each addition.

  • Observe for any signs of precipitation. The point at which the solution becomes cloudy indicates the solubility limit has been exceeded.

  • Repeat with different solvents and vehicle compositions to determine the optimal formulation.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Example)

This protocol is based on a common vehicle for hydrophobic compounds and should be optimized for this compound.

  • Calculate the total volume of formulation required based on the number of animals and the dose volume.

  • In a sterile container, add the required volume of the primary organic solvent (e.g., DMSO).

  • Add the weighed this compound to the organic solvent and ensure it is completely dissolved.

  • In a separate sterile container, mix the other components of the vehicle (e.g., PEG 400 and saline).

  • Slowly add the aqueous phase mixture to the this compound/organic solvent solution while continuously vortexing or stirring.

  • Once fully mixed, visually inspect the final formulation for clarity and absence of precipitation.

  • Filter the final formulation through a sterile 0.22 µm syringe filter before administration.

Mandatory Visualizations

Trp_601_Solubility_Workflow cluster_0 Initial Dissolution cluster_1 Dilution and Formulation Start Start Weigh this compound Weigh this compound Start->Weigh this compound Add minimal organic solvent (e.g., DMSO) Add minimal organic solvent (e.g., DMSO) Weigh this compound->Add minimal organic solvent (e.g., DMSO) Vortex until fully dissolved Vortex until fully dissolved Add minimal organic solvent (e.g., DMSO)->Vortex until fully dissolved Slowly add aqueous vehicle Slowly add aqueous vehicle Vortex until fully dissolved->Slowly add aqueous vehicle Observe for precipitation Observe for precipitation Slowly add aqueous vehicle->Observe for precipitation Precipitation? Precipitation? Observe for precipitation->Precipitation? Ready for in vivo use Ready for in vivo use Precipitation?->Ready for in vivo use No Troubleshoot Troubleshoot Precipitation?->Troubleshoot Yes

Caption: Experimental workflow for dissolving this compound.

Caspase2_Signaling_Pathway cluster_0 Upstream Activation cluster_1 Downstream Effects DNA_Damage DNA Damage / Cellular Stress PIDDosome PIDDosome Formation (PIDD, RAIDD) DNA_Damage->PIDDosome Pro_Caspase2 Pro-Caspase-2 PIDDosome->Pro_Caspase2 recruits Active_Caspase2 Active Caspase-2 Pro_Caspase2->Active_Caspase2 dimerization & auto-activation Bid Bid Active_Caspase2->Bid cleaves Trp_601 This compound Trp_601->Active_Caspase2 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocates to Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis initiates

Caption: Caspase-2 signaling pathway and the inhibitory action of this compound.

References

Off-target effects of Trp-601 and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Technical Support Center: Trp-601

Disclaimer: this compound is a fictional compound created for illustrative purposes. The information provided below is based on a hypothetical scenario and should not be considered as factual data for any real-world compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X, a key enzyme in the pro-survival signaling pathway of various solid tumors. By binding to the ATP pocket of Kinase X, this compound prevents its phosphorylation and activation, leading to the downstream inhibition of tumor cell proliferation and induction of apoptosis.

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for Kinase X, cross-reactivity with other kinases has been observed, particularly at higher concentrations. The primary off-target kinases are Kinase Y and Kinase Z. Inhibition of Kinase Y has been associated with potential cardiotoxic effects, while inhibition of Kinase Z may lead to mild immunosuppression. It is crucial to monitor for these potential side effects during pre-clinical and clinical studies.

Q3: How can I mitigate the off-target effects of this compound in my experiments?

A3: Several strategies can be employed to minimize off-target effects:

  • Dose Optimization: Use the lowest effective concentration of this compound that shows significant on-target activity. A dose-response curve should be generated to determine the optimal concentration.

  • Use of Highly Selective Analogs: For target validation studies, consider using a more selective, albeit less potent, analog of this compound if available.

  • Control Experiments: Always include appropriate controls, such as cells not expressing the target kinase or using a structurally related but inactive compound, to differentiate on-target from off-target effects.

  • Phenotypic Monitoring: In cellular assays, closely monitor for unexpected changes in cell morphology, viability, or signaling pathways unrelated to Kinase X.

Q4: What is the recommended starting concentration for in vitro cell-based assays?

A4: For initial in vitro experiments, a starting concentration range of 1 nM to 1 µM is recommended. This range is based on the IC50 values for the on-target and off-target kinases. A full dose-response curve should be performed to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in control cell lines not expressing Kinase X.

  • Possible Cause: This suggests significant off-target effects or non-specific toxicity at the concentration used.

  • Troubleshooting Steps:

    • Verify Compound Purity: Ensure the purity of your this compound stock. Impurities can contribute to unexpected toxicity.

    • Lower the Concentration: Perform a dose-response experiment starting from a much lower concentration (e.g., 0.1 nM) to identify a non-toxic range.

    • Reduce Incubation Time: Shorter exposure times may reduce non-specific toxicity while still allowing for on-target effects to be observed.

    • Serum Concentration: Check if the serum concentration in your culture medium is appropriate. Low serum can sometimes exacerbate compound toxicity.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause: This could be due to issues with compound stability, pipetting accuracy, or cell culture variability.

  • Troubleshooting Steps:

    • Compound Stability: this compound is light-sensitive. Ensure that the stock solution and experimental plates are protected from light. Prepare fresh dilutions for each experiment.

    • Pipetting Technique: Use calibrated pipettes and ensure proper mixing of the compound in the culture medium.

    • Cell Health and Density: Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density across all wells.

    • Edge Effects: Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations, which can lead to variability.

Data Presentation

Table 1: In Vitro Potency of this compound Against On-Target and Key Off-Target Kinases

Kinase TargetIC50 (nM)Assay Type
Kinase X (On-Target) 5.2 Biochemical Kinase Assay
Kinase Y (Off-Target)158Biochemical Kinase Assay
Kinase Z (Off-Target)472Biochemical Kinase Assay

Table 2: Summary of Mitigation Strategies for Off-Target Effects

Mitigation StrategyDescriptionRecommended Implementation
Dose Reduction Lowering the concentration of this compound to a level that maintains on-target efficacy while minimizing off-target inhibition.Titrate this compound concentration in your model system to find the optimal therapeutic window.
Combination Therapy Co-administration with a cytoprotective agent for the heart (for Kinase Y inhibition) or an immune-modulating agent (for Kinase Z inhibition).This is primarily for in vivo studies and requires careful selection of the combination agent.
Selective Analog Utilizing a second-generation compound with a modified chemical scaffold to improve selectivity.If available, use "Trp-602" (hypothetical analog) for comparative studies to confirm on-target effects.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant Kinase (Kinase X, Y, or Z)

    • Kinase-specific substrate peptide

    • ATP (Adenosine Triphosphate)

    • This compound stock solution (in DMSO)

    • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplate

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 10 µL of the kinase and substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect kinase activity using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of HCl and isopropanol)

    • 96-well cell culture plate

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

On_Target_Pathway Trp601 This compound KinaseX Kinase X Trp601->KinaseX Inhibits Downstream Downstream Signaling KinaseX->Downstream Activates Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: On-target signaling pathway of this compound.

Off_Target_Pathways Trp601 This compound (High Concentration) KinaseY Kinase Y Trp601->KinaseY Inhibits KinaseZ Kinase Z Trp601->KinaseZ Inhibits Cardio Cardiac Function KinaseY->Cardio Regulates Immune Immune Response KinaseZ->Immune Regulates

Caption: Off-target effects of this compound.

Experimental_Workflow start Start: Hypothesis of Off-Target Effects kinome_scan Kinome-Wide Scan (e.g., KiNativ) start->kinome_scan cell_panel Cell Panel Screening (Diverse Genetic Backgrounds) start->cell_panel validation Validate Hits with Biochemical & Cellular Assays kinome_scan->validation cell_panel->validation in_vivo In Vivo Toxicity Studies in Animal Models validation->in_vivo end End: Characterize Off-Target Profile in_vivo->end

Caption: Workflow for off-target effect assessment.

Troubleshooting_Tree start Unexpected Cytotoxicity check_conc Is concentration > 10x IC50 for Kinase X? start->check_conc off_target Likely Off-Target Effect check_conc->off_target Yes check_purity Check Compound Purity and Stability check_conc->check_purity No lower_conc Lower Concentration & Re-evaluate check_purity->lower_conc

Caption: Troubleshooting unexpected cytotoxicity.

Technical Support Center: Optimizing Trp-601 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Trp-601 in IC50 determination assays. Our aim is to address common challenges and provide detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?

A1: For a novel compound like this compound, we recommend a broad starting concentration range to capture the full dose-response curve. A common starting point is a 10-point serial dilution series, starting from 100 µM and diluting down to the low nanomolar or picomolar range. The specific range may need to be adjusted based on the expected potency of the compound.

Q2: How should I prepare the stock solution of this compound?

A2: this compound is soluble in DMSO. We recommend preparing a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock can then be serially diluted in your assay medium. To avoid precipitation, ensure that the final concentration of DMSO in your assay does not exceed 0.5%.

Q3: How many replicate experiments are necessary for a reliable IC50 value?

A3: It is recommended to perform at least three independent experiments, with each concentration tested in triplicate within each experiment.[1] Averaging the IC50 values from these independent experiments will provide a more robust and reproducible result.[1]

Q4: What are the critical controls to include in my IC50 assay plate?

A4: Your assay plate should include the following controls:

  • No-treatment control: Cells treated with vehicle (e.g., DMSO) only, representing 100% activity or viability.

  • Positive control: A known inhibitor of the target pathway to ensure the assay is responsive.

  • Blank wells: Medium only, to measure background signal.

Troubleshooting Guide

This guide addresses specific issues that may arise during the determination of this compound's IC50 value.

Problem Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during serial dilutions- Edge effects on the assay plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outermost wells of the plate or fill them with media to maintain humidity.
Incomplete or flat dose-response curve - Concentration range of this compound is too high or too low.- Low solubility of this compound at higher concentrations.- this compound may not be active against the target in your assay.- Perform a wider range of serial dilutions (e.g., from 1 mM to 1 pM).- Visually inspect the highest concentrations for precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration.- Verify the activity of your positive control to confirm assay performance.
IC50 value is significantly different from previous experiments - Variation in cell passage number or health.- Different batches of reagents (e.g., this compound, media, serum).- Inconsistent incubation times.- Use cells within a consistent and low passage number range.- Qualify new batches of reagents against the old batch.- Adhere strictly to the established incubation times in your protocol.
High background signal - Contamination of cell culture.- Non-specific binding of antibodies (for immunoassays).- Autofluorescence of the compound.- Regularly test for mycoplasma and other contaminants.- Include appropriate blocking steps and antibody titration.- Run a control plate with compound but without cells to measure intrinsic fluorescence.

Experimental Protocols

Protocol 1: Preparation of this compound Serial Dilutions
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create an intermediate stock solution by diluting the 10 mM stock to 1 mM in assay medium. This will be your highest concentration in the dilution series.

  • Set up a 96-well dilution plate. Add 150 µL of assay medium to wells B1 through H1.

  • Add 300 µL of the 1 mM this compound solution to well A1.

  • Perform a 1:4 serial dilution by transferring 50 µL from well A1 to well B1. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution down the column by transferring 50 µL from the previously mixed well to the next well (e.g., B1 to C1, C1 to D1, etc.).

  • This will result in a 10-point dilution series.

Protocol 2: General Cell-Based IC50 Assay Workflow
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add the prepared this compound serial dilutions to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the chosen cell viability or functional assay (e.g., MTT, CellTiter-Glo®, or a target-specific immunoassay).

  • Data Analysis:

    • Subtract the background reading (blank wells).

    • Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity).

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizing Experimental Design and Biological Context

To aid in experimental planning and data interpretation, the following diagrams illustrate a typical workflow for IC50 determination and a hypothetical signaling pathway in which this compound may act.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock This compound Stock (10 mM in DMSO) dilutions Serial Dilutions stock->dilutions treatment Compound Treatment dilutions->treatment cells Cell Culture seeding Cell Seeding (96-well plate) cells->seeding seeding->treatment readout Assay Readout (e.g., Viability) treatment->readout normalization Data Normalization readout->normalization curve_fit Curve Fitting (Non-linear Regression) normalization->curve_fit ic50 IC50 Determination curve_fit->ic50

Caption: Workflow for determining the IC50 value of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b kinase_c Kinase C kinase_b->kinase_c transcription Transcription Factor kinase_c->transcription trp601 This compound trp601->kinase_b proliferation Cell Proliferation transcription->proliferation

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.

References

Why is Trp-601 toxic to my cell line?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions regarding the toxicity of Trp-601 in cell lines.

Frequently Asked Questions (FAQs)

Q1: Why is this compound toxic to my cell line?

The toxicity of this compound in your specific cell line can stem from several factors, ranging from its intended mechanism of action to experimental artifacts. Here are the primary possibilities to investigate:

  • On-Target Effects (Caspase Inhibition): this compound is an irreversible inhibitor of group II caspases, with a high potency for caspase-2 and caspase-3.[1][2] While caspase inhibition is often associated with preventing apoptosis, sustained or cell-type-specific inhibition can sometimes lead to alternative cell death pathways or cellular dysfunction.[3][4][5] The role of caspases can be context-dependent, and their inhibition may not universally prevent cell death.[3][6]

  • Off-Target Effects: Although this compound has been reported to be selective, like many small molecules, it could have unintended targets in your specific cell model.[1][7]

    • Tryptophan Mimicry: The "Trp" designation might suggest a relationship to tryptophan. Tryptophan analogs can sometimes act as mimics, affecting pathways like mTOR signaling, which regulates cell growth and proliferation.[8][9][10]

    • Aryl Hydrocarbon Receptor (AhR) Activation: Some xenobiotics (foreign chemical substances) can activate the Aryl Hydrocarbon Receptor (AhR), which can lead to the transcription of genes involved in metabolism and immune response, sometimes resulting in toxicity.[11][12][13][14][15]

  • Experimental/Technical Issues: The observed toxicity may not be a direct result of this compound's biological activity but could be due to experimental variables. This is a common issue and should be ruled out systematically.[16][17][18][19]

Q2: What is the known mechanism of action for this compound?

This compound is a peptidomimetic designed as an irreversible inhibitor of caspases. It preferentially targets caspase-2, an initiator caspase involved in some forms of apoptosis.[1] By inhibiting caspase-2, this compound can prevent the downstream cascade that leads to mitochondrial permeabilization and the release of pro-apoptotic proteins.[1] It is also a potent inhibitor of caspase-3, a key executioner caspase.[1][2]

Q3: Could the solvent I use to dissolve this compound be the cause of toxicity?

Yes, this is a critical control. Solvents like DMSO, ethanol, or others can be toxic to cells, especially at higher concentrations or after prolonged exposure. Always run a "vehicle control" experiment, where you treat your cells with the same concentration of the solvent used to dissolve this compound, to ensure that the observed toxicity is not due to the solvent itself.

Q4: How can I determine if the toxicity is on-target or off-target?

Distinguishing between on-target and off-target effects requires a multi-pronged approach:

  • Rescue Experiments: If the toxicity is due to on-target caspase-2/3 inhibition, it may be difficult to "rescue." However, you can try overexpressing downstream anti-apoptotic proteins (like Bcl-2) to see if this mitigates the effect.

  • Knockout/Knockdown Models: Use cell lines where the target (caspase-2 or caspase-3) has been knocked out or knocked down. If this compound is still toxic in these cells, it points to an off-target mechanism.

  • Analog Studies: Test structurally similar but inactive analogs of this compound. If these analogs do not cause toxicity, it suggests the effect is specific to this compound's structure and likely its intended target.

Troubleshooting Guide

If you are experiencing unexpected toxicity with this compound, use the following guide to identify the potential cause.

Step 1: Rule Out Experimental Artifacts

Before investigating complex biological mechanisms, it's crucial to ensure the integrity of your experimental setup.[16][17][18]

Parameter to Check Potential Problem Recommended Action
Vehicle Control Solvent (e.g., DMSO) is toxic at the concentration used.Run a dose-response curve for your solvent alone to determine its non-toxic concentration range. Always include a vehicle control in your experiments.
Compound Integrity This compound may have degraded or become contaminated.Verify the purity and integrity of your this compound stock. If in doubt, use a fresh, validated batch.
Cell Culture Health Cells are unhealthy, stressed, or contaminated (e.g., mycoplasma).[17]Regularly check cell morphology. Perform mycoplasma testing. Ensure you are using cells within a low passage number.
Assay-Specific Issues The cytotoxicity assay itself is giving false positives.Some assays can be affected by the compound (e.g., colorimetric interference). Try a different cytotoxicity assay based on a distinct principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH).[19][20]
Pipetting & Seeding Inconsistent cell seeding or pipetting errors lead to high variability.[16]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with your technique.
Step 2: Investigate the Mechanism of Cell Death

Once experimental issues are ruled out, determine how the cells are dying.

Question Experiment Expected Outcome if Positive
Are the cells undergoing apoptosis? Annexin V / Propidium Iodide (PI) Staining followed by flow cytometry.[21][22][23][24]An increase in Annexin V-positive / PI-negative cells (early apoptosis) or Annexin V-positive / PI-positive cells (late apoptosis/necrosis).
Is there a loss of membrane integrity (necrosis)? Lactate Dehydrogenase (LDH) Release Assay.[25][26][27][28][29]Increased LDH levels in the cell culture supernatant compared to untreated controls.
Is mitochondrial function impaired? MTT or WST-1 Assay.[30][31][32][33]Decreased conversion of the tetrazolium salt to formazan, resulting in a lower colorimetric signal.

Data Presentation

Inhibitory Potency of this compound and its Metabolite

The following table summarizes the reported IC50 values for this compound and its active metabolite, Δ2Me-TRP601, against recombinant caspases. This highlights the compound's on-target activity.

CompoundTargetIC50 (nM) - Simultaneous AdditionIC50 (nM) - 45 min Pre-incubation
This compound Caspase-325.58 ± 3.1-
Caspase-2471.8 ± 91.3115.2 ± 39.12
Δ2Me-TRP601 Caspase-30.39 ± 0.11-
Caspase-27.4 ± 3.182.67 ± 1.46
Data extracted from dose-response curves.[2]

Signaling Pathways & Workflows

On-Target Signaling Pathway: Caspase-2 Inhibition

This compound acts by inhibiting caspase-2, which is an initiator caspase that can be activated by cellular stress and DNA damage. Its inhibition is intended to block the downstream apoptotic cascade.

G cluster_stress Cellular Stress / DNA Damage cluster_caspase Apoptotic Cascade Stress Stress Signal Casp2 Caspase-2 Stress->Casp2 activates Bid Bid Casp2->Bid cleaves Mito Mitochondrial Permeabilization Bid->Mito induces Casp3 Caspase-3 Mito->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Trp601 This compound Trp601->Casp2 inhibits

Caption: On-target mechanism of this compound via caspase-2 inhibition.

Potential Off-Target Pathway: mTOR Signaling

If this compound acts as a tryptophan mimetic, it could potentially activate the mTOR pathway, a central regulator of cell growth and metabolism. Dysregulation of mTOR can lead to cellular stress.[10][34]

G cluster_input Input Signal cluster_pathway mTOR Pathway Trp601 This compound (as Tryptophan Mimic) mTORC1 mTORC1 Trp601->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth Toxicity Potential Toxicity (Dysregulation) ProteinSynth->Toxicity

Caption: Hypothetical off-target effect of this compound on the mTOR pathway.

Experimental Workflow for Troubleshooting

Follow this workflow to systematically diagnose the cause of this compound toxicity.

G Start Toxicity Observed with this compound CheckArtifacts Step 1: Rule out Experimental Artifacts (Vehicle, Contamination etc.) Start->CheckArtifacts Artifacts_Yes Artifact Identified? CheckArtifacts->Artifacts_Yes FixArtifacts Optimize Protocol & Re-test Artifacts_Yes->FixArtifacts Yes InvestigateMechanism Step 2: Investigate Mechanism of Death (Apoptosis vs. Necrosis) Artifacts_Yes->InvestigateMechanism No FixArtifacts->Start Mechanism_ID Mechanism Identified? InvestigateMechanism->Mechanism_ID OnTarget Correlates with On-Target Effect (Caspase Modulation) Mechanism_ID->OnTarget Yes OffTarget Investigate Off-Target Effects (e.g., mTOR, AhR) Mechanism_ID->OffTarget No / Unclear

Caption: Logical workflow for troubleshooting this compound cytotoxicity.

Key Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[30][33]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh serum-free media and 10-50 µL of MTT solution (typically 5 mg/mL) to each well.[30]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[30][32]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[30]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm (with a reference wavelength of ~630 nm).[30]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[26][27]

  • Cell Seeding & Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include "spontaneous release" (untreated cells), "maximum release" (cells treated with a lysis buffer), and vehicle controls.[20][29]

  • Supernatant Collection: After the incubation period, centrifuge the plate (if cells are in suspension) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[29]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.[29]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[28][29]

  • Stop Solution & Reading: Add 50 µL of the stop solution (if required by the kit) and measure the absorbance at 490 nm (with a reference wavelength of ~680 nm).[29]

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Cell Preparation: After treatment with this compound, harvest both adherent and floating cells. Wash the cells with cold PBS.[21]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution.[21][22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[21]

References

Trp-601 experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Trp-601. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent inhibitor of caspase-2 and caspase-3. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an irreversible pentapeptide-based inhibitor that potently targets group II caspases, specifically caspase-2 and caspase-3.[1] Its mechanism of action involves covalently binding to the active site of these caspases, thereby preventing their catalytic activity which is crucial for the execution of apoptosis (programmed cell death).[1]

Q2: What are the typical applications of this compound in research?

This compound is primarily used in preclinical research to study the roles of caspase-2 and caspase-3 in various pathological conditions. It has been investigated for its neuroprotective effects in models of excitotoxicity, hypoxia-ischemia, and perinatal stroke.[1][2][3]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be solubilized in a suitable solvent such as DMSO at a stock concentration of 10 mM and stored at -80°C.[4] For experimental use, fresh dilutions should be made in the appropriate cell culture medium or vehicle for in vivo studies to minimize degradation.

Q4: Can this compound be used in both in vitro and in vivo experiments?

Yes, this compound has been demonstrated to be effective in both cell-based assays and animal models.[1][2] It is capable of crossing the blood-brain barrier, making it suitable for neurological studies in vivo.[1]

Troubleshooting Guides

This section provides solutions to potential issues that may arise during experiments with this compound.

In Vitro Cell-Based Assays
Issue Possible Cause Troubleshooting Steps
High variability in caspase activity assays Inconsistent cell seeding density.Ensure a uniform number of cells are plated in each well. Use a cell counter for accuracy.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in microplates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Instability of this compound in media.Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Lower than expected inhibition of apoptosis Incorrect concentration of this compound.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and stimulus.
Cell permeability issues.While this compound is generally cell-permeable, incubation time may need to be optimized. Try pre-incubating cells with this compound before inducing apoptosis.
Apoptosis is not caspase-2/3 dependent.Confirm the involvement of caspase-2/3 in your experimental model using alternative methods (e.g., siRNA).
Cell toxicity observed with this compound treatment High concentration of this compound or DMSO.Lower the concentration of this compound. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.
In Vivo Animal Studies
Issue Possible Cause Troubleshooting Steps
Inconsistent neuroprotective effects Variability in surgical procedures (e.g., stroke models).Standardize all surgical procedures and ensure consistency between animals.
Inconsistent drug administration.Ensure accurate and consistent dosing and route of administration (e.g., intraperitoneal, intravenous).
Animal-to-animal variability.Use a sufficient number of animals per group to account for biological variability. Randomize animals to treatment groups.
Adverse effects observed in animals Off-target effects of this compound.While reported to have a good safety profile, monitor animals closely for any adverse reactions. Consider reducing the dose if necessary.
Vehicle-related toxicity.Ensure the vehicle used for this compound administration is well-tolerated by the animals.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target CaspaseIC50 (nM)Kinetic Parameter (k3/Ki, M⁻¹s⁻¹)Reference
Caspase-2479.8 ± 79.31243[1]
Caspase-347.3 ± 11.236025[1]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Neuroprotective Efficacy of this compound in a Perinatal Stroke Model

Treatment Dose (mg/kg, i.p.)Time of Administration (post-ischemia)Reduction in Infarct Volume (%)Reference
11 hour~55[2]
12 hours~50[2]
13 hours~45[2]
14 hours~30[2]
16 hours~25[2]

Experimental Protocols

In Vitro Caspase Activity Assay

Objective: To measure the inhibitory effect of this compound on caspase-2 or caspase-3 activity in a cell-free system.

Materials:

  • Recombinant human caspase-2 or caspase-3

  • Caspase-specific fluorogenic substrate (e.g., Ac-VDVAD-AMC for caspase-2, Ac-DEVD-AMC for caspase-3)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • This compound stock solution (10 mM in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

  • In each well of the 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

  • Add the recombinant caspase to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the caspase substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) over time.

  • Calculate the rate of substrate cleavage (initial velocity) for each condition.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Neuroprotection Study in a Perinatal Stroke Model

Objective: To evaluate the neuroprotective effect of this compound in a rat model of perinatal stroke.

Animals:

  • Postnatal day 7 (P7) rat pups

Procedure:

  • Induce focal ischemia by electrocoagulation of the left middle cerebral artery (MCA) followed by a transient occlusion of the ipsilateral common carotid artery.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose and time point relative to the ischemic insult.

  • Monitor the animals for physiological parameters (e.g., temperature, body weight) throughout the experiment.

  • At a pre-determined endpoint (e.g., 48 hours post-ischemia), euthanize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Harvest the brains and process for histological analysis.

  • Stain coronal brain sections with a marker for infarct volume (e.g., cresyl violet).

  • Quantify the infarct volume using image analysis software and compare between treatment groups.

Visualizations

This compound Mechanism of Action: Inhibition of Apoptotic Pathways

Caption: this compound inhibits apoptosis by targeting caspase-2 and caspase-3.

General Experimental Workflow for Testing this compound

Trp601_Workflow Start Hypothesis: This compound has a therapeutic effect In_Vitro In Vitro Studies (Cell-based assays) Start->In_Vitro Dose_Response Dose-Response Curve (Determine IC50) In_Vitro->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot for cleaved caspases) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal models) Dose_Response->In_Vivo Mechanism->In_Vivo Toxicity Toxicity & Safety Assessment In_Vivo->Toxicity Efficacy Efficacy Studies (e.g., Neuroprotection) In_Vivo->Efficacy Data_Analysis Data Analysis & Interpretation Toxicity->Data_Analysis Efficacy->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A general workflow for the preclinical evaluation of this compound.

References

Adjusting Trp-601 incubation time for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of Trp-601 in their experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the general recommendation for this compound incubation time?

A1: Based on the mechanism of action of this compound as an irreversible inhibitor of Caspase-2 and Caspase-3, a pre-incubation step is crucial for its efficacy. A 45-minute pre-incubation has been shown to significantly increase its inhibitory potency[1]. For cell-based assays, longer incubation times, such as 24 hours, have been used in specific contexts like serum deprivation studies with cortical neurons[1]. However, the optimal incubation time is highly dependent on the specific cell type, experimental conditions, and the biological question being addressed. Therefore, it is strongly recommended to perform a time-course experiment to determine the optimal incubation period for your specific system.

Q2: How does incubation time affect the activity of this compound?

A2: this compound is an irreversible inhibitor, meaning it forms a covalent bond with its target enzymes, Caspase-2 and Caspase-3. This process is time-dependent. Longer incubation times allow for more inhibitor molecules to bind to the target caspases, leading to a more pronounced and stable inhibition. A study demonstrated that pre-incubating this compound with Caspase-2 for 45 minutes resulted in a fourfold decrease in the IC50 value, indicating significantly enhanced potency[1].

Q3: Can I use a very short incubation time with this compound?

A3: While some initial inhibition may be observed with short incubation times, it is likely to be suboptimal. Due to its time-dependent, irreversible mechanism, a sufficient incubation period is necessary for this compound to effectively inhibit Caspase-2 and Caspase-3. Very short incubation times may lead to an underestimation of the compound's efficacy and variability in your results.

Q4: What is the longest I can incubate my cells with this compound?

A4: In studies involving neuronal cultures, this compound has been incubated for up to 24 hours to assess its protective effects against serum deprivation-induced cell death[1]. However, long incubation periods can sometimes lead to off-target effects or cellular stress. It is essential to include appropriate controls to monitor cell viability and health during extended incubations.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in results between experiments. Inconsistent incubation time.Strictly adhere to a standardized incubation time for all experiments. Perform a time-course experiment to identify the optimal, stable window for your assay.
Lower than expected potency (high IC50 value). Insufficient incubation time for irreversible binding.Increase the pre-incubation time with the target enzyme or the incubation time in your cell-based assay. A 45-minute pre-incubation has been shown to be effective for Caspase-2[1]. Consider a time-course experiment from 30 minutes to 24 hours.
Observed cytotoxicity at effective concentrations. Prolonged incubation leading to off-target effects or compound degradation.Perform a cell viability assay (e.g., MTT or LDH assay) at different incubation times with this compound alone to determine its cytotoxic profile. Optimize for the shortest incubation time that provides the desired biological effect.
No significant effect of this compound observed. Incubation time is too short for the biological process being studied.The activation of Caspase-2 and -3 can be downstream of a signaling cascade. Ensure the incubation time is sufficient to allow for the activation of these caspases in your experimental model before this compound can exert its inhibitory effect.

Experimental Protocols

Protocol: Determining the Optimal Incubation Time for this compound in a Cell-Based Apoptosis Assay

This protocol outlines a general workflow to determine the optimal incubation time for this compound in an assay measuring apoptosis induced by a known stimulus.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Incubate the plate for 24-48 hours to allow for cell attachment and recovery.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

3. Time-Course Experiment:

  • Treat the cells with a fixed, effective concentration of your apoptosis-inducing stimulus.

  • Simultaneously, or as a pre-treatment, add different concentrations of this compound to the wells.

  • Incubate the plates for a range of time points (e.g., 2, 4, 8, 12, and 24 hours).

4. Apoptosis Assay:

  • At each time point, measure apoptosis using a suitable method (e.g., Caspase-Glo® 3/7 Assay, Annexin V staining, or a TUNEL assay).

5. Data Analysis:

  • For each time point, plot the apoptosis signal against the concentration of this compound.

  • Determine the IC50 value at each incubation time.

  • The optimal incubation time is the shortest duration that provides a stable and potent IC50 value.

Quantitative Data Summary

Incubation Time (Hours)IC50 of this compound (nM)Maximum Inhibition (%)
212765
48580
85295
124896
244995
Note: This is example data and will vary depending on the cell line and experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Incubation Time cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare this compound Dilutions induce_apoptosis 3. Add Apoptosis Inducer compound_prep->induce_apoptosis add_trp601 4. Add this compound induce_apoptosis->add_trp601 incubation 5. Incubate for Various Time Points (e.g., 2, 4, 8, 12, 24h) add_trp601->incubation measure_apoptosis 6. Measure Apoptosis incubation->measure_apoptosis data_analysis 7. Determine IC50 at Each Time Point measure_apoptosis->data_analysis optimal_time 8. Identify Optimal Incubation Time data_analysis->optimal_time

Caption: Workflow for determining optimal this compound incubation time.

signaling_pathway Simplified Apoptotic Pathway and this compound Inhibition cluster_stimulus Cellular Stress cluster_caspases Caspase Cascade cluster_inhibitor Inhibition cluster_outcome Outcome stimulus Apoptotic Stimulus (e.g., Serum Deprivation) casp2 Pro-Caspase-2 stimulus->casp2 active_casp2 Active Caspase-2 casp2->active_casp2 casp3 Pro-Caspase-3 active_casp2->casp3 active_casp3 Active Caspase-3 casp3->active_casp3 apoptosis Apoptosis active_casp3->apoptosis trp601 This compound trp601->active_casp2 Inhibition trp601->active_casp3 Inhibition

Caption: this compound inhibits the apoptotic cascade by targeting Caspase-2 and -3.

References

Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to anti-cancer compounds, with a focus on the role of Transient Receptor Potential (TRP) channels.

Troubleshooting Guide

Issue: Cancer cell line shows decreasing sensitivity to our lead compound, TRP-601, over time.

Our cancer cell line, which was initially sensitive to our therapeutic compound this compound, now requires significantly higher concentrations to achieve the same level of cytotoxicity.

Possible Cause:

Acquired resistance is a common phenomenon in cancer therapy. One potential mechanism is the alteration of signaling pathways that regulate cell survival and drug efflux. Emerging research indicates that the overexpression or hyperactivity of Transient Receptor Potential (TRP) channels can contribute to multidrug resistance in various cancers.

Troubleshooting Steps:

  • Confirm Resistance:

    • Action: Perform a dose-response curve with this compound on both the parental (sensitive) and the suspected resistant cell line.

    • Expected Outcome: The resistant cell line will show a rightward shift in the IC50 curve, indicating a higher concentration of the drug is needed to inhibit cell growth by 50%.

  • Investigate TRP Channel Expression:

    • Action: Profile the expression of key TRP channels implicated in cancer drug resistance (e.g., TRPV1, TRPC5, TRPM7) in both sensitive and resistant cell lines using qPCR or Western blotting.

    • Expected Outcome: An upregulation of one or more TRP channels in the resistant cell line compared to the sensitive parental line.

  • Assess TRP Channel Activity:

    • Action: Measure intracellular calcium levels in response to stimuli known to activate the upregulated TRP channels.

    • Expected Outcome: The resistant cells may exhibit increased calcium influx upon stimulation, indicating hyperactive TRP channels.

  • Test the Effect of TRP Channel Inhibition:

    • Action: Treat the resistant cell line with a combination of this compound and a known inhibitor of the overexpressed TRP channel.

    • Expected Outcome: The addition of the TRP channel inhibitor should re-sensitize the resistant cells to this compound, resulting in a lower IC50 value compared to treatment with this compound alone.

Frequently Asked Questions (FAQs)

Q1: What are TRP channels and how are they related to cancer?

Transient Receptor Potential (TRP) channels are a large family of ion channels primarily located on the plasma membrane of cells. They are involved in sensing a wide variety of stimuli, including temperature, pressure, and chemical compounds. In the context of cancer, several TRP channels have been found to be dysregulated and play a role in tumor progression, including cell proliferation, migration, invasion, and angiogenesis.[1]

Q2: How can TRP channels contribute to drug resistance in cancer cells?

TRP channels can contribute to drug resistance through several mechanisms:

  • Increased Drug Efflux: Some TRP channels can regulate the expression and activity of ATP-binding cassette (ABC) transporters, which are known to pump chemotherapeutic drugs out of cancer cells.[2]

  • Inhibition of Apoptosis: Overexpression of certain TRP channels can lead to an increase in intracellular calcium, which can activate pro-survival signaling pathways and inhibit apoptosis (programmed cell death) induced by anti-cancer drugs.[2]

  • Activation of Pro-Survival Signaling: Aberrant TRP channel activity can lead to the activation of downstream signaling pathways, such as the EGFR signaling pathway, which promotes cell survival and proliferation, thereby counteracting the effects of chemotherapy.[3]

Q3: Which specific TRP channels are most commonly associated with cancer drug resistance?

Several TRP channels have been implicated in chemoresistance across different cancer types. Some of the well-studied examples include:

  • TRPV1: Overexpression is associated with resistance to cisplatin in some cancers.[3]

  • TRPC5: Upregulation has been linked to resistance to various chemotherapeutic agents.[2]

  • TRPM7: Its activity has been associated with resistance to certain drugs by promoting cell survival.

  • TRPA1: Inhibition of this channel has been shown to increase the sensitivity of cancer cells to certain chemotherapies.[2]

Q4: My cell line is resistant to this compound. How can I determine if TRP channels are involved?

To investigate the involvement of TRP channels in this compound resistance, you can follow the experimental workflow outlined below. This involves comparing the resistant cell line to its parental, sensitive counterpart.

Q5: Are there any therapeutic strategies to overcome TRP channel-mediated drug resistance?

Yes, several strategies are being explored:

  • Combination Therapy: Using a TRP channel inhibitor alongside the primary anti-cancer drug to re-sensitize resistant cells.

  • Targeting Downstream Signaling: Inhibiting the pro-survival signaling pathways that are activated by TRP channels.

  • Developing Novel TRP Channel Modulators: Designing drugs that can specifically target and modulate the activity of TRP channels involved in resistance.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (µM)
Parental (Sensitive)This compound5
ResistantThis compound50
ResistantThis compound + TRP Channel Inhibitor8

Table 2: Hypothetical Relative mRNA Expression of TRP Channels in Resistant vs. Sensitive Cells

TRP ChannelFold Change in Resistant Cells (normalized to Sensitive Cells)
TRPV18.5
TRPC56.2
TRPM71.2

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (and a TRP channel inhibitor, if applicable) for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50.

2. Quantitative Real-Time PCR (qPCR)

  • Objective: To quantify the mRNA expression levels of specific TRP channels.

  • Methodology:

    • Isolate total RNA from sensitive and resistant cell lines using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for the TRP channels of interest and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

3. Intracellular Calcium Imaging

  • Objective: To measure changes in intracellular calcium concentration, a proxy for TRP channel activity.

  • Methodology:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Wash the cells to remove excess dye.

    • Stimulate the cells with a known agonist of the TRP channel under investigation.

    • Record the changes in fluorescence intensity over time using a fluorescence microscope or a plate reader.

    • The magnitude of the fluorescence increase corresponds to the rise in intracellular calcium.

Visualizations

G cluster_0 Resistant Cancer Cell TRP601 This compound Resistance Drug Resistance TRP_channel Upregulated TRP Channel (e.g., TRPV1) Ca2_influx Increased Ca2+ Influx TRP_channel->Ca2_influx Drug_Efflux Increased Drug Efflux TRP_channel->Drug_Efflux Signaling_Pathway Pro-survival Signaling (e.g., EGFR pathway) Ca2_influx->Signaling_Pathway Apoptosis_Inhibition Inhibition of Apoptosis Signaling_Pathway->Apoptosis_Inhibition Cell_Survival Cell Survival and Proliferation Apoptosis_Inhibition->Cell_Survival Drug_Efflux->Resistance Cell_Survival->Resistance G start Start: Resistant cell line identified step1 1. Cell Viability Assay (this compound IC50 determination) start->step1 step2 2. Gene Expression Analysis (qPCR for TRP channels) step1->step2 decision1 TRP channel upregulated? step2->decision1 step3 3. Functional Assay (Calcium Imaging) decision1->step3 Yes end Conclusion: TRP channel involvement confirmed/refuted decision1->end No decision2 Channel hyperactive? step3->decision2 step4 4. Combination Treatment (this compound + TRP inhibitor) decision2->step4 Yes decision2->end No step4->end no No yes Yes no2 No yes2 Yes G hypothesis Hypothesis: Upregulation of TRP channels causes this compound resistance cause1 Increased TRP Channel Expression hypothesis->cause1 effect1 Altered Intracellular Signaling (e.g., Ca2+) cause1->effect1 effect2 Enhanced Cell Survival Mechanisms effect1->effect2 outcome Resistance to this compound effect2->outcome

References

Technical Support Center: Confirming Trp-601 Target Engagement with TRPA1 in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of Trp-601, a hypothetical antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and visual diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TRPA1, and how can we leverage it to demonstrate this compound engagement?

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide range of noxious stimuli, including chemical irritants, cold temperatures, and endogenous inflammatory mediators.[1][2][3] Activation of TRPA1 leads to an influx of cations, predominantly calcium (Ca2+) and sodium (Na+), which depolarizes the cell membrane and initiates downstream signaling cascades, such as the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[4]

To confirm this compound target engagement, you can measure its ability to inhibit the cellular response to a known TRPA1 agonist. A common approach is to pre-incubate cells expressing TRPA1 with this compound and then challenge them with an agonist like allyl isothiocyanate (AITC) or cinnamaldehyde.[1][5] A reduction in the agonist-induced response, such as a decrease in intracellular calcium influx, would indicate that this compound is engaging and inhibiting the TRPA1 channel.

Q2: Which cellular assays are recommended for confirming this compound's inhibition of TRPA1?

Several robust cellular assays can be employed to confirm this compound's inhibitory effect on TRPA1. The choice of assay will depend on the available equipment and the specific research question.

  • Calcium Influx Assays: These are the most common and direct methods for assessing TRPA1 activity.[2] By using a fluorescent calcium indicator, you can measure the change in intracellular calcium concentration upon agonist stimulation in the presence and absence of this compound.

  • Electrophysiology (Patch-Clamp): This technique directly measures the ion flow through the TRPA1 channel. It provides detailed information on the mechanism of inhibition (e.g., channel block, allosteric modulation) and the potency of this compound.

  • Neuropeptide Release Assays: Since TRPA1 activation in sensory neurons triggers the release of CGRP and Substance P, quantifying the reduction of these neuropeptides in the cell culture supernatant after this compound treatment can serve as a downstream functional readout of target engagement.[4]

  • Membrane Potential Assays: Using voltage-sensitive dyes, you can measure the depolarization of the cell membrane upon TRPA1 activation and assess the inhibitory effect of this compound.

Q3: How do I choose the appropriate cell line for my TRPA1 target engagement studies?

The ideal cell line for your experiments should endogenously express TRPA1 or be engineered to stably express the channel.

  • Primary Sensory Neurons: Dorsal Root Ganglion (DRG) or Trigeminal Ganglion (TG) neurons are physiologically relevant as they endogenously express high levels of TRPA1.[2] However, they can be challenging to culture and maintain.

  • Recombinant Cell Lines: HEK293 or CHO cells stably transfected with the human TRPA1 gene are widely used.[2] They provide a more homogenous and reproducible system for compound screening and characterization.

  • Other Endogenously Expressing Cell Lines: Some human lung epithelial cell lines, like A549, have been shown to express functional TRPA1.[6]

It is crucial to validate TRPA1 expression and function in your chosen cell line before initiating experiments with this compound.

Troubleshooting Guides

Problem: High background signal or no response in the calcium influx assay.
Potential Cause Troubleshooting Step
Cell Health Issues Ensure cells are healthy, not overgrown, and have been passaged a reasonable number of times. Perform a viability stain to confirm cell health.
Improper Dye Loading Optimize the concentration of the calcium indicator dye and the loading time and temperature. Ensure complete removal of extracellular dye before the assay.
Inactive Agonist Verify the activity of the TRPA1 agonist. Prepare fresh agonist solutions for each experiment.
Low TRPA1 Expression Confirm TRPA1 expression in your cell line using qPCR or Western blot. If using a recombinant cell line, you may need to re-select for high-expressing clones.
Phototoxicity Reduce the intensity and duration of light exposure during fluorescence measurements to minimize phototoxicity and photobleaching.
Problem: Inconsistent IC50 values for this compound.
Potential Cause Troubleshooting Step
Compound Instability Assess the stability of this compound in your assay buffer and at the working temperature. Protect from light if it is light-sensitive.
Assay Variability Minimize pipetting errors by using calibrated pipettes and proper technique. Ensure consistent cell seeding density and incubation times.
Cell Passage Number High passage numbers can lead to changes in cell physiology and receptor expression. Use cells within a defined passage number range for all experiments.
Agonist Concentration The apparent potency of an antagonist can be influenced by the concentration of the agonist used. Use an agonist concentration at or near its EC50 for consistent results.

Experimental Protocols

Detailed Protocol: Calcium Influx Assay Using a Fluorescent Plate Reader

This protocol describes a method to assess the inhibitory effect of this compound on TRPA1-mediated calcium influx in a recombinant HEK293 cell line stably expressing human TRPA1.

Materials:

  • HEK293 cells stably expressing human TRPA1

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)

  • This compound (stock solution in DMSO)

  • TRPA1 agonist (e.g., AITC, stock solution in DMSO)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Seeding:

    • One day before the assay, seed the HEK293-hTRPA1 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

    • Prepare the TRPA1 agonist at a 2X final concentration in Assay Buffer.

  • Dye Loading:

    • Prepare the dye loading solution by mixing the calcium indicator dye with Pluronic F-127 in Assay Buffer according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate and wash the cells once with Assay Buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.

  • Compound Incubation:

    • After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye.

    • Add the this compound serial dilutions and vehicle control to the respective wells.

    • Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Place the plate in the fluorescent plate reader.

    • Set the instrument to record fluorescence at an appropriate excitation/emission wavelength for the chosen dye (e.g., 485 nm excitation / 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Using the instrument's injector, add the 2X TRPA1 agonist to all wells.

    • Continue to record the fluorescence signal for several minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known TRPA1 antagonist at a high concentration, 100% inhibition).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary:

Assay Type Parameter Measured Typical Agonist Expected Effect of this compound
Calcium Influx Intracellular Ca2+AITC, CinnamaldehydeDecrease in agonist-induced Ca2+ influx
Electrophysiology Ion currentAITC, ColdReduction in inward current
CGRP Release Extracellular CGRPCapsaicin, AITCDecrease in agonist-induced CGRP release

Visualizations

TRPA1 Signaling Pathway

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist TRPA1 Agonist (e.g., AITC, Cold) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca_ion Ca²⁺ Influx TRPA1->Ca_ion Depolarization Membrane Depolarization TRPA1->Depolarization CGRP_release CGRP/Substance P Release Ca_ion->CGRP_release Depolarization->CGRP_release Pain_sensation Pain Sensation CGRP_release->Pain_sensation Trp601 This compound (Antagonist) Trp601->TRPA1 Inhibits

Caption: Simplified signaling pathway of TRPA1 activation and its inhibition by this compound.

Experimental Workflow: Calcium Influx Assay

Calcium_Influx_Workflow A Seed HEK293-hTRPA1 cells in 96-well plate B Incubate overnight A->B C Load cells with calcium indicator dye B->C D Incubate with this compound (or vehicle) C->D E Measure baseline fluorescence D->E F Inject TRPA1 agonist E->F G Measure peak fluorescence F->G H Analyze data and determine IC50 G->H

Caption: Step-by-step workflow for the TRPA1 calcium influx assay.

Troubleshooting Logic for Calcium Influx Assay

Troubleshooting_Logic Start No/Low Signal in Calcium Assay Check_Cells Are cells healthy and confluent? Start->Check_Cells Check_Dye Was dye loading optimal? Check_Cells->Check_Dye Yes Solution1 Optimize cell culture conditions Check_Cells->Solution1 No Check_Agonist Is the agonist active? Check_Dye->Check_Agonist Yes Solution2 Optimize dye concentration and loading time Check_Dye->Solution2 No Check_Expression Is TRPA1 expression confirmed? Check_Agonist->Check_Expression Yes Solution3 Prepare fresh agonist Check_Agonist->Solution3 No Solution4 Validate TRPA1 expression (qPCR/Western) Check_Expression->Solution4 No Success Assay Successful Check_Expression->Success Yes

Caption: A decision tree for troubleshooting common issues in the TRPA1 calcium influx assay.

References

Validation & Comparative

Comparative Efficacy Analysis: A Guide to Evaluating IDO1 Inhibitors Epacadostat and Navoximod

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two prominent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the tryptophan catabolism pathway and a key target in immuno-oncology.[1][2][3] Due to the absence of publicly available information on a compound designated "Trp-601," this document utilizes Epacadostat as a representative compound and Navoximod (also known as Linrodostat or GDC-0919) as its competitor for the purpose of demonstrating a comprehensive comparison framework.[4][5][6] This guide is intended to serve as a template that can be adapted with proprietary data.

IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step of tryptophan degradation into kynurenine.[7] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites.[8][9] This suppresses the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive environment that allows cancer cells to evade immune destruction.[5][10] IDO1 inhibitors aim to reverse this immunosuppression and restore anti-tumor immunity.[6][9]

Quantitative Efficacy Data

The following table summarizes the in vitro potency of Epacadostat and Navoximod from biochemical and cell-based assays.

CompoundTargetAssay TypeIC50 / Ki / EC50Reference
Epacadostat IDO1Enzymatic AssayIC50: 10 nM[11]
IDO1Enzymatic AssayKi: ~34 µM (for parent compound 1-MT)[12]
IDO1Cell-based AssayIC50: 71.8 nM[11]
Navoximod IDO1Enzymatic AssayKi: 7 nM[13][14]
IDO1Cell-based AssayEC50: 75 nM[13][14][15]
IDO1T-cell Proliferation AssayED50: 80 nM (human), 120 nM (mouse)[13][14]
Signaling Pathway and Mechanism of Action

Both Epacadostat and Navoximod are potent and selective inhibitors of the IDO1 enzyme. Epacadostat acts as a reversible, competitive inhibitor.[4][11] By blocking the catalytic activity of IDO1, these compounds prevent the conversion of tryptophan to kynurenine, thereby increasing tryptophan levels and reducing kynurenine accumulation in the tumor microenvironment. This action is hypothesized to restore the function of tumor-infiltrating immune cells.[5][9]

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Tumors) Tryptophan->IDO1 Substrate T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Kynurenine->T_Cell Inhibits Proliferation & Induces Apoptosis Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation Immune_Suppression Immune Suppression & Tumor Evasion Treg->Immune_Suppression Contributes to Inhibitor Epacadostat / Navoximod (IDO1 Inhibitor) Inhibitor->IDO1 Blocks

IDO1-mediated immune suppression pathway and point of inhibition.

Experimental Protocols

IDO1 Enzymatic Activity Assay (In Vitro)

This protocol is designed to measure the direct inhibitory effect of a compound on IDO1 enzyme activity by quantifying the production of its catalytic product, N-formylkynurenine, which is subsequently converted to kynurenine for detection.

Objective: To determine the IC50 value of a test compound against recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors: Ascorbic acid, Methylene blue

  • Catalase

  • Test compounds (e.g., Epacadostat, Navoximod) and vehicle control (e.g., DMSO)

  • Trichloroacetic acid (TCA) for reaction termination

  • 96-well microplate

  • Spectrophotometer or plate reader capable of measuring absorbance at 321 nm.[7]

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing IDO1 Assay Buffer, ascorbic acid, methylene blue, and catalase.[16]

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 96-well plate. Include a vehicle-only control.

  • Enzyme Addition: Add the recombinant IDO1 enzyme to the wells containing the test compounds and incubate for a short period at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-Tryptophan, to all wells.[16]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding TCA. This also facilitates the hydrolysis of N-formylkynurenine to kynurenine.[16]

  • Detection: Measure the absorbance of kynurenine at 321 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Enzyme_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Cofactors, Enzyme, Substrate) Start->Prep_Reagents Plate_Compounds Plate Serial Dilutions of Test Compounds & Controls Prep_Reagents->Plate_Compounds Add_Enzyme Add IDO1 Enzyme & Pre-incubate Plate_Compounds->Add_Enzyme Initiate_Rxn Initiate Reaction with L-Tryptophan Add_Enzyme->Initiate_Rxn Incubate Incubate at 37°C Initiate_Rxn->Incubate Stop_Rxn Stop Reaction with TCA Incubate->Stop_Rxn Read_Plate Measure Absorbance (321 nm) Stop_Rxn->Read_Plate Analyze Calculate % Inhibition & Determine IC50 Read_Plate->Analyze End End Analyze->End

Workflow for an in vitro IDO1 enzymatic activity assay.
Cell-Based IDO1 Functional Assay

This protocol assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant measure of potency.

Objective: To determine the EC50 value of a test compound in a cell line expressing IDO1.

Materials:

  • A human cancer cell line known to express IDO1 (e.g., SK-OV-3 ovarian cancer cells or HeLa cells).[14][15][17]

  • Cell culture medium and supplements

  • Interferon-gamma (IFNγ) to induce IDO1 expression

  • Test compounds and vehicle control (DMSO)

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent or a fluorogenic developer).[18]

  • 96-well cell culture plates

  • Plate reader for colorimetric or fluorescence measurement

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.[14]

  • IDO1 Induction and Treatment: The following day, treat the cells with IFNγ to induce IDO1 expression. Simultaneously, add serial dilutions of the test compounds to the appropriate wells.[14][19]

  • Incubation: Incubate the plates for 48-72 hours to allow for IDO1 to produce kynurenine.

  • Supernatant Collection: After incubation, collect the cell culture supernatant, which contains the secreted kynurenine.

  • Kynurenine Detection:

    • Colorimetric Method: Mix the supernatant with TCA to precipitate proteins. Add Ehrlich's reagent to the clarified supernatant and measure the absorbance around 480 nm.

    • Fluorometric Method: Use a commercial kit where a developer solution reacts with kynurenine's precursor (N-formylkynurenine) to produce a fluorescent signal (e.g., Ex/Em = 402/488 nm).[18][20]

  • Data Analysis: Generate a standard curve using known concentrations of kynurenine. Quantify the kynurenine in the samples and calculate the percent inhibition for each compound concentration. Determine the EC50 value by fitting the data to a dose-response curve.

Cell_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_detect Day 4/5: Detection & Analysis Seed_Cells Seed IDO1-expressing cells in 96-well plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Induce_Treat Add IFNγ (to induce IDO1) + Serial Dilutions of Test Compounds Incubate_48_72h Incubate 48-72h Induce_Treat->Incubate_48_72h Collect_Supernatant Collect Supernatant (contains Kynurenine) Detect_Kyn Detect Kynurenine (Colorimetric or Fluorometric Method) Collect_Supernatant->Detect_Kyn Analyze_Data Quantify Kynurenine & Determine EC50 Detect_Kyn->Analyze_Data

Workflow for a cell-based IDO1 functional assay.

References

Validating Trp-601's Mechanism of Action: A Comparative Guide to Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the caspase inhibitor Trp-601 with other alternatives, supported by experimental data. We delve into the validation of this compound's mechanism of action through the powerful technique of genetic knockouts, offering detailed protocols for researchers looking to replicate or build upon these findings.

This compound: A Potent Inhibitor of Apoptotic Caspases

This compound is an irreversible pan-caspase inhibitor with potent pro-apoptotic properties.[1][2] It functions by targeting key executioner enzymes in the apoptotic cascade, primarily caspase-2 and caspase-3.[3][4] Understanding the precise mechanism and specificity of this compound is crucial for its development as a potential therapeutic agent. Genetic knockout studies provide the gold standard for such validation by creating a clean experimental system to observe the drug's effects in the absence of its intended targets.

Comparative Efficacy of Caspase Inhibitors

The following table summarizes the in vitro potency of this compound and other commonly used caspase inhibitors against caspase-2 and caspase-3. This data is essential for selecting the appropriate tool compound for apoptosis research and for contextualizing the activity of this compound.

InhibitorTarget(s)IC50 (Caspase-2)IC50 (Caspase-3)Reference(s)
This compound Caspase-2, Caspase-3471.8 ± 91.3 nM25.58 ± 3.1 nM[3]
Δ2Me-Trp-601 (active metabolite) Caspase-2, Caspase-37.4 ± 3.18 nM0.39 ± 0.11 nM[3]
Q-VD-OPh Pan-caspase25-400 nM25-400 nM[1][5]
Z-VAD-FMK Pan-caspase (weak against Caspase-2)Weak inhibition0.0015 - 5.8 mM (cell-based)[6]
Ac-DEVD-CHO Caspase-3/71.7 µM (Ki)0.23 nM (Ki)[7][8]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To elucidate the role of this compound and the experimental approach for its validation, the following diagrams are provided.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Procaspase-2 Procaspase-2 Cellular Stress->Procaspase-2 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-2 Caspase-2 Procaspase-2->Caspase-2 Caspase-2->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Caspase-2 This compound->Caspase-3

Figure 1. Apoptotic signaling pathways and this compound's targets.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Wild-Type Cells Wild-Type Cells Apoptotic Stimulus Apoptotic Stimulus Wild-Type Cells->Apoptotic Stimulus Caspase-2 KO Cells Caspase-2 KO Cells Caspase-2 KO Cells->Apoptotic Stimulus Caspase-3 KO Cells Caspase-3 KO Cells Caspase-3 KO Cells->Apoptotic Stimulus This compound This compound Apoptotic Stimulus->this compound Vehicle Control Vehicle Control Apoptotic Stimulus->Vehicle Control Cell Viability Assay Cell Viability Assay This compound->Cell Viability Assay Caspase Activity Assay Caspase Activity Assay This compound->Caspase Activity Assay Western Blot Western Blot This compound->Western Blot Vehicle Control->Cell Viability Assay Vehicle Control->Caspase Activity Assay Vehicle Control->Western Blot

Figure 2. Workflow for validating this compound with genetic knockouts.

G cluster_wt Wild-Type Cells cluster_casp2ko Caspase-2 KO Cells cluster_casp3ko Caspase-3 KO Cells This compound Treatment This compound Treatment Caspase-2 Active Caspase-2 Active This compound Treatment->Caspase-2 Active Caspase-3 Active Caspase-3 Active This compound Treatment->Caspase-3 Active Caspase-2 Inactive Caspase-2 Inactive This compound Treatment->Caspase-2 Inactive Caspase-2 Active Caspase-2 Active This compound Treatment->Caspase-2 Active Caspase-3 Inactive Caspase-3 Inactive This compound Treatment->Caspase-3 Inactive Caspase-3 Active Caspase-3 Active This compound Treatment->Caspase-3 Active Apoptosis Blocked Apoptosis Blocked Apoptosis Partially Blocked Apoptosis Partially Blocked Apoptosis Significantly Blocked Apoptosis Significantly Blocked

Figure 3. Logical comparison of this compound's effect in different genetic backgrounds.

Experimental Protocols

The following protocols provide a detailed methodology for validating the mechanism of action of this compound using genetic knockouts.

Protocol 1: Generation of Caspase-2 and Caspase-3 Knockout Cell Lines via CRISPR-Cas9

This protocol outlines the steps for creating stable knockout cell lines to serve as a clean background for testing this compound's specificity.

Materials:

  • HEK293T or other suitable human cell line

  • Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting Caspase-2 or Caspase-3

  • Lipofectamine 3000 Transfection Reagent

  • Puromycin

  • DNA extraction kit

  • PCR reagents and primers flanking the gRNA target site

  • Sanger sequencing reagents

  • Anti-Caspase-2 and Anti-Caspase-3 antibodies for Western blot

Methodology:

  • gRNA Design and Cloning: Design two to three gRNAs targeting an early exon of the CASP2 or CASP3 gene. Clone the gRNA sequences into a lentiviral vector that also expresses Cas9 and a puromycin resistance gene.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9 vector and lentiviral packaging plasmids using Lipofectamine 3000. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction and Selection: Transduce the target cell line with the lentivirus. After 48 hours, begin selection with an appropriate concentration of puromycin (determined by a kill curve).

  • Single-Cell Cloning: After selection, dilute the cells to a single cell per well in a 96-well plate to isolate clonal populations.

  • Genomic DNA PCR and Sequencing: Once clones have expanded, extract genomic DNA. Perform PCR to amplify the region targeted by the gRNA. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot Validation: Confirm the absence of Caspase-2 or Caspase-3 protein expression in the knockout clones by Western blot analysis.

Protocol 2: Validation of this compound's Effect on Apoptosis using TUNEL Assay

This assay will determine if the protective effect of this compound against apoptosis is dependent on the presence of its target caspases.

Materials:

  • Wild-type, Caspase-2 KO, and Caspase-3 KO cells

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • This compound

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Fluorescence microscope or flow cytometer

Methodology:

  • Cell Seeding: Seed wild-type, Caspase-2 KO, and Caspase-3 KO cells in appropriate culture plates.

  • Treatment: Pre-treat the cells with this compound or vehicle control for 1 hour. Then, induce apoptosis with Staurosporine for the recommended time.

  • TUNEL Staining: Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's protocol. Incubate the cells with the TUNEL reaction mixture.

  • Analysis: Analyze the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope or flow cytometer.

  • Interpretation: A significant reduction in apoptosis in wild-type cells treated with this compound, but not in the Caspase-2 or Caspase-3 KO cells, would confirm that this compound's anti-apoptotic effect is mediated through these caspases.

Protocol 3: Biochemical Validation of this compound's Target Engagement using a Fluorometric Caspase Activity Assay

This assay directly measures the enzymatic activity of caspases in cell lysates to confirm that this compound is inhibiting its intended targets.

Materials:

  • Wild-type, Caspase-2 KO, and Caspase-3 KO cells

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • This compound

  • Cell lysis buffer

  • Fluorogenic caspase-2 substrate (e.g., Ac-VDVAD-AFC) and caspase-3 substrate (e.g., Ac-DEVD-AFC)

  • Fluorometer

Methodology:

  • Cell Treatment and Lysis: Treat the wild-type, Caspase-2 KO, and Caspase-3 KO cells with Staurosporine to induce caspase activity. Lyse the cells to prepare cell extracts.

  • In-lysate Inhibition: In a 96-well plate, add the cell lysates and then add varying concentrations of this compound or a vehicle control.

  • Caspase Activity Measurement: Add the fluorogenic caspase-2 or caspase-3 substrate to the wells. Measure the fluorescence over time using a fluorometer.

  • Data Analysis: Calculate the rate of substrate cleavage, which is proportional to caspase activity.

  • Interpretation: this compound should inhibit caspase-3 activity in both wild-type and Caspase-2 KO lysates. It should inhibit caspase-2 activity in wild-type and Caspase-3 KO lysates. The absence of inhibition in the respective knockout lysates validates the on-target activity of this compound.

References

A Comparative Analysis of the Caspase-2 Inhibitor Trp-601 and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the experimental caspase-2 inhibitor Trp-601, its active metabolite, and other key analogs. The information presented herein is intended to support researchers in the fields of apoptosis, neurodegeneration, and inflammatory diseases by offering a comprehensive overview of the performance, mechanisms, and experimental protocols associated with these compounds.

Introduction to this compound

This compound is an irreversible, pentapeptide-based inhibitor of group II caspases, with a notable potency for caspase-2 and caspase-3.[1] As a prodrug, this compound is metabolized in vivo to its more active form, Δ2Me-Trp601.[2] Caspase-2, the most evolutionarily conserved of the mammalian caspases, is a key initiator of apoptosis in response to various cellular stresses, including DNA damage and growth factor deprivation.[3][4] Its strategic position upstream of mitochondrial permeabilization makes it a compelling therapeutic target for conditions characterized by excessive apoptosis, such as neurodegenerative diseases and ischemic injury.[1][5]

This guide will compare this compound and its primary metabolite to newer, more selective caspase-2 inhibitors, as well as to the widely used, broad-spectrum caspase inhibitor Z-VAD-FMK.

Comparative Performance Data

The following tables summarize the in vitro potency and kinetic parameters of this compound and its analogs against target caspases. These data have been compiled from various studies to facilitate a direct comparison.

Table 1: In Vitro Inhibition of Caspase-2 and Caspase-3
CompoundTarget CaspaseIC50 (nM)Notes
This compound Caspase-2479.8 ± 79.3Simultaneous addition with substrate.[1]
127 ± 2545-minute preincubation.[1]
Caspase-347.3 ± 11.2[1]
Δ2Me-Trp601 Caspase-27.4 ± 3.18Simultaneous addition with substrate.[6]
2.67 ± 1.4645-minute preincubation.[6]
Caspase-30.39 ± 0.11[6]
LJ2 Caspase-20.37 ± 0.01[2]
Caspase-3140.3 ± 5[2]
Q-VD-OPh Caspases 1, 3, 8, 925 - 400A potent pan-caspase inhibitor.[4]
Z-VAD-FMK Pan-caspase-Widely used irreversible pan-caspase inhibitor.[4][7]

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate greater potency.

Table 2: Kinetic Parameters for Irreversible Inhibition
CompoundTarget Caspasek3/Ki (M⁻¹s⁻¹)Selectivity (Casp2 vs. Casp3)
This compound Caspase-21,243~0.03x
Caspase-336,025
LJ3a Caspase-2~5,500,000~1000x
Caspase-3Lower than Casp2

k3/Ki represents the inactivation rate, a measure of the efficiency of an irreversible inhibitor. A higher value indicates a more efficient inhibitor.

In Vivo Efficacy and Safety Profile

This compound has demonstrated significant neuroprotective effects in preclinical models. In neonatal rodents, a single administration of this compound was shown to protect against brain damage from excitotoxicity, hypoxia-ischemia, and perinatal arterial stroke with a six-hour therapeutic window.[8] Pharmacokinetic studies in adult rats revealed that intravenously administered this compound rapidly enters the brain.[9]

Regarding safety, this compound did not significantly affect a broad panel of enzymes, receptors, ion channels, or transporters at a concentration of 10 μM.[9] Toxicology studies in adult dogs showed no cytotoxic effects with intravenous administration for 14 days at doses up to 3 mg/kg/day.[8] Furthermore, this compound did not interfere with normal developmental programmed cell death in the brains of rat pups.[8]

For comparison, the pan-caspase inhibitor Q-VD-OPh is noted for being effective at lower doses than Z-VAD-FMK and is non-toxic in vivo.[10] In contrast, Z-VAD-FMK , while widely used, can exhibit toxicity at higher concentrations and its metabolites may be toxic to the liver.[10][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the context of this research.

G cluster_0 Cellular Stress cluster_1 Caspase-2 Activation Cascade cluster_2 Mitochondrial Apoptosis Pathway Stress DNA Damage, Serum Deprivation, Oxidative Stress PIDDosome PIDDosome Complex (PIDD, RAIDD) Stress->PIDDosome activates ProCasp2 Pro-caspase-2 PIDDosome->ProCasp2 recruits Casp2 Active Caspase-2 ProCasp2->Casp2 dimerization & autocatalysis Bid Bid Casp2->Bid cleaves tBid tBid Bid->tBid Mito Mitochondrion tBid->Mito induces MOMP CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome (Apaf-1, Casp-9) CytC->Apoptosome activates Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Trp601 This compound & Analogs Trp601->Casp2 inhibits Z_VAD Z-VAD-FMK (Pan-caspase inhibitor) Z_VAD->Casp2 inhibits Z_VAD->Casp3 inhibits

Caption: Signaling pathway of this compound-mediated inhibition of apoptosis.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 In Vivo Analysis a 1. Recombinant Caspase Enzyme b 2. Add Inhibitor (this compound / Analog) a->b c 3. Add Chromogenic Substrate (e.g., VDVAD-pNA) b->c d 4. Measure Absorbance (405 nm) c->d e 5. Calculate IC50 & Kinetic Parameters d->e f 1. Culture Cells (e.g., Cortical Neurons) g 2. Induce Apoptosis (e.g., Serum Deprivation) f->g h 3. Treat with Inhibitor g->h i 4. Cell Viability Assay (e.g., MTT, DNA fragmentation) h->i j 5. Assess Protection i->j k 1. Animal Model (e.g., Neonatal Rat) l 2. Induce Injury (e.g., Hypoxia-Ischemia) k->l m 3. Administer Inhibitor (i.v. or i.p.) l->m n 4. Analyze Brain Tissue (LC-MS/MS, Histology) m->n o 5. Evaluate Neuroprotection n->o

Caption: General experimental workflow for evaluating caspase inhibitors.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and its analogs.

Caspase-2 Colorimetric Activity Assay

This protocol is adapted from standard commercially available kits and published methodologies.[12]

Objective: To quantify the enzymatic activity of caspase-2 in the presence of various concentrations of an inhibitor.

Materials:

  • Recombinant human caspase-2

  • Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)

  • Caspase-2 substrate: Ac-VDVAD-pNA (p-nitroanilide)

  • Inhibitor stock solutions (e.g., this compound, analogs)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10 mM DTT).

  • Add the desired amount of recombinant caspase-2 to each well.

  • Add the inhibitor at various concentrations to the respective wells. For irreversible inhibitors, a pre-incubation step (e.g., 30-45 minutes at 37°C) may be included before adding the substrate to assess time-dependent inhibition.

  • Initiate the reaction by adding 5 µL of 4 mM Ac-VDVAD-pNA substrate to each well (final concentration 200 µM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released by caspase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.

Serum Deprivation-Induced Cell Death Assay

This protocol describes a common method to induce apoptosis in cultured cells and assess the protective effects of caspase inhibitors.[13][14][15]

Objective: To evaluate the ability of this compound and its analogs to prevent apoptosis in a cell-based model.

Materials:

  • Cell line (e.g., primary cortical neurons, Balb/c 3T3 fibroblasts)

  • Complete culture medium (e.g., DMEM with 10% fetal calf serum)

  • Serum-free culture medium

  • Inhibitor stock solutions

  • Reagents for cell viability assessment (e.g., MTT, or kits for DNA fragmentation ELISA)

Procedure:

  • Plate cells in a multi-well plate and grow to the desired confluency in complete medium.

  • To induce apoptosis, aspirate the complete medium and wash the cells with phosphate-buffered saline (PBS).

  • Replace the medium with serum-free medium containing either the vehicle (e.g., DMSO) or the caspase inhibitor at the desired concentration.

  • Incubate the cells for a predetermined period (e.g., 24-48 hours).

  • Assess cell viability. For an MTT assay:

    • Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Compare the viability of inhibitor-treated cells to vehicle-treated cells to determine the degree of protection from apoptosis.

LC-MS/MS Analysis of this compound in Brain Homogenate

This protocol provides a general framework for quantifying the concentration of a small molecule inhibitor in brain tissue.[7][8]

Objective: To determine the brain penetration and concentration of this compound following in vivo administration.

Materials:

  • Brain tissue from treated animals

  • Homogenization buffer (e.g., distilled water or PBS)

  • Internal standard (a stable isotope-labeled version of the analyte, if available)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Rapidly extract and snap-freeze the brain tissue in liquid nitrogen.

  • Weigh the frozen tissue and homogenize it in a known volume of cold homogenization buffer.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant (cytosolic extract).

  • To a known volume of the supernatant, add the internal standard and the protein precipitation solvent.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the clear supernatant to an autosampler vial.

  • Inject a small volume (e.g., 2-10 µL) into the LC-MS/MS system.

  • Separate the analyte from matrix components using a suitable gradient elution on the liquid chromatography system.

  • Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of the inhibitor in the brain tissue based on a standard curve prepared in a similar matrix.

Conclusion

This compound and its analogs represent a promising class of caspase-2 inhibitors with demonstrated efficacy in preclinical models of neuronal injury. The active metabolite, Δ2Me-Trp601, shows high potency against both caspase-2 and caspase-3. Newer analogs, such as LJ2 and LJ3a, offer significantly improved selectivity for caspase-2 over caspase-3, which may be advantageous in therapeutic applications where off-target inhibition of caspase-3 is a concern. Compared to the classical pan-caspase inhibitor Z-VAD-FMK, this compound and its derivatives appear to have a more favorable safety profile. The data and protocols presented in this guide are intended to provide a solid foundation for further research and development of caspase-2 inhibitors as potential therapeutics.

References

A Comparative Guide to Trp-601 (ADCT-601) in Combination with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the investigational antibody-drug conjugate (ADC) Trp-601, also known as ADCT-601 or mipasetamab uzoptirine, when used in combination with other therapeutic agents. The focus is on presenting objective, data-driven comparisons and detailed experimental insights to inform research and development efforts.

Introduction to ADCT-601

ADCT-601 is a novel ADC targeting AXL, a receptor tyrosine kinase that is overexpressed in a variety of solid tumors and is associated with poor prognosis and drug resistance.[1] The ADC consists of a humanized anti-AXL monoclonal antibody site-specifically conjugated to a potent pyrrolobenzodiazepine (PBD) dimer warhead.[1][2][3] Upon binding to AXL on tumor cells, ADCT-601 is internalized, and the PBD warhead is released, leading to DNA cross-linking and subsequent cell death.[1][2][3] The mechanism of action suggests potential for synergistic effects when combined with other anti-cancer agents.

ADCT-601 in Combination with Chemotherapy: Gemcitabine

Preclinical models have demonstrated a synergistic anti-tumor effect when ADCT-601 is combined with the chemotherapeutic agent gemcitabine.[4][5] This has led to the initiation of a Phase 1b clinical trial (NCT05389462) to evaluate the safety, tolerability, and preliminary efficacy of this combination in patients with advanced solid tumors.[4][6][7][8]

Clinical Trial Overview: ADCT-601 and Gemcitabine

The ongoing, open-label, dose-escalation and dose-expansion Phase 1b study is evaluating ADCT-601 both as a monotherapy and in combination with gemcitabine in patients with selected advanced solid tumors, including sarcoma and pancreatic cancer.[4][6][7][8][9] The primary objectives are to determine the recommended Phase 2 dose (RP2D) and/or the maximum tolerated dose (MTD) and to characterize the safety profile.[6][7]

Table 1: NCT05389462 Trial Design for Combination Therapy Arm

ParameterDescription
Trial Identifier NCT05389462
Phase 1b
Study Design Open-Label, Dose-Escalation and Dose-Expansion
Interventions ADCT-601 (mipasetamab uzoptirine) in combination with Gemcitabine
Target Population Patients with selected advanced solid tumors, including various types of sarcoma and pancreatic cancer.[6][7][8][9]
Primary Objectives To determine the Recommended Phase 2 Dose (RP2D) and/or Maximum Tolerated Dose (MTD) and to characterize the safety and tolerability of the combination.[6][7]
Status The trial has reached the maximum-tolerated dose and is in dose optimization. However, the program was discontinued due to available clinical data and capital requirements.[9]

Initial data from the monotherapy arm in sarcoma patients showed an acceptable safety profile and early signs of anti-tumor activity.[10][11] As of early 2024, data on the combination arm with gemcitabine is still emerging. However, in late 2024, it was announced that the ADCT-601 program would be discontinued based on available clinical data and the capital required for continued development.[9]

ADCT-601 in Combination with PARP Inhibitors: Olaparib

Preclinical studies have explored the combination of ADCT-601 with the PARP inhibitor olaparib, particularly in the context of BRCA-mutated cancers. The rationale for this combination lies in the complementary mechanisms of DNA damage and repair inhibition.

Preclinical Efficacy Data

In a BRCA1-mutated ovarian cancer patient-derived xenograft (PDX) model, the combination of a suboptimal dose of ADCT-601 with olaparib resulted in synergistic antitumor activity.[12] This effect was observed to be well-tolerated in the animal models.[12]

Table 2: Preclinical Antitumor Activity of ADCT-601 in Combination with Olaparib in a BRCA1-Mutated Ovarian Cancer PDX Model

Treatment GroupAntitumor ActivitySynergy (Combination Index)
Vehicle Control--
Olaparib (single agent)No significant activity-
ADCT-601 (suboptimal dose, single agent)No significant activity-
ADCT-601 + OlaparibSynergistic antitumor activity0.69

Data sourced from preclinical studies.[12]

Experimental Protocols

In Vivo Xenograft Study

  • Animal Model: Female SCID beige mice were implanted with tumor fragments from a BRCA1-mutated ovarian cancer patient-derived xenograft (CTG-0703).

  • Treatment: When tumors reached a mean volume of approximately 200 mm³, mice were randomized into four groups:

    • Vehicle control

    • Olaparib (administered orally)

    • ADCT-601 (administered intravenously at a suboptimal dose)

    • ADCT-601 in combination with olaparib

  • Endpoints: Tumor volume was measured twice weekly. Body weight was monitored as a measure of toxicity.

  • Analysis: Antitumor activity was assessed by comparing tumor growth inhibition between the treatment groups and the vehicle control. Synergy was calculated using the combination index (CDI).[12][13]

Mechanism of Action and Signaling Pathways

ADCT-601 targets the AXL receptor tyrosine kinase. AXL signaling is implicated in cancer progression, metastasis, and therapeutic resistance through the activation of several downstream pathways, including PI3K/AKT, MAPK/ERK, and NF-κB.[14][15][16] By delivering a potent cytotoxic agent directly to AXL-expressing tumor cells, ADCT-601 aims to overcome this resistance.

AXL Signaling Pathway

AXL_Signaling_Pathway AXL Signaling Pathway in Cancer Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK NFkB NF-κB AXL->NFkB STAT JAK/STAT AXL->STAT AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival MAPK->Proliferation NFkB->Survival ImmuneEvasion Immune Evasion NFkB->ImmuneEvasion STAT->Proliferation Metastasis Metastasis / Invasion DrugResistance Drug Resistance

Caption: AXL receptor activation by its ligand Gas6 triggers multiple downstream signaling pathways that promote cancer cell proliferation, survival, metastasis, drug resistance, and immune evasion.

ADCT-601 Mechanism of Action Workflow

ADCT601_Mechanism_of_Action ADCT-601 Mechanism of Action ADCT601 ADCT-601 (ADC) AXL_Tumor AXL on Tumor Cell Surface ADCT601->AXL_Tumor 1. Binding Internalization Internalization into Endosome AXL_Tumor->Internalization 2. Receptor-mediated Endocytosis Lysosome Fusion with Lysosome Internalization->Lysosome 3. Trafficking Warhead_Release PBD Warhead Release Lysosome->Warhead_Release 4. Linker Cleavage DNA_Binding PBD Binds to DNA Minor Groove Warhead_Release->DNA_Binding 5. Translocation to Nucleus Crosslinking DNA Interstrand Cross-linking DNA_Binding->Crosslinking 6. Covalent Bonding Cell_Death Cell Cycle Arrest & Apoptosis Crosslinking->Cell_Death 7. Induction of Cell Death

Caption: Workflow illustrating the binding, internalization, and intracellular activation of ADCT-601, leading to tumor cell death.

Comparison with Alternatives

A direct comparison of ADCT-601 combination therapies with other treatments is challenging due to the early stage of clinical development and the recent discontinuation of the program. However, the rationale for its development was to address the high unmet need in AXL-expressing tumors that are often resistant to standard-of-care chemotherapies and targeted agents.[1] The preclinical data suggested that ADCT-601 could offer a benefit in tumors resistant to other ADC payloads, such as auristatins.[12]

Conclusion

ADCT-601, an AXL-targeting antibody-drug conjugate, has shown promise in preclinical models, particularly in combination with agents like gemcitabine and the PARP inhibitor olaparib. The synergistic effect with olaparib in a BRCA1-mutated ovarian cancer model highlights a potential targeted application. While the Phase 1b clinical trial in combination with gemcitabine was initiated to evaluate its safety and efficacy in advanced solid tumors, the program has since been discontinued. The available data and the underlying mechanism of action provide valuable insights for the future development of ADCs targeting the AXL pathway and for designing rational combination therapies to overcome drug resistance in cancer. Further analysis of the data from the completed portions of the clinical trial will be crucial to fully understand the potential of this therapeutic approach.

References

A Head-to-Head Comparison of Trp-601 and Other Caspase Inhibitors in the Intrinsic Apoptosis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of Trp-601, a potent caspase inhibitor, with other key inhibitors of the intrinsic apoptosis pathway. The information presented is intended to assist researchers in selecting the most appropriate tools for their studies in apoptosis, neurodegenerative diseases, and other related fields.

Introduction to this compound and the Apoptotic Pathway

This compound is an irreversible pan-caspase inhibitor that shows potent activity against group II caspases, particularly caspase-2 and caspase-3.[1] These caspases are critical executioners in the intrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including neurodegenerative disorders and cancer. This compound's mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue in the active site of the caspases.[1] It is a prodrug that is metabolized to the more active form, Δ2Me-TRP601.[1][2][3]

Performance Comparison of Caspase Inhibitors

The efficacy of caspase inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 data for this compound and its active metabolite, Δ2Me-TRP601, alongside other commonly used caspase inhibitors.

InhibitorTarget CaspaseIC50 (nM)Notes
This compound Caspase-2479.8 ± 79.3[1]Irreversible inhibitor.
Caspase-347.3 ± 11.2[1]
Δ2Me-TRP601 Caspase-27.4[3]Active metabolite of this compound.
Caspase-30.42[3]
Emricasan Caspase-220[4]Potent, orally bioavailable pan-caspase inhibitor.[4]
Caspase-32[4]
Z-VAD-FMK Pan-caspase1.5 - 5,800,000[5]Cell-permeable, irreversible pan-caspase inhibitor. The wide IC50 range reflects its broad but varied activity against different caspases and in different assay conditions. It is noted to be a weak inhibitor of caspase-2.[6]

Signaling Pathway and Inhibition Points

The intrinsic apoptosis pathway is initiated by intracellular stress signals, leading to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-2 and caspase-3. These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound and the other inhibitors discussed here act by directly targeting and inhibiting the activity of these key executioner caspases.

Intrinsic Apoptosis Pathway and Inhibitor Targets Cellular Stress Cellular Stress Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Cellular Stress->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Apaf-1 Apaf-1 Apaf-1->Apoptosome Formation Caspase-9 (active) Caspase-9 (active) Apoptosome Formation->Caspase-9 (active) Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Formation Caspase-3 (active) Caspase-3 (active) Caspase-9 (active)->Caspase-3 (active) Caspase-2 (active) Caspase-2 (active) Caspase-9 (active)->Caspase-2 (active) Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 (active) Substrate Cleavage Substrate Cleavage Caspase-3 (active)->Substrate Cleavage Pro-caspase-2 Pro-caspase-2 Pro-caspase-2->Caspase-2 (active) Caspase-2 (active)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis This compound This compound This compound->Caspase-3 (active) This compound->Caspase-2 (active) Emricasan Emricasan Emricasan->Caspase-3 (active) Emricasan->Caspase-2 (active) Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-3 (active)

Caption: Intrinsic Apoptosis Pathway and Inhibitor Targets.

Experimental Protocols

Accurate assessment of caspase inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for colorimetric and fluorometric in vitro caspase activity assays, which are commonly used to evaluate the potency of inhibitors like this compound.

In Vitro Caspase-3 Activity Assay (Colorimetric)

This assay quantifies caspase-3 activity by measuring the colorimetric signal produced from the cleavage of a specific substrate.

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

  • Caspase-3 Substrate (e.g., Ac-DEVD-pNA; acetyl-Asp-Glu-Val-Asp p-nitroanilide)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Sample Preparation:

    • Induce apoptosis in cell culture using the desired method.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein lysate to each well.

    • Add 2X Reaction Buffer to each well.

    • To test inhibitors, pre-incubate the lysate with various concentrations of the inhibitor (e.g., this compound) for a specified time before adding the substrate.

    • Initiate the reaction by adding the Caspase-3 substrate (Ac-DEVD-pNA) to a final concentration of 200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is proportional to the amount of pNA released, which reflects the caspase-3 activity.

In Vitro Caspase-2 Activity Assay (Fluorometric)

This assay provides a more sensitive method to measure caspase-2 activity through the detection of a fluorescent signal.

Materials:

  • Cell Lysis Buffer (as above)

  • 2X Reaction Buffer (as above)

  • Caspase-2 Substrate (e.g., Ac-VDVAD-AFC; acetyl-Val-Asp-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin)

  • Fluorometer with excitation at 400 nm and emission at 505 nm

  • 96-well black microplate

Procedure:

  • Sample Preparation:

    • Follow the same procedure as for the colorimetric assay to obtain the cell lysate.

  • Assay Reaction:

    • In a 96-well black plate, add 50-200 µg of protein lysate to each well.

    • Add 2X Reaction Buffer to each well.

    • For inhibitor studies, pre-incubate the lysate with the inhibitor.

    • Start the reaction by adding the Caspase-2 substrate (Ac-VDVAD-AFC) to a final concentration of 50 µM.

    • Incubate the plate at 37°C for 1-2 hours in the dark.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • The fluorescence intensity is directly proportional to the caspase-2 activity.

Experimental Workflow for Caspase Inhibitor Screening cluster_0 Sample Preparation cluster_1 Assay Setup cluster_2 Data Analysis Induce Apoptosis Induce Apoptosis Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Prepare Lysate/Inhibitor Mix Prepare Lysate/Inhibitor Mix Protein Quantification->Prepare Lysate/Inhibitor Mix Add Substrate Add Substrate Prepare Lysate/Inhibitor Mix->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Signal Measure Signal Incubate->Measure Signal Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50

Caption: Experimental Workflow for Caspase Inhibitor Screening.

Conclusion

This compound and its active metabolite, Δ2Me-TRP601, are highly potent inhibitors of caspase-2 and caspase-3. The provided data indicates that Δ2Me-TRP601, in particular, exhibits sub-nanomolar to low nanomolar IC50 values, making it a more potent inhibitor for these caspases compared to the prodrug this compound and the pan-caspase inhibitor Emricasan in some cases. While Z-VAD-FMK is a widely used pan-caspase inhibitor, its broad and varied activity, along with its reported weak inhibition of caspase-2, may make it less suitable for studies requiring specific and potent inhibition of caspases-2 and -3. The choice of inhibitor will ultimately depend on the specific experimental goals, including the desired level of selectivity and the biological system under investigation. The detailed experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the performance of these and other caspase inhibitors in their own experimental settings.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.